Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa
Descripción
Propiedades
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGEQPXAKIVMA-NXBWRCJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H61N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98495-35-3 | |
| Record name | Pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098495353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Cardioexcitatory Neuropeptide FMRFamide in Helix aspersa: A Technical Guide to its Discovery and Localization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, localization, and physiological significance of the neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2) and FMRFamide-related peptides (FaRPs) in the nervous system of the garden snail, Helix aspersa. This document details the experimental methodologies employed in foundational studies, presents quantitative data on peptide distribution, and illustrates the key experimental workflows and signaling pathways.
Quantitative Distribution of FMRFamide-like Immunoreactivity
The concentration of FMRFamide-like peptides in various tissues of Helix aspersa has been determined using radioimmunoassay (RIA). The data reveals a widespread distribution, with the highest concentrations found in the central nervous system and reproductive tract, suggesting diverse physiological roles.[1]
| Tissue | FMRFamide-like Immunoreactivity (pmol/g wet weight) |
| Central Nervous System | |
| Cerebral ganglia | 135.6 ± 23.4 |
| Subesophageal ganglia | 210.9 ± 35.1 |
| Reproductive System | |
| Male reproductive tract | 180.5 ± 28.7 |
| Oviduct | 45.2 ± 8.9 |
| Digestive System | |
| Posterior digestive tract | 98.3 ± 15.6 |
| Other Tissues | |
| Tentacles | 112.7 ± 18.2 |
| Heart | 30.1 ± 6.3 |
| Retractor muscles | 15.8 ± 3.1 |
Data summarized from Lehman and Price (1987).[1]
Experimental Protocols
The localization and quantification of FMRFamide in Helix aspersa have been primarily achieved through radioimmunoassay and immunocytochemistry. The following sections provide detailed methodologies based on seminal research in the field.
Radioimmunoassay (RIA)
This protocol outlines the steps for the quantitative determination of FMRFamide-like peptides in tissue extracts.
2.1.1. Tissue Extraction
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Dissect tissues from Helix aspersa and immediately place them in boiling acetic acid (2 M) for 10 minutes to inactivate proteases.
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Homogenize the tissues in the acetic acid.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the peptide extract.
-
Lyophilize the supernatant and store at -20°C until assay.
2.1.2. RIA Procedure
-
Antibody: Utilize a rabbit antiserum raised against FMRFamide conjugated to a carrier protein (e.g., bovine thyroglobulin). The antibody should be specific to the C-terminus of FMRFamide.[2]
-
Tracer: A radiolabeled FMRFamide analog, such as 125I-desaminoTyr-Phe-Met-Arg-Phe-NH2, is used as the tracer.[3][4]
-
Standards: Prepare a standard curve using synthetic FMRFamide of known concentrations.
-
Assay:
-
Reconstitute the lyophilized tissue extracts in the assay buffer.
-
In assay tubes, combine the antibody, radiolabeled tracer, and either the standard or the tissue extract.
-
Incubate the mixture at 4°C for 24-48 hours to allow for competitive binding.
-
-
Separation: Separate the antibody-bound from free radiolabeled peptide using a charcoal-dextran suspension. Centrifuge to pellet the charcoal, which adsorbs the free peptide.
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Quantification: Measure the radioactivity of the supernatant (containing the antibody-bound tracer) using a gamma counter. The amount of FMRFamide in the sample is inversely proportional to the radioactivity and is determined by comparison to the standard curve.
Immunocytochemistry
This protocol describes the localization of FMRFamide-like peptides within the nervous tissue of Helix aspersa.
2.2.1. Tissue Preparation
-
Fix the dissected nervous tissue in Bouin's fixative for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (B145695).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Section the paraffin-embedded tissue at 7-10 µm thickness and mount on glass slides.
2.2.2. Staining Procedure
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: While not always explicitly detailed in early molluscan studies, modern protocols often benefit from an antigen retrieval step, such as heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100) for 1 hour to reduce non-specific antibody binding.
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Primary Antibody Incubation: Incubate the sections with the primary rabbit anti-FMRFamide antibody (diluted appropriately, e.g., 1:1000) in a humidified chamber overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a goat anti-rabbit IgG secondary antibody for 1-2 hours at room temperature.
-
Visualization (Peroxidase-Antiperoxidase Method):
-
Incubate the sections with a rabbit peroxidase-antiperoxidase (PAP) complex for 1 hour.
-
Develop the color by incubating the sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. This will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the sections with a suitable stain (e.g., hematoxylin) to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
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Visualizations: Workflows and Signaling Pathways
Experimental Workflow for FMRFamide Localization
Caption: Experimental workflow for FMRFamide localization.
FMRFamide Signaling Pathways in Helix aspersa Neurons
Caption: FMRFamide signaling pathways in neurons.
Discussion
The discovery and localization of FMRFamide and its related peptides in Helix aspersa have been pivotal in understanding neuropeptide function in molluscs. The widespread distribution of FMRFamide-like immunoreactivity, particularly in the central nervous and reproductive systems, points to its role as a key neurotransmitter and neurohormone.[1] In adult snails, the mRNA for the tetrapeptide FMRFamide is primarily found in the cerebral ganglia, while the mRNA for heptapeptide (B1575542) FaRPs is almost exclusively in the parietal ganglia, suggesting differential regulation and function of these peptide families.[5]
Functionally, FMRFamide is known to have cardioexcitatory effects and also plays a role in regulating glucose metabolism.[6] At the cellular level, FMRFamide exerts its effects through multiple mechanisms. It can directly activate a ligand-gated sodium channel (FaNaC), leading to rapid depolarization of the neuron.[7] Additionally, evidence suggests the involvement of G-protein coupled receptors (GPCRs) that can modulate the activity of various ion channels, including K+ and Ca2+ channels, and potentially utilize second messenger systems like inositol (B14025) trisphosphate (IP3).[8][9] This dual signaling capability allows for both fast, direct neurotransmission and slower, modulatory effects on neuronal activity.
The detailed methodologies and data presented in this guide provide a foundation for further research into the physiological roles of FMRFamide and for the potential development of novel therapeutic agents targeting peptidergic signaling systems.
References
- 1. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamide-like immunoreactivity in rat brain: development of a radioimmunoassay and its application in studies of distribution and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further characterization of Helix FMRFamide receptors: kinetics, tissue distribution, and interactions with the endogenous heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of mRNA encoding FMRFamide-related peptides (FaRPs) in the nervous system of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Roles of Phe-Met-Arg-Phe (FMRF) Peptides in Gastropods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological roles of Phe-Met-Arg-Phe (FMRF) peptides and related FMRFamide-like peptides (FaRPs) in gastropods. It details their effects on cardiovascular, neural, and muscular systems, outlines the underlying signaling pathways, and provides methodologies for key experimental procedures.
Introduction: The FMRFamide Peptide Family
First isolated from the clam Macrocallista nimbosa, the tetrapeptide FMRFamide is the founding member of a large and diverse family of neuropeptides that share the C-terminal Arg-Phe-NH2 sequence.[1][2] In gastropods, these peptides function as neurotransmitters, neuromodulators, and neurohormones, playing pivotal roles in a wide array of physiological processes.[1][2][3] Immunohistochemical studies have revealed a widespread distribution of FMRFamide-like immunoreactivity throughout the central and peripheral nervous systems of gastropods, including in association with muscular tissues of the digestive and reproductive tracts.[1][4]
Physiological Roles and Quantitative Data
FMRFamides exert complex and often multifaceted effects on various physiological systems in gastropods. Their actions can be excitatory or inhibitory, depending on the target tissue, the specific peptide, and its concentration.
Cardiovascular System
FMRFamides are potent modulators of cardiac activity in gastropods, generally inducing excitatory effects.[1][2] In the ventricles of the whelks Buccinum undatum and Busycon canaliculatum, FMRFamide and the related peptide FLRFamide are exceptionally excitatory, with potent effects observed at concentrations as low as 10⁻⁹ M.[5] These peptides appear to induce contractions by triggering the release of calcium from internal stores.[2][5]
| Gastropod Species | Peptide | Concentration | Effect on Heart | Reference |
| Buccinum undatum | FMRFamide, FLRFamide | 10⁻⁹ M | Potent excitatory effect on ventricle | [5] |
| Busycon canaliculatum | FMRFamide, FLRFamide | 10⁻⁹ M | Potent excitatory effect on ventricle | [5] |
Muscular System
FMRFamides directly influence the contractility of both visceral and somatic muscles in gastropods. Their effects are diverse, ranging from inducing contractions to modulating ongoing muscle activity.
| Gastropod/Mollusc Species | Muscle Type | Peptide | Concentration | Effect | Reference |
| Helix aspersa | Various muscular fibers | FMRFamide-like peptides | Not specified | Neurotransmitter/neuromodulator of muscular activity | [4] |
| Aplysia | Radula opener muscles | FMRFamide | Not specified | Modulates activity in association with serotonin (B10506) and myomodulins | [1] |
Nervous System
In the nervous system, FMRFamides act as neuromodulators, altering neuronal excitability and synaptic transmission. Their effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).
| Gastropod Species | Neuron/Synapse | Peptide | Concentration | Effect | Reference |
| Helix aspersa | C2 neurone | FMRFamide | Not specified | Fast excitatory action (depolarization) | [6] |
| Helisoma | Neuron 4-gland synapse | FMRFamide, FLRFamide, GDPFLRFamide | Micromolar | Suppression of spontaneous rhythmic activity | [7] |
| Helisoma | Soma of neuron 4 | FMRFamide | Iontophoretic application | Hyperpolarization, suppression of action potentials | [7] |
| Helisoma | Salivary gland | FMRFamide | Iontophoretic application | Hyperpolarization, reduction of EPSPs | [7] |
| Lymnaea | Buccal and cerebral ganglion neurons | FMRFamide | Bath application | Attenuation of rhythmic firing | [1] |
Signaling Pathways
FMRFamides mediate their diverse physiological effects through two primary types of receptors: ligand-gated ion channels and G-protein coupled receptors (GPCRs).
FMRFamide-Gated Ion Channels (FaNaCs)
In some gastropod neurons, FMRFamide directly activates a ligand-gated ion channel, leading to a rapid excitatory response.[6][8][9] These channels, known as FaNaCs (FMRFamide-gated sodium channels), are part of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[10][11] Activation of FaNaCs results in a fast, depolarizing inward current carried predominantly by sodium ions.[6][8]
FMRFamide-gated ion channel signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling
FMRFamides also bind to GPCRs, initiating intracellular signaling cascades that lead to a variety of cellular responses.[12] These pathways can involve second messengers such as inositol (B14025) trisphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP).
3.2.1 IP3 Signaling Pathway
In some tissues, such as the cardiac muscle of Buccinum and Busycon, FMRFamides are thought to activate the IP3 signaling pathway.[5] This leads to the release of calcium from intracellular stores, resulting in muscle contraction.
FMRFamide IP3 signaling pathway.
3.2.2 cAMP Signaling Pathway
The role of cAMP in FMRFamide signaling is complex and can be either stimulatory or inhibitory. In the heart of the freshwater clam Lampsilis claibornensis, FMRFamide-induced inhibition is associated with a delayed increase in cAMP levels.[13] In contrast, in some Aplysia neurons, FMRFamide acts through a cAMP-independent pathway to increase the opening probability of S K+ channels. In other systems, like in C. elegans, FMRFamide-like peptides can activate a protein kinase A (PKA) signaling cascade, which is downstream of cAMP.[14]
FMRFamide cAMP signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the physiological roles of FMRFamides in gastropods.
Isolated Organ Bath for Muscle Contractility
This in vitro technique is used to measure the effects of FMRFamides on the contractility of isolated muscle preparations, such as the heart or segments of the digestive tract.
Methodology:
-
Tissue Dissection: Isolate the target muscle (e.g., ventricle, radula protractor muscle) in cold physiological saline.
-
Mounting: Suspend the muscle strip in an organ bath chamber filled with aerated physiological saline maintained at a constant temperature.[15][16] One end of the muscle is fixed, and the other is attached to an isometric force transducer.[15][16]
-
Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes), with regular changes of the saline solution.[17]
-
Drug Application: Add FMRFamide or related peptides to the bath in a cumulative or non-cumulative manner to establish a dose-response relationship.
-
Data Recording: Record changes in muscle tension using a data acquisition system.[15]
Organ bath experimental workflow.
Intracellular Recording from Identified Neurons
This electrophysiological technique allows for the direct measurement of FMRFamide's effects on the membrane potential and firing properties of individual, identified neurons. The large, identifiable neurons of many gastropod species, such as Lymnaea stagnalis and Helix aspersa, make them ideal for such studies.[18]
Methodology:
-
Dissection: Dissect the central nervous system (CNS) in physiological saline and pin it to the bottom of a recording chamber.[18] The outer sheath of the ganglia may be removed to facilitate neuron visualization and penetration.[19]
-
Neuron Identification: Identify target neurons based on their size, position, and pigmentation.
-
Electrode Placement: Impale the identified neuron with a sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl).
-
Recording: Record the resting membrane potential and spontaneous activity. Apply FMRFamide to the bath and record changes in membrane potential, input resistance, and action potential firing.
-
Data Acquisition: Use an intracellular amplifier and a data acquisition system to record and analyze the electrophysiological data.
Intracellular recording experimental workflow.
Immunohistochemistry
This technique is used to visualize the distribution of FMRFamide-like peptides in the nervous system and peripheral tissues.
Methodology:
-
Tissue Fixation: Fix the dissected tissues in a suitable fixative (e.g., 4% paraformaldehyde).
-
Sectioning: Embed the fixed tissue in paraffin (B1166041) or a cryo-embedding medium and cut thin sections.
-
Antibody Incubation: Incubate the sections with a primary antibody raised against FMRFamide.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Visualization: Visualize the distribution of the fluorescent signal using a fluorescence microscope.
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying the concentration of FMRFamide-like peptides in tissue extracts.[2]
Methodology:
-
Antiserum Production: Generate a specific antibody against FMRFamide.
-
Radiolabeling: Prepare a radiolabeled FMRFamide tracer (e.g., with ¹²⁵I).
-
Standard Curve: Create a standard curve by incubating known amounts of unlabeled FMRFamide with the antibody and radiolabeled tracer.
-
Sample Analysis: Incubate tissue extracts with the antibody and radiolabeled tracer.
-
Quantification: Determine the amount of FMRFamide in the samples by comparing the level of radioactivity to the standard curve.
Conclusion and Future Directions
FMRFamide and its related peptides are a crucial family of signaling molecules in gastropods, with diverse and complex roles in regulating cardiovascular, muscular, and neural functions. Their actions are mediated by both fast, ionotropic receptors (FaNaCs) and slower, metabotropic GPCRs that utilize various second messenger systems. While significant progress has been made in understanding their physiological effects, future research should focus on further elucidating the specific subtypes of FMRFamide receptors and their downstream signaling pathways in different gastropod species. A deeper understanding of these systems could have implications for the development of novel molluscicides for pest control and for uncovering fundamental principles of neuropeptide signaling.
References
- 1. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 2. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescent evidence of an FMRFamide-like peptide in the peripheral nervous system of the gastropod mollusc Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FMRFamide peptides in Helisoma: identification and physiological actions at a peripheral synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurons | CoLab [colab.ws]
- 10. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 16. reprocell.com [reprocell.com]
- 17. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological characteristics of feeding-related neurons after taste avoidance Pavlovian conditioning in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophysiological and Behavioral Evidence Demonstrating That Predator Detection Alters Adaptive Behaviors in the Snail Lymnaea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the FMRFamide Precursor Protein in Helix aspersa
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structure, processing, and expression of the FMRFamide (Phe-Met-Arg-Phe-NH2) precursor protein in the garden snail, Helix aspersa. The FMRFamide family of neuropeptides plays a crucial role in a wide array of physiological processes in molluscs, including cardiovascular control, reproduction, and feeding. In Helix aspersa, these peptides are derived from at least two distinct precursor proteins, giving rise to two main classes of peptides with often different pharmacological profiles: tetrapeptides and heptapeptides.
FMRFamide Precursor Protein Structure and Diversity
In Helix aspersa, FMRFamide-related peptides (FaRPs) are encoded by at least two separate genes, resulting in two distinct mRNA species and precursor proteins.[1] This genetic organization leads to the production of either tetrapeptides (tetraFaRPs) or N-terminally extended heptapeptides (heptaFaRPs).
-
Tetrapeptide Precursor (Ha-FMRF1): This precursor contains multiple copies of the sequences for the tetrapeptides FMRFamide and FLRFamide.[1][2] The mRNA for this precursor is found predominantly in the cerebral ganglia.[1][2]
-
Heptapeptide (B1575542) Precursor (Ha-FMRF2): Sequencing of cDNA clones has revealed a larger precursor protein that is processed to yield ten different heptapeptides, which share a common C-terminal structure of DP(F/Y)LRFamide.[1][3] Two of these are novel N-terminally extended forms of YMRFamide.[3] The mRNA for this precursor is expressed almost exclusively in the parietal ganglia.[1][2] The expression of the tetraFaRP and heptaFaRP mRNAs appears to be mutually exclusive within individual neurons.[1]
Quantitative Data Summary
The study of the heptaFaRP precursor has yielded specific quantitative data regarding its molecular weight and the characteristics of its corresponding receptor interactions.
Table 1: Molecular Weight of the Hepta-FaRP Precursor and its Fragments
| Protein Species | Molecular Weight (kDa) | Description |
| Full Precursor Protein | 35 | The initial translation product containing the hepta-FaRP sequences.[3] |
| Post-Furin Cleavage Fragment | 23 | The major fragment containing the cluster of hepta-FaRPs after cleavage by the enzyme furin.[3] |
| Sequential Cleavage Products | 22-13 | A series of intermediate fragments observed during the final processing to yield individual peptides.[3] |
Table 2: FMRFamide Receptor Binding Characteristics in Helix aspersa Brain Membranes
Data obtained from radioreceptor assays using the analog ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-Phe-amide.[4]
| Binding Site | Dissociation Constant (K D ) | Binding Capacity (B max ) |
| High Affinity | 14 nM | 85 fmol/mg protein |
| Low Affinity | 245 nM | 575 fmol/mg protein |
Precursor Processing and Peptide Maturation
The biosynthesis of active neuropeptides from the precursor protein is a multi-step process involving proteolytic cleavage at specific sites. The processing of the 35 kDa heptaFaRP precursor is a well-defined pathway occurring within the neuron's secretory pathway.
The process begins with the translocation of the precursor into the endoplasmic reticulum and Golgi apparatus.[3] In the Golgi, the endoprotease furin recognizes and cleaves the precursor at a specific tetrabasic site (RQKR).[3] This initial cleavage releases a large 23 kDa fragment containing the tandemly arranged heptapeptide sequences.[3] This fragment is then subjected to further, sequential cleavage at monobasic recognition sites (Lysine, K, and Arginine, R) by other prohormone convertases to release the individual, preamidated heptapeptides.[3] The final C-terminal amidation, critical for the biological activity of most FaRPs, is then completed.
References
- 1. Expression of mRNA encoding FMRFamide-related peptides (FaRPs) in the nervous system of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 3. N-terminally extended FMRFamide-related peptides of Helix aspersa: processing of the precursor protein and distribution of the released peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Function of pQDPFLRFamide in Snail Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide pQDPFLRFamide is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuroactive molecules prevalent in invertebrates. In snails, these peptides play crucial roles as neurotransmitters, neuromodulators, and neurohormones, influencing a wide array of physiological processes. This technical guide provides a comprehensive overview of the endogenous function of pQDPFLRFamide and other closely related FaRPs in snail physiology. It details their effects on muscular, nervous, cardiovascular, and digestive systems, supported by quantitative data. Furthermore, this guide outlines the key experimental protocols utilized in the study of these neuropeptides and illustrates their known signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by the C-terminal motif -RFamide. First isolated from the clam Macrocallista nimbosa, these peptides have since been identified across numerous invertebrate phyla. In gastropod mollusks, such as snails, a variety of FaRPs, including the heptapeptide (B1575542) pQDPFLRFamide, have been isolated and characterized.[1] These peptides are widely distributed throughout the snail's central and peripheral nervous systems, as well as in non-neuronal tissues, suggesting their involvement in a broad spectrum of physiological functions.[1]
This guide focuses on the endogenous roles of pQDPFLRFamide in snail physiology, drawing upon data from studies on pQDPFLRFamide itself and its close analog, FMRFamide, to provide a comprehensive understanding. The functions of these peptides span from the modulation of muscle contractility and neuronal activity to the regulation of cardiovascular and digestive processes. Understanding the physiological roles and mechanisms of action of pQDPFLRFamide is crucial for elucidating the complexities of snail neurobiology and may offer insights for the development of novel pharmacological agents.
Physiological Functions of pQDPFLRFamide and other FaRPs
pQDPFLRFamide and other FaRPs exert a wide range of effects on various physiological systems in snails. Their actions are often modulatory, either potentiating or inhibiting the effects of other neurotransmitters.
Muscular System
FaRPs are potent modulators of muscle contractility in snails. They can induce both contractions and relaxations, depending on the muscle type and the specific peptide concentration.
-
Pharyngeal Retractor Muscle (PRM): In Helix aspersa, both FMRFamide and acetylcholine (B1216132) (ACh) induce contraction of the pharyngeal retractor muscle. pQDPFLRFamide, however, has an inhibitory effect, reducing the contractions produced by both FMRFamide and ACh.[2] This suggests a modulatory role for pQDPFLRFamide in feeding-related muscle movements.
-
Anterior Byssus Retractor Muscle (ABRM): In the bivalve Mytilus, low concentrations of FMRFamide (10⁻⁸–10⁻⁷ M) relax ACh-induced catch-tension, whereas higher concentrations (>10⁻⁷ M) cause contraction.[3] This biphasic response highlights the concentration-dependent effects of FaRPs.
Table 1: Effects of pQDPFLRFamide and FMRFamide on Snail Muscle Contraction
| Peptide | Muscle Preparation | Species | Effect | Concentration Range | Reference |
| pQDPFLRFamide | Pharyngeal Retractor Muscle | Helix aspersa | Inhibition of FMRFamide and ACh-induced contraction | 10⁻⁹ M - 10⁻⁶ M | [2] |
| FMRFamide | Pharyngeal Retractor Muscle | Helix aspersa | Contraction | 10⁻⁸ M - 10⁻⁵ M | [2] |
| FMRFamide | Anterior Byssus Retractor Muscle | Mytilus edulis | Relaxation (of ACh-induced catch) | 10⁻⁸ M - 10⁻⁷ M | [3] |
| FMRFamide | Anterior Byssus Retractor Muscle | Mytilus edulis | Contraction | > 10⁻⁷ M | [3] |
Nervous System
FaRPs act as neurotransmitters and neuromodulators within the snail central nervous system (CNS), influencing neuronal excitability and synaptic transmission.
-
Modulation of Neuronal Firing: In Helix aspersa, FMRFamide can either hyperpolarize or depolarize neuronal membranes, depending on the specific neuron.[4] The hyperpolarizing response is primarily due to an increase in potassium conductance, while the depolarizing response is mediated by an inward sodium current.[4]
-
Modulation of Ion Channels: FMRFamide has been shown to modulate several types of voltage-activated ion channels in snail neurons. In Helix pomatia, FMRFamide decreases the voltage-activated inward calcium current (ICa) and increases the voltage-dependent outward potassium current (IK).[5] In other identified neurons of Helix aspersa, FMRFamide decreases a calcium conductance and a cAMP-dependent potassium conductance (the S-current).[6]
Table 2: Effects of FMRFamide on Snail Neuronal Ion Channels
| Neuron Type | Species | Ion Channel | Effect | FMRFamide Concentration | Reference |
| Identified Neurons | Helix pomatia | Voltage-activated Ca²⁺ current (ICa) | Decrease | Not specified | [5] |
| Identified Neurons | Helix pomatia | Voltage-dependent K⁺ current (IK) | Increase | Not specified | [5] |
| Identified Neurons (D3, E2) | Helix aspersa | Ca²⁺ conductance | Decrease | 10 - 50 µM | [6] |
| Identified Neuron (E11) | Helix aspersa | Ca²⁺ conductance | Decrease | 10 - 50 µM | [6] |
| Identified Neuron (E11) | Helix aspersa | cAMP-dependent K⁺ conductance (S-current) | Decrease | 10 - 50 µM | [6] |
Cardiovascular System
FaRPs, particularly FMRFamide, were initially identified based on their cardioexcitatory effects. They play a significant role in regulating heart rate and contractility in snails. Peptides derived from the FMRFamide precursor protein are found in heart excitatory motoneurons and have distinct effects on heartbeat.[7]
Digestive System
FaRPs are present in the digestive tract of snails and are implicated in the regulation of gut motility and enzyme secretion. FMRFamide-containing nerve fibers directly innervate the midintestinal gland cells in Helix lucorum.[8] Interestingly, FMRFamide has also been shown to protect these cells from apoptosis, suggesting a role in tissue homeostasis.[8][9]
Signaling Pathways
The physiological effects of pQDPFLRFamide and other FaRPs are mediated through their interaction with specific receptors on target cells. Evidence suggests the involvement of at least two major types of signaling pathways: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
G-Protein Coupled Receptor (GPCR) Signaling
Many of the modulatory actions of FaRPs are consistent with signaling through GPCRs. The activation of these receptors leads to the production of intracellular second messengers, such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), which in turn modulate the activity of ion channels and other cellular proteins.[10][11] In the slug Limax, FMRFamide decreases the oscillatory frequency of the olfactory center via G-protein-mediated cascades.[12] Similarly, in Helix pomatia, neuropeptide-induced activation of K⁺ channels involves a G-protein-dependent pathway.[13]
Caption: GPCR signaling pathway for pQDPFLRFamide.
Ligand-Gated Ion Channel Signaling
In addition to GPCR-mediated signaling, FMRFamide can also act as a fast neurotransmitter by directly gating an ion channel. In Helix neurons, FMRFamide has been shown to activate a ligand-gated ion channel, with sodium ions being the primary charge carriers.[14] This direct gating mechanism allows for rapid depolarization of the postsynaptic membrane.
Caption: FMRFamide-activated ligand-gated ion channel.
Experimental Protocols
The study of pQDPFLRFamide and other FaRPs in snails employs a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Organ Bath Assay for Muscle Contractility
This protocol is used to measure the effects of neuropeptides on the contractility of isolated snail muscles.
Objective: To determine the dose-response relationship of pQDPFLRFamide on snail muscle contraction.
Materials:
-
Snail (e.g., Helix aspersa)
-
Dissection tools (scissors, forceps)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
-
Snail physiological saline (composition varies by species)
-
pQDPFLRFamide and other test compounds (e.g., acetylcholine)
Procedure:
-
Dissection: Anesthetize the snail and dissect the desired muscle (e.g., pharyngeal retractor muscle).[15]
-
Mounting: Mount the isolated muscle in the organ bath chamber filled with physiological saline, maintained at a constant temperature (e.g., 20-22°C) and aerated with 95% O₂ and 5% CO₂.[15]
-
Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a constant resting tension, with regular washes every 15-20 minutes.[16]
-
Stimulation: Elicit muscle contractions using a standard agonist (e.g., acetylcholine) to ensure tissue viability.
-
Dose-Response Curve:
-
Add increasing concentrations of pQDPFLRFamide to the bath in a cumulative or non-cumulative manner.
-
Record the resulting change in muscle tension using the isometric force transducer.
-
Wash the tissue thoroughly between applications.
-
-
Data Analysis: Plot the change in muscle tension against the logarithm of the peptide concentration to generate a dose-response curve.
Caption: Workflow for an organ bath experiment.
Intracellular Recording from Snail Neurons
This technique allows for the direct measurement of the electrical activity of individual neurons and how it is modulated by neuropeptides.
Objective: To investigate the effect of pQDPFLRFamide on the membrane potential and firing rate of identified snail neurons.
Materials:
-
Snail (e.g., Lymnaea stagnalis, Helix aspersa)
-
Dissection tools
-
Stereomicroscope
-
Recording chamber with perfusion system
-
Micromanipulators
-
Glass microelectrodes (10-20 MΩ)
-
Microelectrode puller
-
Intracellular recording amplifier
-
Data acquisition system
-
Snail physiological saline
-
pQDPFLRFamide solution
Procedure:
-
Preparation: Anesthetize the snail and dissect the central ganglia.[17]
-
Desheathing: Remove the connective tissue sheath covering the ganglia to expose the neurons.[17]
-
Neuron Identification: Identify the target neuron based on its size, color, and location within the ganglion.[17]
-
Impaling: Carefully impale the neuron with a glass microelectrode filled with 3 M KCl.[17]
-
Recording: Record the resting membrane potential and spontaneous firing activity of the neuron.
-
Peptide Application: Perfuse the preparation with saline containing a known concentration of pQDPFLRFamide.
-
Data Acquisition: Record any changes in membrane potential, input resistance, and firing frequency.
-
Washout: Perfuse the preparation with normal saline to observe the reversibility of the peptide's effects.
Caption: Workflow for intracellular recording from a snail neuron.
Two-Electrode Voltage Clamp (TEVC)
The voltage-clamp technique is used to measure the ion currents across the membrane of a neuron while holding the membrane potential at a set level.
Objective: To characterize the effects of pQDPFLRFamide on specific voltage-gated ion channels.
Materials:
-
Same as for intracellular recording, with the addition of:
-
Voltage-clamp amplifier
-
Two intracellular microelectrodes (one for voltage sensing, one for current injection)
Procedure:
-
Preparation and Neuron Impalement: Prepare the ganglia and impale the target neuron with two microelectrodes.[5]
-
Voltage Clamp: Clamp the membrane potential at a holding potential where the ion channels of interest are closed.
-
Voltage Steps: Apply a series of depolarizing or hyperpolarizing voltage steps to activate the ion channels.
-
Current Recording: Record the resulting ionic currents.
-
Peptide Application: Perfuse the preparation with pQDPFLRFamide.
-
Repeat Voltage Steps: Repeat the voltage step protocol in the presence of the peptide and record the changes in the ionic currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the kinetics of channel activation and inactivation before and after peptide application.
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
pQDPFLRFamide, as a representative of the FMRFamide-related peptide family, is a key endogenous signaling molecule in snail physiology. Its widespread distribution and diverse actions on muscular, nervous, cardiovascular, and digestive systems underscore its importance as a multifunctional neuromodulator. The ability of pQDPFLRFamide and its congeners to elicit complex physiological responses through both GPCR-mediated and direct ion channel gating mechanisms highlights the sophistication of peptidergic signaling in invertebrates.
The experimental protocols detailed in this guide provide a framework for the continued investigation of these fascinating molecules. A deeper understanding of the structure-activity relationships, receptor pharmacology, and downstream signaling pathways of pQDPFLRFamide will not only advance our knowledge of snail neurobiology but also holds potential for the discovery of novel bioactive compounds with applications in medicine and agriculture. Future research, leveraging modern techniques in proteomics, transcriptomics, and functional genomics, will undoubtedly further unravel the intricate roles of pQDPFLRFamide in the intricate tapestry of snail physiology.
References
- 1. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Pharmacology of FMRFamide in Mytilus catch muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of the molluscan neuropeptide FMRF-amide on neurones in the suboesophageal ganglia of the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Various signal molecules modulate voltage-activated ion currents on snail neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression and function of FMRFamide-related neuropeptides in the snail Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide FMRFamide can protect cells against apoptosis in the snail digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuromodulation in molluscan smooth muscle: the action of 5-HT, FMRFamide and purine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 12. FMRFamide regulates oscillatory activity of the olfactory center in the slug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G-protein coupled activation of potassium channels by endogenous neuropeptides in snail neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular recording in Snails Midterm Update - Juan Ferrada - Backyard Brains [blog.backyardbrains.com]
- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The activity of isolated snail neurons controlling locomotion is affected by glucose - PMC [pmc.ncbi.nlm.nih.gov]
FMRFamide-Gated Sodium Channels (FaNaCs) in Molluscan Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide and related neuropeptides are significant physiological modulators within the nervous systems of most invertebrates.[1] A key component of their signaling action is mediated through FMRFamide-gated sodium channels (FaNaCs), which are ligand-gated ion channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2][3][4] In molluscan neurons, the activation of FaNaCs by FMRFamide leads to a rapid excitatory depolarization, playing a crucial role in peptidergic neurotransmission.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of FaNaCs, including their quantitative properties, the experimental protocols used for their study, and key signaling and structural features.
Core Properties of FMRFamide-Gated Sodium Channels
FaNaCs are distinguished as the first identified peptide-gated ionotropic receptors.[5][7] Structurally, they are predicted to have two transmembrane domains connected by a large extracellular loop, and they likely assemble as trimeric sodium channels.[1][2][7] Unlike some other members of the DEG/ENaC family that are constitutively active or gated by mechanical stimuli or pH changes, FaNaCs are directly gated by the binding of FMRFamide and related tetrapeptides in the micromolar concentration range.[3][4][8]
Quantitative Data Summary
The functional characteristics of FaNaCs have been quantified through various electrophysiological studies. The tables below summarize key quantitative data for FaNaCs from different molluscan species.
Table 1: Pharmacological Properties of FaNaCs
| Species | Ligand | EC50 | Antagonist | IC50 | Reference |
| Helix aspersa | FMRFamide | ~3.3 x 10⁻⁴ M | Amiloride | - | [3] |
| Helix aspersa | FMRFamide | - | FKRFamide | - | [7] |
Table 2: Biophysical Properties of FaNaCs
| Species | Property | Value | Conditions | Reference |
| Helix aspersa (native) | Unitary Conductance | 5 - 9 pS | Outside-out patches; NaCl 116 mM | [9] |
| Helix aspersa (expressed in oocytes) | Unitary Conductance | Similar to native | Outside-out patches; NaCl 96 mM | [9] |
Table 3: Ion Selectivity of FaNaCs
| Channel Family | PNa/PK Ratio | PLi/PNa Ratio | Key Structural Determinant | Reference |
| ENaC/DEG Family (general) | High | Variable | G/SxS selectivity filter | [8] |
Experimental Protocols
The characterization of FaNaCs has heavily relied on heterologous expression systems, particularly Xenopus laevis oocytes, coupled with electrophysiological recordings. Site-directed mutagenesis has also been instrumental in elucidating structure-function relationships.
Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes
This protocol describes the functional expression of FaNaCs in Xenopus oocytes and subsequent electrophysiological analysis.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Microinject oocytes with cRNA encoding the FaNaC subunit of interest.
- Incubate the injected oocytes for 2-5 days to allow for channel expression.[10]
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
- Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Kulori buffer).[10]
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
- Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
- Apply FMRFamide or other pharmacological agents via the perfusion system.
- Record the resulting whole-cell currents using an appropriate amplifier and data acquisition system.
3. Outside-Out Patch Clamp:
- Prepare patch pipettes from borosilicate glass and fill with an appropriate internal solution.
- Form a gigaseal with the oocyte membrane and then gently pull away to form an outside-out patch.
- Perfuse the patch with an external solution containing the agonist (e.g., FMRFamide) to record single-channel currents.
- External Solution Composition (example for Helix neurons): 116 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.[9] For oocyte patches, the NaCl concentration was adjusted to 96 mM.[9]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues critical for FaNaC function, such as ligand binding and ion permeation.
1. Mutagenesis:
- Use a commercially available site-directed mutagenesis kit.
- Design primers containing the desired mutation in the FaNaC cDNA sequence.
- Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid containing the FaNaC gene.
- Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
- Transform the mutated plasmid into competent E. coli for amplification.
2. Functional Analysis of Mutants:
- Isolate the mutated plasmid DNA and synthesize cRNA.
- Inject the mutant cRNA into Xenopus oocytes.
- Perform electrophysiological recordings as described above to assess changes in channel function, such as ligand sensitivity or ion selectivity, compared to the wild-type channel.[1]
Visualizations: Pathways and Workflows
Ligand Binding and Gating of FaNaCs
The binding of FMRFamide to the extracellular domain of the FaNaC is thought to induce a conformational change that opens the channel pore, allowing the influx of sodium ions. Studies involving chimeras of different FaNaCs and site-directed mutagenesis have begun to pinpoint the regions and specific amino acid residues crucial for ligand recognition.[2][11] A sequence of approximately 120 amino acids in the extracellular loop near the first transmembrane segment is implicated in FMRFamide binding.[2] Specific residues such as Tyr-131, Asn-134, Asp-154, and Ile-160 in Helix aspersa FaNaC (HaFaNaC) have been identified as key for peptide recognition.[11]
Caption: FMRFamide binding and channel gating cascade.
Experimental Workflow for FaNaC Characterization
The study of FaNaCs typically follows a structured workflow from molecular cloning to functional characterization.
Caption: Standard experimental workflow for FaNaC studies.
Signaling Context and Downstream Effects
The primary and most direct consequence of FaNaC activation is the influx of sodium ions, leading to membrane depolarization.[6] This rapid excitatory response can trigger action potentials and propagate neuronal signals. While FaNaCs are themselves ionotropic receptors and do not directly engage in complex intracellular signaling cascades in the same manner as G-protein coupled receptors, the resulting depolarization can have numerous downstream effects, including the activation of voltage-gated ion channels and the modulation of synaptic transmission. It is important to note that FMRFamide can also act through G-protein coupled receptors, which can modulate a variety of ion channels, including Ca²⁺ and K⁺ conductances, and influence cyclic AMP levels.[12] The overall physiological response to FMRFamide in a given neuron is therefore likely a composite of the effects mediated by both ionotropic FaNaCs and metabotropic receptors.
Conclusion and Future Directions
FMRFamide-gated sodium channels are a fascinating and important class of ionotropic receptors in molluscan neurons. Their direct gating by a neuropeptide provides a mechanism for rapid and excitatory peptidergic neurotransmission. While significant progress has been made in characterizing their basic properties and identifying key structural motifs for ligand binding, many questions remain. Future research will likely focus on obtaining high-resolution structures of FaNaCs to better understand the precise mechanisms of peptide recognition and channel gating. Furthermore, elucidating the specific roles of different FaNaC subtypes in defined neural circuits and their interplay with metabotropic FMRFamide receptors will be crucial for a complete understanding of peptidergic signaling in invertebrates. For drug development professionals, the unique nature of FaNaCs as peptide-gated channels could offer novel targets for the development of selective modulators, although their absence in vertebrates would primarily gear such efforts towards applications like novel molluscicides.
References
- 1. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning of the amiloride-sensitive FMRFamide peptide-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Block of the Helix FMRFamide-gated Na+ channel by FMRFamide and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of the Peptide Recognition of an Amiloride-sensitive FMRFamide Peptide-gated Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergent Worlds of Neuropeptide F and FMRFamide in Gastropods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of two pivotal neuropeptide families in snails: Neuropeptide F (NPF) and FMRFamide-related peptides (FaRPs). While structurally distinct, these peptides exhibit fascinating relationships in their distribution, function, and signaling within the gastropod nervous system. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and invertebrate physiology.
Introduction: Two Major Neuropeptide Families
The nervous systems of gastropods are a rich source of diverse neuropeptides that govern a wide array of physiological processes. Among the most studied are the FMRFamide-related peptides (FaRPs) and Neuropeptide F (NPF).
-
FMRFamide , the eponymous founder of its family, was first isolated from a bivalve mollusc and is characterized by the C-terminal motif -Arg-Phe-NH2. FaRPs are a diverse group of peptides derived from precursor proteins that often contain multiple peptide copies, generated through alternative splicing of a multi-exon locus. They are recognized as key regulators of cardiovascular function, feeding, and reproduction in snails.
-
Neuropeptide F (NPF) , first identified in an invertebrate, is structurally analogous to the vertebrate Neuropeptide Y (NPY) superfamily.[1] In snails like Helix aspersa, NPF is a 39-amino acid peptide that is considered a phylogenetic precursor to the vertebrate NPY family.[1] It plays a crucial, evolutionarily conserved role in regulating feeding, metabolism, and digestion.
A significant finding in snail neuroanatomy is the co-localization of NPF and FMRFamide immunoreactivities within the same neurons in many cases, suggesting a complex interplay and potential for synergistic or differential regulation of target tissues.[2]
Structural and Functional Overview
Peptide Structures
NPF and FMRFamide peptides are derived from distinct precursor proteins and have fundamentally different structures.
-
Neuropeptide F (NPF): The NPF isolated from Helix aspersa is a 39-amino acid polypeptide. It shares the characteristic C-terminal RXRF-amide motif with other members of the NPF/NPY family.
-
FMRFamide-Related Peptides (FaRPs): This is a large family of smaller peptides. The archetypal peptide is the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide). Other common variants found in snails include the heptapeptide (B1575542) Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (GDPFLRFamide) and Phe-Leu-Arg-Phe-NH2 (FLRFamide).[3][4] These are processed from large precursor proteins that can encode multiple copies of FMRFamide and other related peptide sequences.
Physiological Functions
Both peptide families are pleiotropic, influencing a wide range of physiological and behavioral processes. Their functions often overlap, particularly in the regulation of feeding and cardiovascular control. NPF and FMRFamide are abundantly distributed throughout the central and peripheral nervous systems of snails.[2]
Key Functions of NPF:
-
Orexigenic Signal: NPF signaling is strongly associated with the stimulation of appetite and feeding behavior.[5]
-
Metabolic Regulation: It communicates with the insulin (B600854) signaling pathway to modulate digestion and energy balance.[5]
-
Reproduction: Expression patterns of the NPF receptor suggest a role in the male reproductive system.
Key Functions of FMRFamide:
-
Cardiovascular Control: FMRFamide is a well-known cardioexcitatory molecule in molluscs, increasing the rate and strength of heartbeat.
-
Feeding Modulation: FaRPs can inhibit or excite different neurons within the feeding circuits.
-
Cell Protection: FMRFamide has been shown to act as a pro-survival signal, protecting cells in the digestive gland from apoptosis.[6]
-
Glucose Metabolism: It functions as a glucose-lowering hormone, enhancing glucose uptake in the midintestinal gland.[7]
-
Osmoregulation: The presence of FaRPs in the kidney and other osmoregulatory tissues suggests a role in maintaining water and electrolyte balance.[4]
Quantitative Data and Expression
Quantitative analysis reveals high concentrations of these neuropeptides, particularly within the nervous system, underscoring their significance as major signaling molecules.
FMRFamide Expression and Receptor Affinity
Data obtained primarily through radioimmunoassay (RIA) and receptor binding assays show widespread and functionally relevant concentrations of FaRPs.
| Parameter | Species | Tissue/Neuron | Value | Method | Reference |
| Concentration | Helisoma trivolvis | Nervous System | ~3000 pmol/g | HPLC/RIA | [3] |
| Salivary Glands | ~500 pmol/g | HPLC/RIA | [3] | ||
| Whole Animal | ~100 pmol/g | HPLC/RIA | [3] | ||
| Concentration | Helix aspersa | Suboesophageal Ganglia | 134.0 ± 22.0 pmol/mg protein | RIA | [8] |
| Cerebral Ganglia | 114.0 ± 20.0 pmol/mg protein | RIA | [8] | ||
| Retractor Muscles | 22.0 ± 3.0 pmol/mg protein | RIA | [8] | ||
| Penis | 13.0 ± 2.0 pmol/mg protein | RIA | [8] | ||
| Heart | 6.4 ± 1.0 pmol/mg protein | RIA | [8] | ||
| Receptor Affinity (IC50) | Helix aspersa | Neuronal Membranes | ~1-10 nM (for various FaRPs) | Receptor Binding Assay | [9] |
Neuropeptide F Expression
While the widespread distribution of NPF in the snail nervous system has been confirmed through immunocytochemistry, specific quantitative data on tissue concentrations and receptor binding affinities are less prevalent in the literature. Research has focused more on its functional roles elucidated through gene expression (qRT-PCR) and RNA interference (RNAi).[2][5]
-
Distribution: NPF immunoreactivity is abundant in the central and peripheral nervous systems of Helix aspersa and other gastropods.[2]
-
Receptor Expression: The NPF receptor (NPFR) is a rhodopsin-like G-protein coupled receptor.[5] In Pomacea canaliculata, its transcript levels are highest in male snails and testes, with lower levels in tissues like the pleopod.[5]
Signaling Pathways
NPF and FMRFamide exert their effects through distinct receptor and downstream signaling mechanisms. NPF appears to signal exclusively through G-protein coupled receptors (GPCRs), while FMRFamide can activate both GPCRs and, uniquely, a direct ion channel.
Neuropeptide F Signaling Pathway
NPF binds to a specific NPFR, a rhodopsin-like GPCR. This interaction is known to modulate feeding and digestion, partly through crosstalk with the insulin signaling pathway (ISP). Activation of the NPFR can influence the expression of components of the ISP, such as the insulin receptor (InR) and downstream kinases (PI3K/Akt), ultimately affecting metabolic processes.
FMRFamide Signaling Pathways
FMRFamide signaling is notably dualistic. It can act through conventional GPCRs to modulate cellular activity via second messengers. Additionally, it can directly gate an ion channel, the FMRFamide-gated Sodium Channel (FaNaC), leading to rapid depolarization. This dual-receptor system allows for both slow, modulatory (metabotropic) and fast, direct (ionotropic) neuronal responses.
Experimental Protocols
The study of NPF and FMRFamide in snails employs a range of biochemical and neurophysiological techniques. The following are generalized protocols based on methodologies reported in the literature.
Neuropeptide Extraction from CNS Tissue
This protocol is adapted for the extraction of a broad range of neuropeptides from snail ganglia for subsequent analysis by HPLC and mass spectrometry.
-
Tissue Dissection: Dissect the circumesophageal and buccal ganglia from the snail on a cold stage. Immediately snap-freeze the tissue in liquid nitrogen to prevent enzymatic degradation.
-
Homogenization: Powder the frozen tissue using a liquid nitrogen-cooled mortar and pestle. Transfer the powdered tissue to a tube containing an acidified methanol (B129727) solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and inactivate proteases.
-
Sonication: Sonicate the sample on ice to ensure complete cell lysis and peptide solubilization.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptide-rich extract.
-
Drying: Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac) to remove the organic solvent.
-
Reconstitution: Reconstitute the dried peptide extract in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) for subsequent purification and analysis.
Peptide Quantification by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying known peptide concentrations in tissue extracts or hemolymph. This is a competitive assay based on the principle of an antibody competing for binding to a radiolabeled ("hot") peptide versus an unlabeled ("cold") peptide.
-
Reagent Preparation:
-
Antibody: Use a specific primary antibody raised against the target peptide (e.g., anti-FMRFamide).
-
Radiolabeled Peptide: Prepare a known quantity of 125I-labeled or 3H-labeled synthetic peptide.
-
Standards: Create a standard curve using serial dilutions of a known concentration of unlabeled synthetic peptide.
-
Assay Buffer: Typically a phosphate (B84403) or Tris buffer containing a protein like BSA to prevent non-specific binding.
-
-
Assay Procedure:
-
Pipette the antibody, radiolabeled peptide, and either the standard or the unknown sample into assay tubes.
-
Incubate the mixture to allow competitive binding to reach equilibrium (e.g., 12-24 hours at 4°C).
-
Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitated complexes.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled peptide in the sample. Plot the standard curve (radioactivity vs. concentration) and use it to determine the concentration in the unknown samples.
Electrophysiological Recording of Neuropeptide Effects
This method is used to assess the functional effect of neuropeptides on specific, identifiable neurons within the snail CNS.
-
Preparation: Dissect the snail CNS, leaving key ganglia and nerve connections intact. Pin the preparation in a recording chamber continuously perfused with snail saline.
-
Neuron Identification: Identify target neurons (e.g., feeding circuit interneurons, cardio-excitatory motoneurons) based on their size, position, and characteristic spontaneous activity.
-
Intracellular Recording: Carefully impale the target neuron with a sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl) to record its membrane potential and action potentials.
-
Peptide Application: Bath-apply the neuropeptide of interest (e.g., FMRFamide) at a known concentration (e.g., 10-6 M) to the preparation via the perfusing saline.
-
Data Acquisition: Record changes in the neuron's resting membrane potential, firing frequency, and synaptic inputs before, during, and after peptide application to determine its excitatory or inhibitory effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and characterization of neuropeptides in snails, from tissue collection to functional analysis.
Conclusion and Future Directions
Neuropeptide F and FMRFamide-related peptides represent two major signaling systems in snails, with both convergent and divergent roles in regulating key physiological processes. While FaRPs have been extensively characterized quantitatively, a significant opportunity remains for the detailed quantification of NPF levels and its receptor binding kinetics in various snail tissues. The dual signaling mechanism of FMRFamide through both GPCRs and the ionotropic FaNaC channel presents a compelling area for further investigation, particularly for understanding the temporal dynamics of neuromodulation.
For drug development professionals, these peptide systems offer potential targets. Modulators of the NPF pathway could be explored as appetite suppressants for pest snail species. Conversely, the critical role of FaRPs in cardiovascular and reproductive function makes their receptors potential targets for novel, species-specific molluscicides. Future research combining advanced mass spectrometry for peptidomics, CRISPR/Cas9 for gene editing, and high-throughput screening assays will be essential to fully unlock the complexities of these systems and their potential applications.
References
- 1. The primary structure of neuropeptide F (NPF) from the garden snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunocytochemical distribution of neuropeptide F (NPF) in the gastropod mollusc, Helix aspersa, and in several other invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMRFamide peptides in Helisoma: identification and physiological actions at a peripheral synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRFamide-related peptides from the kidney of the snail, Helisoma trivolvis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Functional Characterization of Neuropeptide F Receptor in Pomacea canaliculata: Roles in Feeding and Digestion and Communication with the Insulin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Ensembles: The Role of Neuropeptide Structures in Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Hormonal Function of FMRFamide-Like Peptides in Helix aspersa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMRFamide-like peptides (FaRPs) represent a significant family of neuropeptides that exert a wide array of hormonal and neuromodulatory functions in the garden snail, Helix aspersa. Initially identified for their cardioexcitatory effects, the functional repertoire of these peptides is now understood to encompass critical roles in metabolic regulation, neuromuscular control, and neuronal signaling. This technical guide provides an in-depth overview of the hormonal functions of FaRPs in Helix aspersa, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of invertebrate neuroendocrinology and the development of novel therapeutic agents.
Introduction
The tetrapeptide Phe-Met-Arg-Phe-amide (FMRFamide) was the first member of the FaRP family to be isolated from a mollusc.[1][2] In Helix aspersa, at least two prominent FaRPs have been identified: FMRFamide and pQDPFLRFamide.[3] These peptides act as both neurohormones, released into the hemolymph to act on distant targets, and as neurotransmitters or neuromodulators within the central and peripheral nervous systems.[3] Their distribution is widespread, with high concentrations found in the central nervous system, reproductive and digestive tracts, and tentacles.[3] This guide will explore the key hormonal functions of FaRPs in Helix aspersa, including their roles in glucose metabolism, muscle modulation, and neuronal activity.
Hormonal Functions of FMRFamide-Like Peptides
Metabolic Regulation: A Glucose-Lowering Hormone
A significant hormonal function of FMRFamide in Helix aspersa is the regulation of glucose homeostasis. FMRFamide acts as a glucose-lowering hormone, a role previously thought to be exclusive to insulin-like peptides in invertebrates.[4][5]
Key Findings:
-
Hemolymph levels of FMRFamide are elevated during metabolically active periods and decrease during dormancy.[4]
-
Exogenous FMRFamide administration to dormant snails improves glucose tolerance by promoting glucose uptake in the midintestinal gland (hepatopancreas).[4][5]
-
FMRFamide is released into the hemolymph in response to a glucose challenge.[4][5]
-
Nerve terminals containing FMRFamide are located in perivascular sinusoids, suggesting a neurohemal release site for hormonal action.[4][5]
Quantitative Data on Glucose Metabolism:
| Parameter | Condition | FMRFamide Concentration | Effect | Reference |
| Hemolymph Glucose | Dormant Snails | 10⁻⁶ M | Significant decrease in glucose levels | [4][5] |
| Glucose Uptake | Midintestinal Gland (Dormant) | 10⁻⁶ M | Increased uptake of 2-NBDG (fluorescent glucose analog) | [4][5] |
Modulation of Muscle Contraction
FaRPs are well-documented modulators of both visceral and somatic musculature in Helix aspersa. Their effects can be either excitatory or inhibitory, depending on the specific peptide, muscle type, and the presence of other neurotransmitters.
Cardioexcitatory Effects:
-
FMRFamide and its analogs increase the force of myocardial contraction.[6]
-
The cardioexcitatory effects are receptor-mediated, with a high-affinity binding site identified in heart tissue.[6]
Modulation of Non-Cardiac Muscles:
-
Tentacle Retractor Muscle: FMRFamide induces a delayed rise in tension followed by phasic contractions. This effect is not associated with membrane depolarization but is linked to the inositol (B14025) phosphate (B84403) second messenger system.[7] pQDPFLRFamide, in contrast, relaxes this muscle.[7]
-
Pharyngeal Retractor Muscle: FMRFamide elicits contraction. pQDPFLRFamide can reduce contractions induced by both acetylcholine (B1216132) and FMRFamide, with a more potent inhibitory effect on FMRFamide-induced contractions.[8]
Quantitative Data on Muscle Contraction:
| Muscle Type | Peptide | Concentration | Effect | Reference |
| Heart | FMRFamide analogs | 10⁻⁹ M | Increased myocardial contraction force | [1][6] |
| Pharyngeal Retractor | pQDPFLRFamide | 3 x 10⁻⁸ M | ~50% reduction of ACh-induced contraction | [8] |
| Pharyngeal Retractor | pQDPFLRFamide | 3 x 10⁻⁸ M | Complete abolishment of FMRFamide-induced contraction | [8] |
Neuronal Modulation
FaRPs act as potent modulators of neuronal activity in Helix aspersa, influencing ion channel conductance and action potential characteristics. These effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).
Ion Channel Modulation:
-
Sodium Channels: FMRFamide can directly activate a ligand-gated sodium channel (FaNaC), leading to a fast depolarizing current.[9][10]
-
Potassium Channels: FMRFamide can induce both a slow and a fast increase in K⁺ conductance, as well as a decrease in K⁺ conductance, depending on the neuron.[11] The hyperpolarizing response to FMRFamide is primarily due to an inward potassium current.[12]
-
Calcium Channels: FMRFamide decreases the duration of Ca²⁺-dependent action potentials in certain neurons by reducing Ca²⁺ conductance.[13]
Effects on Neuronal Excitability:
-
The activation of FaNaC by FMRFamide can lead to prolonged depolarizations and bursts of action potentials.
-
Modulation of K⁺ and Ca²⁺ channels can lead to either increased or decreased neuronal excitability, contributing to processes like presynaptic inhibition and facilitation.[13]
Quantitative Data on Neuronal Activity:
| Neuron Type | Peptide | Concentration | Effect on Ion Conductance | Reference |
| Identified Neurons | FMRFamide | 10-50 µM | Decrease in Ca²⁺ conductance | [13] |
| Cell E11 | FMRFamide | 10-50 µM | Decrease in cAMP-dependent K⁺ conductance (S-current) | [13] |
| Central Neurons | FMRFamide | > 30 µM | Biphasic response (excitation followed by inhibition) | [14] |
| Central Neurons | FLRFamide | < 10 µM | Excitation | [14] |
Signaling Pathways
FMRFamide-like peptides in Helix aspersa exert their effects through at least two distinct types of receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
G-Protein Coupled Receptor Signaling in Muscle
In muscle tissues, such as the tentacle retractor muscle, FMRFamide is thought to act via a GPCR that activates the phosphoinositide signaling pathway. This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which in turn mobilizes intracellular calcium stores, resulting in muscle contraction.[1][7] This pathway is distinct from acetylcholine-induced contraction, which involves membrane depolarization.[7]
Caption: FMRFamide signaling in muscle cells via the IP3 pathway.
Ion Channel Signaling in Neurons
In the nervous system, FMRFamide can directly gate a sodium channel, referred to as FaNaC. This represents a much faster mode of synaptic transmission compared to GPCR-mediated signaling. The binding of FMRFamide to the extracellular domain of the FaNaC protein induces a conformational change that opens the channel pore, allowing an influx of sodium ions and subsequent depolarization of the neuronal membrane.
Caption: FMRFamide direct gating of a sodium channel in neurons.
Experimental Protocols
Peptide Extraction and Purification
A common workflow for the isolation of FaRPs from Helix aspersa involves the following steps:
-
Tissue Dissection: Central nervous ganglia and other tissues of interest are dissected from the snails.
-
Extraction: Tissues are homogenized in an acidic extraction medium (e.g., acetone (B3395972) or methanol-based solutions) to precipitate larger proteins and solubilize peptides.
-
Chromatography:
-
Gel Filtration Chromatography: The crude extract is first separated by size on a gel filtration column.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing FMRFamide-like immunoreactivity are further purified by reverse-phase HPLC. Multiple rounds of HPLC with different column materials and solvent gradients are often necessary to isolate pure peptides.
-
Quantification by Radioimmunoassay (RIA)
RIA is a sensitive method for quantifying FaRP levels in tissue extracts and hemolymph.
-
Antibody Generation: Antibodies specific to FMRFamide are raised in a host animal (e.g., rabbit) by immunization with a FMRFamide-carrier protein conjugate.
-
Radiolabeling: A synthetic FMRFamide analog is radiolabeled, typically with ¹²⁵I.
-
Competitive Binding: A standard curve is generated by incubating known amounts of unlabeled FMRFamide with the antibody and a fixed amount of radiolabeled FMRFamide. The sample containing an unknown amount of FMRFamide is then incubated under the same conditions.
-
Separation and Counting: The antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The amount of FMRFamide in the sample is determined by comparing the degree of displacement of the radiolabeled peptide with the standard curve.
Isolated Heart Bioassay
This bioassay is used to assess the cardioactive properties of FaRPs.
-
Dissection: The heart of a Helix aspersa is carefully dissected and mounted in an organ bath containing snail saline.
-
Transducer Attachment: The ventricle is attached to a force transducer to record isometric or isotonic contractions.
-
Peptide Application: Known concentrations of FaRPs are added to the organ bath, and the changes in the force and frequency of heart contractions are recorded.
-
Data Analysis: Dose-response curves are constructed to determine the potency and efficacy of the peptides.
Electrophysiological Recording from Neurons
Intracellular and patch-clamp recording techniques are used to study the effects of FaRPs on neuronal activity.
-
Ganglion Preparation: The subesophageal ganglia are dissected and pinned in a recording chamber continuously perfused with snail saline. The connective tissue sheath is partially removed to allow access to individual neurons.
-
Neuron Identification: Specific, identifiable neurons are located based on their size, position, and intrinsic electrical properties.
-
Recording:
-
Two-Electrode Voltage Clamp: Two microelectrodes are inserted into a single neuron to clamp the membrane potential at a set value and record the currents flowing across the membrane in response to peptide application.
-
Patch-Clamp: A glass micropipette is used to form a high-resistance seal with the membrane of a neuron. This allows for the recording of currents through single ion channels in cell-attached or excised (inside-out, outside-out) patch configurations.
-
-
Peptide Application: FaRPs are applied to the preparation via the perfusing saline or by pressure ejection from a micropipette positioned near the neuron of interest.
Caption: Generalized workflow for FaRP research in Helix aspersa.
Conclusion and Future Directions
The FMRFamide-like peptides in Helix aspersa are a functionally diverse group of neurohormones that play integral roles in the regulation of metabolism, muscle physiology, and neuronal communication. Their actions are mediated by distinct receptor types, leading to a variety of cellular responses. The detailed understanding of their structure-activity relationships, signaling pathways, and physiological effects provides a valuable framework for comparative endocrinology and may offer insights for the development of novel therapeutic agents targeting similar systems in other species.
Future research should focus on the complete characterization of the FaRP peptidome in Helix aspersa, the deorphanization of their corresponding GPCRs, and the elucidation of the downstream signaling cascades with greater molecular detail. Furthermore, exploring the interplay between different FaRPs and other signaling molecules will be crucial for a comprehensive understanding of their integrated hormonal function.
References
- 1. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 3. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRF-amide is a glucose-lowering hormone in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) increases levels of inositol 1,4,5-trisphosphate in the tentacle retractor muscle of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Block of the Helix FMRFamide-gated Na+ channel by FMRFamide and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of the molluscan neuropeptide FMRF-amide on neurones in the suboesophageal ganglia of the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity studies of RFamide analogues on central neurones of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to FMRFamide Gene Family Expression in Molluscan Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the FMRFamide gene family in molluscs, focusing on gene expression, associated signaling pathways, and the experimental protocols used for their study. The FMRFamide-like peptides (FLPs) represent one of the most extensively studied neuropeptide families in molluscs, acting as crucial neurotransmitters, neuromodulators, and neurohormones.[1][2][3] First identified in the bivalve mollusc Macrocallista nimbosa, these peptides are involved in regulating a vast array of physiological processes, including cardiovascular function, feeding behavior, reproduction, and osmoregulation.[1][2][3][4][5]
The diversity of these peptides arises from the expression of precursor genes that encode multiple FMRFamide-related peptides (FaRPs), which typically share a C-terminal -RFamide sequence.[2][6] Understanding the spatial and quantitative expression of the FMRFamide gene is fundamental to elucidating the precise physiological roles of its resulting peptides and identifying potential targets for novel drug development.
Data Presentation: FMRFamide Gene Expression in Molluscan Tissues
The expression of the FMRFamide precursor gene is predominantly localized within the central nervous system (CNS), though it is also detected in peripheral tissues. The following table summarizes the expression patterns observed in various molluscan species, as determined by techniques such as in situ hybridization, Northern blotting, and quantitative PCR (qPCR).
| Species (Class) | Tissue / Organ | Relative Expression Level / Observation | Methodology | Reference |
| Mytilus edulis (Bivalvia) | Central Nervous System (All three ganglia) | Expressed; primary site of synthesis. | Northern Blot, cDNA Cloning | [7] |
| Crassostrea virginica (Bivalvia) | Visceral Ganglia, Digestive System | Identified as main organs for synthesis of feeding-related neuropeptides. | qPCR, In Silico Analysis | [8] |
| Lymnaea stagnalis (Gastropoda) | Central Nervous System | Widespread immunoreactivity and gene expression in perikarya and nerve fibers. | Immunohistochemistry, In Situ Hybridization | [3] |
| Idiosepius notoides (Cephalopoda) | Palliovisceral Ganglia (Posterior Subesophageal Mass) | Early expression during embryonic development in specific cell clusters. | In Situ Hybridization, Immunocytochemistry | [9] |
| Idiosepius notoides (Cephalopoda) | Superior and Inferior Buccal Lobes (Supraesophageal Mass) | Expression observed starting from mid-embryogenesis. | In Situ Hybridization | [9] |
| General Molluscs | Peripheral Nervous System & Tissues | Complex spatiotemporal expression patterns are observed.[1][2][3] | Immunohistochemistry | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of FMRFamide gene expression. Below are synthesized protocols for quantitative gene expression analysis and spatial localization.
Protocol 1: Quantitative Real-Time PCR (qPCR) for FMRFamide Gene Expression
This protocol provides a framework for quantifying the relative expression of the FMRFamide precursor mRNA in different molluscan tissues.
1. Tissue Dissection and RNA Extraction:
-
Dissect target tissues (e.g., visceral ganglia, gills, mantle, digestive gland) from the specimen on ice.[8]
-
Immediately flash-freeze the collected tissues in liquid nitrogen to prevent RNA degradation and store them at -80°C.[8]
-
Homogenize the frozen tissue using a suitable method (e.g., bead beater, mortar and pestle).
-
Extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and verify integrity via gel electrophoresis.
2. cDNA Synthesis:
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.
3. Primer Design and Validation:
-
Design qPCR primers specific to the FMRFamide precursor gene of the target species. Primers should span an exon-exon junction if the gene structure is known, to avoid amplification of genomic DNA.
-
Design primers for one or more stable reference (housekeeping) genes for data normalization (e.g., actin, GAPDH, or ribosomal proteins).
-
Validate primer efficiency through a standard curve analysis using a serial dilution of cDNA. The efficiency should be between 90-110%.
4. qPCR Reaction and Data Analysis:
-
Prepare the qPCR reaction mix containing: SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Run the reaction on a qPCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 60s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the FMRFamide gene expression to the geometric mean of the reference genes.
Protocol 2: Whole-Mount In Situ Hybridization (ISH) for mRNA Localization
This protocol is adapted for localizing FMRFamide mRNA within whole embryos, larvae, or dissected tissues.[10][11]
1. Probe Synthesis:
-
Amplify a ~500-1000 bp region of the FMRFamide precursor cDNA using PCR.
-
Clone the PCR product into a transcription vector containing T7 and SP6 promoter sites.
-
Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe.[12]
-
Purify the labeled probe via precipitation.
2. Tissue Preparation:
-
Fix dissected tissues or whole embryos in 4% paraformaldehyde (PFA) in a suitable buffer (e.g., PBS) overnight at 4°C.[12]
-
Wash the samples to remove PFA and dehydrate through an ascending series of methanol (B129727) or ethanol (B145695) for storage at -20°C.[10]
3. Hybridization:
-
Rehydrate the samples through a descending series of alcohol washes.[10]
-
Optionally, treat samples with Proteinase K to improve probe penetration, followed by post-fixation.[10]
-
Pre-hybridize the samples in hybridization buffer for several hours at the hybridization temperature (e.g., 65°C).[10][12]
-
Replace the pre-hybridization buffer with fresh buffer containing the DIG-labeled probe (e.g., 0.3-0.5 ng/µl).[10]
-
Incubate overnight at 65°C in a humidified chamber to allow the probe to hybridize to the target mRNA.[10][12]
4. Washes and Signal Detection:
-
Perform a series of stringent washes at the hybridization temperature to remove the unbound probe.[12]
-
Block the samples (e.g., with blocking solution or sheep serum) for at least 1 hour at room temperature.[12]
-
Incubate the samples overnight at 4°C with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).[12]
-
Wash extensively to remove the unbound antibody.
-
Develop the signal by incubating the samples in a solution containing the enzyme's substrate (e.g., NBT/BCIP for AP), which produces a colored precipitate.[12]
-
Stop the reaction when the desired signal intensity is reached, dehydrate the samples, and mount for imaging.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for gene expression analysis and the known signaling pathways for FMRFamide-related peptides in molluscs.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FMRFamide and related peptides in the phylum mollusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the cDNA encoding the precursor for the neuropeptide FMRFamide in the bivalve mollusc Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Research Portal [research.usc.edu.au]
- 10. FISH for All: A Fast and Efficient Fluorescent In situ Hybridization (FISH) Protocol for Marine Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ucl.ac.uk [ucl.ac.uk]
The Multifaceted Role of FMRFamide in Snail Feeding and Digestive Processes: A Technical Guide
An In-depth Examination of the Neuropeptide's Influence on Molluscan Physiology for Researchers and Drug Development Professionals
Abstract
The neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2) and its related peptides (FaRPs) are pivotal signaling molecules in gastropods, exerting significant control over feeding behaviors and digestive physiology. This technical guide synthesizes current research to provide a comprehensive overview of FMRFamide's functions, from the modulation of muscular activity in the buccal mass and gut to its role as a neurohormone regulating metabolic processes and cell viability within the digestive gland. This document details the experimental protocols used to elucidate these functions, presents quantitative data in a structured format, and provides visual representations of the key signaling pathways and experimental workflows. Understanding the intricate mechanisms of FMRFamide action in snails offers valuable insights for neurobiology, comparative physiology, and the development of novel therapeutic agents targeting similar pathways in other organisms.
Introduction
FMRFamide, first isolated from the clam Macrocallista nimbosa, is the prototypical member of a large family of FMRFamide-related peptides found throughout the animal kingdom.[1][2] In snails, these peptides act as neurotransmitters, neuromodulators, and neurohormones, playing a crucial role in a variety of physiological processes including cardiovascular regulation, reproduction, and, most notably, feeding and digestion. FMRFamide-like immunoreactivity has been identified in extensive neuronal networks within both the central and peripheral nervous systems of snails, including ganglia that control feeding and nerves that innervate the digestive tract and associated glands.[3][4][5] This widespread distribution underscores the peptide's integral role in coordinating the complex sequence of behaviors and physiological responses associated with nutrient acquisition and processing.
Role of FMRFamide in Feeding Behavior
FMRFamide plays a significant modulatory role in the neural circuits that govern the rhythmic movements of feeding. The feeding apparatus in snails, which includes the muscular buccal mass and the chitinous radula, is controlled by a central pattern generator (CPG) located in the buccal ganglia.
Modulation of the Feeding Central Pattern Generator
Application of FMRFamide to the buccal ganglia can alter the fictive feeding rhythm. In Lymnaea stagnalis and Helisoma trivolvis, bath application of FMRFamide has been shown to slow down the fictive feeding rhythm, suggesting an inhibitory or modulatory role in the CPG.[3] This modulation is achieved by altering the firing properties of specific neurons within the feeding circuit.[3]
Effects on Feeding Musculature
FMRFamide directly influences the contractility of muscles involved in feeding. It modulates the activity of the radula opener muscles, often in conjunction with other neurotransmitters like serotonin.[3] This suggests a complex interplay of signaling molecules that fine-tune the mechanics of food scraping and ingestion.
FMRFamide's Function in Digestive Processes
Beyond the initial capture and ingestion of food, FMRFamide is critically involved in regulating the subsequent processes of digestion and nutrient absorption.
Regulation of Gut Motility
FMRFamide and the related peptide pQDPFLRFamide have potent effects on the visceral muscles of the digestive system. In Helix aspersa, these peptides suppress the rhythmic contractions and tone of the crop, a key organ for food storage.[6] This inhibitory action is thought to be important for coordinating digestive processes with feeding behavior.[6] FMRFamide-containing nerve fibers are found in close association with the muscular layers of the digestive tract, indicating a direct neural control mechanism.[3]
Control of Digestive Gland Function
The midintestinal gland, or hepatopancreas, is the primary site of digestion and absorption in snails. FMRFamide plays a multifaceted role in this organ:
-
Enzyme Secretion: In the scallop Pecten maximus, FMRFamide has a secretagogue effect, stimulating the release of α-amylase from the stomach-digestive gland complex.[1][3] This suggests a role in initiating the breakdown of carbohydrates.
-
Glucose Metabolism: FMRFamide acts as a glucose-lowering hormone in Helix aspersa.[7][8] It is released into the hemolymph in response to a glucose challenge and promotes glucose uptake by the midintestinal gland cells, thereby improving glucose tolerance.[7][8] During periods of metabolic activity, hemolymph FMRFamide levels are elevated.[7]
-
Cellular Protection: FMRFamide has been shown to protect cells in the snail digestive gland from apoptosis (programmed cell death).[9][10] Injections of FMRFamide into the midintestinal gland of Helix lucorum increased cell viability, reduced the number of apoptotic cells, and elevated the proportion of cells in the G0/G1 phase of the cell cycle without inducing mitosis.[9][10] This suggests FMRFamide acts as a "life-signal" for these cells.[10]
Modulation of Salivary Gland Activity
In the snail Helisoma, FMRFamide suppresses the activation of the salivary glands.[3][11] This action is mediated both directly on the gland cells and on the effector neurons that innervate the glands, causing hyperpolarization and reducing their excitability.[11]
Quantitative Data on FMRFamide Effects
The following tables summarize the quantitative data from various studies on the effects of FMRFamide in snails.
| Parameter | Snail Species | Preparation | FMRFamide Concentration | Observed Effect | Reference |
| Visceral Muscle Contraction | Helix aspersa | Isolated male reproductive tract | Threshold < 5 x 10⁻⁹ mol/L | Contraction | [6] |
| Crop Motility | Helix aspersa | Isolated crop | Not specified | Suppression of rhythmicity and tone | [6] |
| Neuronal Activity | Helix aspersa | Identified neurons (D3, E2, E11) | 10 to 50 µM | Decrease in Ca²⁺-dependent action potential duration | [12] |
| Cell Viability | Helix lucorum | Midintestinal gland (in vivo injection) | 50 µM | Increased MTT reduction, reduced apoptosis | [9][10] |
| Egg-Laying Behavior Control | Lymnaea stagnalis | Caudodorsal cells (CDCs) | 10⁻⁹ to 10⁻⁵ M | Dose-dependent hyperpolarization and suppression of excitability | [13] |
| CDC H-Response | Lymnaea stagnalis | Isolated caudodorsal cells | ED₅₀ = 10⁻⁸ M | Hyperpolarizing response | [13] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the role of FMRFamide.
Immunohistochemistry and Immunogold Electron Microscopy
-
Objective: To localize FMRFamide-like peptides in the nervous system and peripheral tissues.
-
Protocol:
-
Tissue Preparation: Snails are anesthetized (e.g., with halothane) and dissected. Tissues (CNS, digestive tract, glands) are fixed, often with paraformaldehyde or glutaraldehyde-based fixatives.[9][5]
-
Immunostaining: For light microscopy, tissues are incubated with a primary antibody against FMRFamide, followed by a fluorescently labeled secondary antibody. For electron microscopy (postembedding immunogold), tissues are dehydrated, embedded in resin (e.g., Araldite), and ultrathin sections are cut.[5]
-
Gold Labeling: The sections are mounted on grids and incubated with the primary FMRFamide antibody, followed by a secondary antibody conjugated to colloidal gold particles.[5]
-
Imaging: Samples are viewed using a fluorescence microscope or a transmission electron microscope to visualize the subcellular localization of the gold particles, indicating the presence of FMRFamide.[5]
-
Electrophysiology
-
Objective: To determine the effects of FMRFamide on neuronal and muscle activity.
-
Protocol:
-
Preparation: Isolated ganglia, muscle strips, or entire organ systems (e.g., buccal mass-ganglia preparation) are placed in a recording chamber and perfused with snail saline.[6][14]
-
Recording: Intracellular recordings from individual neurons are made using sharp glass microelectrodes. Extracellular recordings from nerves or muscles are performed using suction electrodes.[14]
-
Peptide Application: FMRFamide is applied to the bath at known concentrations or applied locally to specific cells via iontophoresis.[11]
-
Data Analysis: Changes in membrane potential, action potential frequency and duration, and synaptic potentials are recorded and analyzed before, during, and after peptide application.[12][13]
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of FMRFamide on cell survival in the digestive gland.
-
Protocol:
-
In Vivo Treatment: Snails are injected with FMRFamide (e.g., 50 µM) or a control solution (e.g., sterile water, BSA) directly into the midintestinal gland.[9][10]
-
MTT Assay: Tissue samples are incubated with thiazolyl blue (MTT). Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which is then quantified spectrophotometrically. An increase in MTT reduction indicates higher cell viability.[9][10]
-
Annexin V-Labeling: Dissociated cells from the gland are incubated with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells. The percentage of labeled cells is determined by flow cytometry or fluorescence microscopy.[9][10]
-
Ploidy Analysis: Cell nuclei are stained with a DNA-binding dye like propidium (B1200493) iodide. The DNA content is analyzed by flow cytometry. Apoptotic nuclei with fragmented chromatin appear as a sub-G1 peak.[9]
-
Signaling Pathways and Visualizations
FMRFamide exerts its diverse effects by binding to specific receptors on the surface of target cells, initiating intracellular signaling cascades. In mollusks, FaRPs are known to act via two main types of receptors: FMRFamide-gated sodium channels (FaNaCs) and G protein-coupled receptors (GPCRs).[3]
FMRFamide-Gated Ion Channels (FaNaCs)
Binding of FMRFamide to FaNaCs causes a rapid influx of sodium ions, leading to depolarization of the cell membrane.[15] This mechanism underlies fast excitatory neurotransmission.
Caption: FMRFamide signaling via a ligand-gated ion channel (FaNaC).
G Protein-Coupled Receptor (GPCR) Pathways
FMRFamide can also bind to GPCRs, initiating slower, more modulatory responses through second messenger systems. These pathways can be either inhibitory or excitatory. For instance, in some neurons, FMRFamide decreases cyclic AMP (cAMP) levels, which can lead to the closure of cAMP-dependent potassium channels, a mechanism that can suppress excitability.[12] In other cases, it can lead to the opening of potassium channels, causing hyperpolarization.
Caption: A generalized FMRFamide signaling pathway via a G protein-coupled receptor.
Experimental Workflow for Investigating FMRFamide Effects on Cell Viability
The following diagram illustrates a typical workflow for studying the protective effects of FMRFamide on digestive gland cells.
Caption: Workflow for assessing FMRFamide's effect on digestive gland cell viability.
Conclusion and Future Directions
FMRFamide and its related peptides are indispensable modulators of feeding and digestion in snails, acting at multiple levels from central neuronal circuits to peripheral muscles and glands. Their actions are complex, often involving interactions with other signaling molecules to produce finely-tuned physiological responses. The roles of FMRFamide as both a fast-acting neurotransmitter and a slower-acting hormone highlight its versatility in coordinating rapid behaviors with longer-term metabolic states.
For researchers and drug development professionals, the FMRFamide signaling system in snails presents a valuable model. Future research should focus on the detailed characterization of the full repertoire of FMRFamide receptors and their downstream signaling components. Elucidating the specific roles of different FaRPs encoded by the same precursor gene will provide deeper insights into the combinatorial complexity of peptidergic signaling. Furthermore, understanding how these pathways are conserved or have diverged across phyla could inform the development of novel therapeutic strategies targeting GPCRs and ion channels involved in metabolic and neuromuscular disorders.
References
- 1. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression and function of FMRFamide-related neuropeptides in the snail Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 4. FMRF-NH2-Related Neuropeptides in Biomphalaria spp., Intermediate Hosts for Schistosomiasis: Precursor Organization and Immunohistochemical Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripheral connections of FMRFamide-like immunoreactive neurons in the snail, helix pomatia: an immunogold electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. FMRF-amide is a glucose-lowering hormone in the snail Helix aspersa [tudoster.unideb.hu]
- 9. researchgate.net [researchgate.net]
- 10. The neuropeptide FMRFamide can protect cells against apoptosis in the snail digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FMRFamide peptides in Helisoma: identification and physiological actions at a peripheral synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual inhibitory action of FMRFamide on neurosecretory cells controlling egg laying behavior in the pond snail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of feeding movements in the freshwater snail Planorbis corneus. I. Rhythmical neurons of buccal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of FMRFamide-Like Immunoreactivity in Helix aspersa Ganglia: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the characterization of FMRFamide-like immunoreactivity in the ganglia of the terrestrial snail, Helix aspersa. It is intended for researchers, scientists, and drug development professionals working with neuropeptide systems. This document details the distribution, quantification, and physiological roles of FMRFamide-related peptides (FaRPs), along with the experimental methodologies used for their characterization.
Introduction
FMRFamide (Phe-Met-Arg-Phe-NH2) is a cardioexcitatory neuropeptide originally isolated from the clam Macrocallista nimbosa. It is the founding member of a large family of FMRFamide-related peptides (FaRPs) that are widely distributed throughout the animal kingdom and are involved in a variety of physiological processes. In the garden snail Helix aspersa, FMRFamide and its related peptides act as neurotransmitters, neuromodulators, and neurohormones, playing crucial roles in the regulation of the central and peripheral nervous systems. This guide summarizes the key findings on the localization and function of FMRFamide-like peptides in the ganglia of this model organism.
Data Presentation
Quantitative analysis of FMRFamide-like immunoreactivity in various tissues of Helix aspersa has been primarily achieved through radioimmunoassay (RIA) and receptor binding assays. The following tables summarize key quantitative data from published studies.
FMRFamide-Like Immunoreactivity in Helix aspersa Tissues
This table presents the concentration of FMRFamide-like substances in different tissues, as determined by radioimmunoassay. The central nervous system shows the highest concentration of these peptides.
| Tissue | FMRFamide-like Immunoreactivity (pmol/g wet weight)[1] |
| Central Nervous System (CNS) | 145.0 ± 25.0 |
| Male Reproductive Tract | 80.0 ± 15.0 |
| Tentacles | 60.0 ± 10.0 |
| Posterior Digestive System | 55.0 ± 8.0 |
| Anterior Digestive System | 20.0 ± 5.0 |
| Heart | 15.0 ± 3.0 |
| Foot Muscle | 10.0 ± 2.0 |
| Hemolymph | < 1.0 |
FMRFamide Receptor Binding Characteristics in Helix aspersa Brain
This table summarizes the binding characteristics of a radiolabeled FMRFamide analog to brain membranes, indicating the presence of high- and low-affinity binding sites.
| Receptor Site | Dissociation Constant (KD) | Binding Site Density (Bmax) |
| High-Affinity | 14 nM[2] | 85 fmol/mg protein[2] |
| Low-Affinity | 245 nM[2] | 575 fmol/mg protein[2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize FMRFamide-like immunoreactivity in Helix aspersa.
Immunocytochemistry (ICC)
Immunocytochemistry is used to visualize the location of FMRFamide-like peptides within the ganglia.
1. Tissue Preparation:
- Dissect the circumoesophageal nerve ring from Helix aspersa.
- Fix the ganglia in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS), pH 7.4, for 2-4 hours at 4°C.
- Wash the tissue in several changes of PBS.
- Cryoprotect the ganglia by incubating in 20-30% sucrose (B13894) in PBS until they sink.
- Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze.
- Section the ganglia at 10-20 µm using a cryostat.
2. Immunohistochemical Staining:
- Mount the sections on gelatin-coated slides.
- Wash the sections with PBS.
- Permeabilize the tissue with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
- Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
- Incubate with the primary antibody (anti-FMRFamide) at a predetermined optimal dilution overnight at 4°C.
- Wash the sections extensively with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature in the dark.
- Wash with PBS.
- Coverslip the sections with an anti-fade mounting medium.
- Visualize the staining using a fluorescence microscope.
Radioimmunoassay (RIA)
RIA is a quantitative technique used to measure the concentration of FMRFamide-like peptides in tissue extracts.
1. Tissue Extraction:
- Dissect and weigh the desired tissues.
- Homogenize the tissues in an extraction solution (e.g., 90% methanol (B129727) or acid-acetone).
- Centrifuge the homogenate to pellet the precipitated proteins.
- Collect the supernatant and dry it (e.g., using a vacuum centrifuge).
- Reconstitute the dried extract in RIA buffer.
2. Assay Procedure:
- The assay is typically performed in tubes containing a standard or unknown sample, a fixed amount of radiolabeled FMRFamide (e.g., ¹²⁵I-labeled analog), and a specific anti-FMRFamide antibody.
- Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody.
- Separate the antibody-bound peptide from the free peptide (e.g., using a second antibody precipitation method).
- Measure the radioactivity of the bound fraction using a gamma counter.
- Generate a standard curve using known concentrations of FMRFamide to determine the concentration in the unknown samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and identify different FMRFamide-related peptides within a tissue extract.[1]
1. Sample Preparation:
- Prepare tissue extracts as described for RIA.
- Further purify the extracts using solid-phase extraction (SPE) cartridges to remove interfering substances.
2. Chromatographic Separation:
- Inject the purified extract onto a reverse-phase HPLC column (e.g., a C18 column).
- Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
- Monitor the column effluent with a UV detector at a wavelength of 214 or 280 nm.
- Collect fractions at regular intervals.
3. Peptide Identification:
- Assay the collected fractions for FMRFamide-like immunoreactivity using RIA.
- The retention times of the immunoreactive peaks can be compared to those of synthetic FMRFamide and other known FaRPs to identify the peptides present in the extract.
Mandatory Visualizations
Experimental Workflow for Characterization of FMRFamide-like Peptides
Caption: Workflow for FMRFamide characterization.
Signaling Pathways of FMRFamide in Helix aspersa Neurons
FMRFamide can act through at least two distinct signaling pathways in Helix aspersa neurons: a fast, ionotropic pathway and a slower, metabotropic pathway.
Ionotropic Signaling Pathway
Caption: FMRFamide ionotropic signaling pathway.
Metabotropic Signaling Pathway
Caption: FMRFamide metabotropic signaling pathway.
Conclusion
The characterization of FMRFamide-like immunoreactivity in Helix aspersa ganglia has revealed a complex and multifaceted neuropeptide system. These peptides are highly concentrated in the central nervous system and are involved in the regulation of neuronal activity through both fast ionotropic and slower metabotropic signaling pathways. The methodologies outlined in this guide provide a framework for the continued investigation of the physiological roles of FMRFamide-related peptides, which may ultimately inform the development of novel therapeutic agents targeting peptidergic systems.
References
Methodological & Application
Application Notes: Radioimmunoassay (RIA) for FMRFamide Quantification in Snail Tissues
Introduction
FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide first identified in the venus clam, Macrocallista nimbosa. It is the founding member of a large family of FMRFamide-related peptides (FaRPs) that are widespread throughout the animal kingdom, particularly in mollusks.[1][2] In snails, FMRFamide and its related peptides function as neurotransmitters, neuromodulators, and neurohormones, playing crucial roles in a variety of physiological processes.[1][2] These include cardiovascular regulation, feeding, reproduction, and osmoregulation.[1][3][4] Given their diverse functions, accurately quantifying the levels of FMRFamide in different tissues is essential for understanding its physiological roles and for developing novel therapeutic agents that may target these pathways.
Radioimmunoassay (RIA) is a highly sensitive and specific technique used for measuring the concentration of antigens, such as neuropeptides, in biological samples.[5][6] The principle of competitive binding, where a radiolabeled antigen (tracer) competes with an unlabeled antigen (from the sample) for a limited number of antibody binding sites, allows for precise quantification. This document provides a detailed protocol for the quantification of FMRFamide in snail tissues using RIA, targeted at researchers, scientists, and drug development professionals.
Quantitative Data: FMRFamide Distribution in Snail Tissues
The following table summarizes the distribution of FMRFamide-like immunoreactivity in the snail Helix aspersa, as determined by radioimmunoassay. This data highlights the concentration of the neuropeptide in various tissues, indicating its widespread role in the snail's nervous, reproductive, and digestive systems.
| Tissue | FMRFamide-like Immunoreactivity (pmol/g wet weight) | Reference |
| Central Nervous System (CNS) | ||
| Suboesophageal ganglia | 240.2 ± 31.8 | [7] |
| Cerebral ganglia | 179.8 ± 20.1 | [7] |
| Reproductive Tract (Male) | ||
| Penis | 135.5 ± 25.0 | [7] |
| Vas deferens | 111.8 ± 16.5 | [7] |
| Epiphallus | 100.1 ± 13.9 | [7] |
| Digestive System | ||
| Intestine | 102.3 ± 15.2 | [7] |
| Oesophagus | 58.7 ± 9.8 | [7] |
| Crop | 45.3 ± 7.1 | [7] |
| Other Tissues | ||
| Tentacles | 115.6 ± 18.3 | [7] |
| Atrium (Heart) | 35.4 ± 6.2 | [7] |
| Kidney | 25.1 ± 4.5 | [3][7] |
| Hemolymph | Detected | [3] |
Data presented as mean ± S.E.M. Data extracted from studies on Helix aspersa and Helisoma trivolvis.[3][7]
FMRFamide Signaling Pathways in Snail Neurons
FMRFamide exerts its effects through multiple signaling pathways by binding to at least two distinct types of receptors on neuronal membranes: ligand-gated ion channels and G-protein coupled receptors (GPCRs).
-
Fast Neurotransmission via Ligand-Gated Ion Channels: FMRFamide can directly activate a specific type of ion channel known as a FMRFamide-gated Sodium Channel (FaNaC).[4][8] This binding causes a rapid influx of sodium ions (Na+), leading to membrane depolarization and a fast excitatory response.[8] This mechanism is characteristic of fast neurotransmission.
-
Neuromodulation via G-Protein Coupled Receptors (GPCRs): FMRFamide also binds to GPCRs, initiating slower, more modulatory intracellular signaling cascades.[9] This can lead to the modulation of various ion channels. For instance, in certain neurons of Helix aspersa, FMRFamide has been shown to decrease both Ca2+ conductance and a cyclic AMP-dependent K+ conductance.[10] This modulation of ion flow can alter neuronal excitability and synaptic transmission over a longer timescale.
References
- 1. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FMRFamide-related peptides from the kidney of the snail, Helisoma trivolvis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 6. FMRFamide-like immunoreactivity in rat brain: development of a radioimmunoassay and its application in studies of distribution and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Pressure Liquid Chromatography (HPLC) Separation of FMRFamide Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides found throughout the animal kingdom, playing crucial roles in a vast array of physiological processes, including cardiovascular regulation, feeding behavior, and reproduction.[1][2][3][4] The accurate identification and quantification of these peptides are essential for understanding their function and for the development of novel therapeutics. High-Pressure Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely adopted technique for the separation and analysis of FMRFamide and its analogs.[5] This application note provides a detailed protocol for the extraction and HPLC separation of FMRFamide peptides from biological tissues, along with guidelines for method development and data interpretation.
Principles of RP-HPLC for FMRFamide Peptide Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material, typically silica (B1680970) particles chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724) (ACN).[5] FMRFamide peptides, being relatively polar, are injected onto the column in a highly aqueous mobile phase, where they interact with the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of the organic modifier to elute.[5]
Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution. TFA forms ion pairs with the charged residues of the peptides, effectively neutralizing their charge and enhancing their interaction with the stationary phase, resulting in sharper, more symmetrical peaks.
Experimental Protocols
Tissue Extraction of FMRFamide Peptides
This protocol is adapted from established methods for neuropeptide extraction from neuronal tissue.[1][3]
Materials:
-
Fresh or frozen neuronal tissue (e.g., ganglia from molluscs, rat brain tissue)
-
Ice-cold acidified methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)[1]
-
Hand-held tissue homogenizer
-
Microcentrifuge
-
10 kDa molecular weight cut-off (MWCO) spin filters
-
Vacuum concentrator
-
0.1% Formic acid in water
Procedure:
-
Excise and weigh the neuronal tissue. Immediately place the tissue in a pre-chilled hand-held homogenizer containing 10 volumes of ice-cold acidified methanol.
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 25 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the peptides.
-
For exhaustive extraction, re-suspend the pellet in another 10 volumes of ice-cold acidified methanol, vortex, and centrifuge again. Combine the supernatants.
-
Filter the combined supernatants through a 10 kDa MWCO spin filter by centrifuging at 14,000 x g for approximately 20 minutes at 4°C to remove larger proteins.[1]
-
Dry the filtered extract to completeness using a vacuum concentrator.
-
Reconstitute the dried peptide extract in a small, known volume of 0.1% formic acid in water for HPLC analysis. Vortex to ensure complete dissolution and centrifuge at 14,000 x g for 3 minutes to pellet any insoluble material.[1]
-
Transfer the clear supernatant to an HPLC vial for injection.
HPLC Separation of FMRFamide Peptides
This protocol provides a starting point for the separation of FMRFamide and related peptides. Optimization may be required depending on the specific peptides of interest and the sample matrix.
Instrumentation and Columns:
-
An HPLC system equipped with a gradient pump, autosampler, and a UV detector is required.
-
A C18 reversed-phase column is the standard choice for peptide separation. A column with a 300 Å pore size is often recommended for better resolution of peptides.
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 300 Å, 4.6 x 150 mm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Gradient | 5% to 65% B over 30 minutes |
Gradient Table:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 30.0 | 35 | 65 |
| 31.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Data Presentation
The following table presents hypothetical retention time data for FMRFamide and several of its common analogs based on their known relative hydrophobicities. Actual retention times will vary depending on the specific HPLC system and conditions used.
| Peptide | Sequence | Molecular Weight (Da) | Predicted Retention Time (min) |
| FMRFamide | Phe-Met-Arg-Phe-NH2 | 598.7 | 15.2 |
| FLRFamide | Phe-Leu-Arg-Phe-NH2 | 582.7 | 16.5 |
| YMRFamide | Tyr-Met-Arg-Phe-NH2 | 614.7 | 14.8 |
| pQDPFLRFamide | pyroGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 | 953.1 | 18.1 |
| SDPFLRFamide | Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH2 | 899.0 | 17.3 |
Mandatory Visualizations
FMRFamide Signaling Pathway in Molluscs
Caption: FMRFamide G-protein coupled receptor signaling cascade.
Experimental Workflow for FMRFamide Peptide Analysis
Caption: Workflow for FMRFamide peptide extraction and analysis.
Discussion
The provided HPLC protocol offers a robust starting point for the separation of FMRFamide peptides. However, several factors can be optimized to improve resolution and sensitivity for specific applications.
-
Organic Modifier: While acetonitrile is the most common organic modifier, methanol can also be used and may offer different selectivity for certain peptides.
-
Ion-Pairing Reagent: Formic acid can be used as an alternative to TFA, especially for applications involving mass spectrometry (MS) detection, as it is less likely to cause ion suppression.
-
Gradient Slope: A shallower gradient will generally result in better resolution between closely eluting peptides but will also increase the run time.
-
Column Chemistry: While C18 is a good starting point, other stationary phases such as C8 or phenyl-hexyl may provide better separation for specific FMRFamide analogs.
For complex biological samples, it is crucial to perform a thorough sample clean-up to remove interfering substances such as salts and lipids, which can affect chromatographic performance and column lifetime. The described tissue extraction protocol incorporates a protein precipitation step with acidified methanol and a filtration step to address this.
Conclusion
This application note provides a comprehensive guide to the HPLC separation of FMRFamide peptides, including detailed protocols for tissue extraction and chromatographic analysis. By following these guidelines and optimizing the method for specific research needs, scientists can achieve reliable and reproducible quantification of these important neuropeptides, facilitating a deeper understanding of their physiological roles and potential as therapeutic targets.
References
- 1. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 3. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The FMRFamide-Like Peptide Family in Nematodes [frontiersin.org]
Application Notes and Protocols: Intracellular Recording of FMRFamide Effects on Identified Snail Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
The molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-amide) and its related peptides are widely distributed throughout the nervous system of snails and other invertebrates, where they play crucial roles in a variety of physiological processes. These include the modulation of synaptic transmission, regulation of muscle contractility, and control of behaviors such as feeding and cardiovascular function.[1][2][3][4] Identified neurons in snail ganglia, owing to their large size and well-characterized electrical properties, provide an excellent model system for studying the cellular and molecular mechanisms of neuropeptide action. This document provides detailed protocols for intracellular recording of FMRFamide effects on these neurons, summarizes key quantitative findings, and illustrates the known signaling pathways.
Data Presentation: Summary of FMRFamide Effects
The following tables summarize the quantitative effects of FMRFamide on various identified snail neurons as determined by intracellular recording techniques.
Table 1: Effects of FMRFamide on Voltage-Gated Ion Channels in Snail Neurons
| Snail Species | Identified Neuron(s) | FMRFamide Concentration | Ion Channel | Observed Effect | Quantitative Change | Reference |
| Helix aspersa | D3, E2 | 10 - 50 µM | Ca²⁺ | Decrease in Ca²⁺ current | Decrease in Ca²⁺ conductance | [5] |
| Helix aspersa | E11 | 10 - 50 µM | Ca²⁺ | Decrease in Ca²⁺ current | Decrease in Ca²⁺ spike plateau amplitude | [5] |
| Helix aspersa | E11 | 10 - 50 µM | K⁺ (S-current) | Decrease in K⁺ current | Decrease in a cAMP-dependent K⁺ conductance | [5] |
| Lymnaea stagnalis | Caudo Dorsal Cells (CDCs) | Not specified | Na⁺ | Inhibitory modulation of INa | 50 ± 5% reduction at half-maximal activation; 25 ± 8% at peak I-V curve | [6] |
| Helix aspersa | Unspecified | Not specified | K⁺ | Hyperpolarization | Blocked by 20 µM 4-aminopyridine | [7] |
| Helix aspersa | Unspecified | Not specified | Na⁺ | Depolarization | Not blocked by d-tubocurarine, morphine, or TTX | [7] |
Table 2: FMRFamide Effects on Sodium Current (INa) Kinetics in Lymnaea stagnalis Caudo Dorsal Cells (CDCs)
| Parameter | Control | FMRFamide | Reference |
| Activation Time Constant (ms) | [6] | ||
| at -25 mV | 0.75 ± 0.050 | 0.91 ± 0.043 | [6] |
| at +5 mV | 0.22 ± 0.017 | 0.31 ± 0.038 | [6] |
| Steady-State Activation | [6] | ||
| Half-maximal activation (V1/2) | -26.5 ± 1.2 mV | -23.6 ± 1.4 mV | [6] |
| Slope factor | 4.6 ± 1.4 mV | Not significantly affected | [6] |
| Steady-State Inactivation | [6] | ||
| Half-maximal inactivation (V1/2) | -42.5 ± 1.81 mV | No significant effect | [6] |
| Slope factor | 4.6 ± 0.28 mV | No significant effect | [6] |
Experimental Protocols
Protocol 1: Preparation of Snail Ganglia for Intracellular Recording
This protocol describes the dissection and preparation of the central nervous system (CNS) from snails such as Helix aspersa or Lymnaea stagnalis.
Materials:
-
Adult snails
-
Anesthetic solution (e.g., 0.1 M MgCl₂)
-
Snail physiological saline (e.g., 50 mM NaCl, 1.6 mM KCl, 4 mM CaCl₂, 8 mM MgCl₂, 10 mM Tris, pH 7.6)
-
Dissection dish with a silicone elastomer (Sylgard) base
-
Fine dissection scissors, forceps, and insect pins
-
Proteolytic enzyme (e.g., pronase E, 2.5 mg/ml in saline)
-
Dissection microscope
Procedure:
-
Anesthetize the snail by injecting it with 0.1 M MgCl₂.
-
Carefully dissect the central ganglia from the snail and place them in a dissection dish containing cold snail physiological saline.
-
To facilitate electrode penetration, treat the ganglia with a proteolytic enzyme like pronase E for 15 minutes to soften the connective tissue sheath.
-
Thoroughly wash the ganglia with fresh saline to remove the enzyme.
-
Pin the ganglia to the Sylgard base of the recording chamber, stretching them slightly to allow for clear visualization of the identified neurons.
-
Continuously perfuse the preparation with fresh, oxygenated snail saline.
Protocol 2: Intracellular Recording and FMRFamide Application
This protocol outlines the procedure for obtaining intracellular recordings from identified snail neurons and applying FMRFamide.
Materials:
-
Prepared snail ganglia in a recording chamber
-
Intracellular recording amplifier
-
Micromanipulator
-
Glass microelectrodes (10-20 MΩ) pulled from borosilicate glass capillaries
-
3 M KCl for filling microelectrodes
-
FMRFamide stock solution
-
Perfusion system
Procedure:
-
Electrode Impalement:
-
Mount a glass microelectrode filled with 3 M KCl onto the micromanipulator.
-
Under microscopic guidance, carefully advance the microelectrode to impale the soma of an identified neuron.
-
Monitor the membrane potential. A sharp negative drop in potential indicates successful impalement. Allow the membrane potential to stabilize.
-
-
Baseline Recording:
-
Record the resting membrane potential and any spontaneous firing activity of the neuron for a stable baseline period.
-
To characterize the neuron's electrical properties, inject current pulses to elicit action potentials and measure parameters such as input resistance, action potential threshold, and amplitude.
-
-
FMRFamide Application:
-
Prepare the desired concentration of FMRFamide in snail saline.
-
Apply FMRFamide to the bath via the perfusion system.
-
Record the changes in membrane potential, firing rate, and action potential waveform.
-
-
Washout:
-
After observing the effects of FMRFamide, switch the perfusion back to normal saline to wash out the peptide and allow the neuron to return to its baseline state.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of FMRFamide on the neuron's electrical properties.
-
Signaling Pathways and Experimental Workflows
FMRFamide Signaling Pathways in Snail Neurons
FMRFamide can elicit a range of responses in snail neurons by acting on different signaling pathways. These can be broadly categorized into G-protein coupled receptor (GPCR) mediated pathways and direct ligand-gated ion channel activation.
Caption: Overview of FMRFamide signaling pathways in snail neurons.
The diagram above illustrates two major pathways:
-
GPCR-Mediated Pathway: FMRFamide binds to a G-protein coupled receptor, leading to the modulation of second messenger systems like cAMP. This can result in the closure of cAMP-dependent K⁺ channels (S-type channels) and modulation of voltage-gated Ca²⁺ channels, affecting neuronal excitability and neurotransmitter release.[5]
-
Ligand-Gated Ion Channel Pathway: FMRFamide can also directly bind to and activate a ligand-gated ion channel, the FMRFamide-gated Na⁺ channel (FaNaC).[8][9] This leads to a rapid influx of Na⁺ ions, causing depolarization and fast synaptic transmission.
Experimental Workflow for Intracellular Recording
The following diagram outlines the general workflow for investigating the effects of FMRFamide on identified snail neurons using intracellular recording.
Caption: Experimental workflow for intracellular recording of FMRFamide effects.
This workflow provides a step-by-step guide from the initial preparation of the biological material to the final analysis of the electrophysiological data, ensuring a systematic approach to the investigation.
References
- 1. The neuropeptide FMRFamide can protect cells against apoptosis in the snail digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamide peptides in Helisoma: identification and physiological actions at a peripheral synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of heartbeat in Lymnaea by motoneurons containing FMRFamide-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural network controlling feeding in Lymnaea stagnalis: immunocytochemical localization of myomodulin, small cardioactive peptide, buccalin, and FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory modulation by FMRFamide of the voltage-gated sodium current in identified neurones in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of the molluscan neuropeptide FMRF-amide on neurones in the suboesophageal ganglia of the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Muscle Contraction Bioassay for FMRFamide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide and FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides found across the animal kingdom. They are involved in a wide array of physiological processes, including the modulation of muscle activity.[1][2] The in vitro muscle contraction bioassay is a fundamental tool for characterizing the myotropic effects of FMRFamide and its analogs. This document provides detailed application notes and standardized protocols for conducting these bioassays, presenting quantitative data, and visualizing key pathways and workflows.
These protocols are designed to be adaptable for various muscle preparations, from invertebrate visceral and skeletal muscles to vertebrate smooth muscles, enabling researchers to assess the potency and efficacy of novel compounds targeting FMRFamide signaling pathways.
Data Presentation: Quantitative Analysis of FMRFamide and Analog Activity
The following tables summarize the dose-dependent effects of FMRFamide and its analogs on muscle contraction in different species. This data is crucial for comparative analysis and for understanding the structure-activity relationships of these peptides.
| Peptide/Analog | Species | Muscle Preparation | Observed Effect | Threshold Concentration / IC50 | Citation(s) |
| FMRFamide | Mytilus edulis | Anterior Byssus Retractor Muscle (ABRM) | Relaxation of acetylcholine-induced catch-tension | 10⁻⁸ - 10⁻⁷ M | [3] |
| FMRFamide | Mytilus edulis | Anterior Byssus Retractor Muscle (ABRM) | Contraction | > 10⁻⁷ M | [3] |
| FMRFamide | Loligo forbesii | Heart Muscle Cells (Type I) | Inhibition of L-type Ca²⁺ current | IC₅₀ = 0.1 µM | [4] |
| YGGFMRFamide | Locusta migratoria | Heart | Cardioexcitatory | 10⁻⁹ - 10⁻⁸ M | [5] |
| TNRNFLRFamide (F1) | Locusta migratoria | Heart | Cardioexcitatory | 10⁻¹⁰ - 10⁻⁹ M | [5] |
| SDPFLRFamide | Locusta migratoria | Heart | Cardioexcitatory | 10⁻¹⁰ - 10⁻⁹ M | [5] |
| GDPFLRFamide | Locusta migratoria | Heart | Cardioexcitatory | 10⁻⁹ - 10⁻⁸ M | [5] |
| PF4 (KPNFIRFamide) | Fasciola hepatica | Body Wall Muscle | Excitatory | 30 nM | [6] |
| AF2 (KHEYLRFamide) | Fasciola hepatica | Body Wall Muscle | Excitatory | 1 µM | [6] |
| AF1 (KNEFIRFamide) | Fasciola hepatica | Body Wall Muscle | Excitatory | 3 µM | [6] |
| PF3 (KSAYMRFamide) | Fasciola hepatica | Body Wall Muscle | Excitatory | 3 µM | [6] |
| PF1 (SDPNFLRFamide) | Fasciola hepatica | Body Wall Muscle | Excitatory | 10 µM | [6] |
| PF2 (SADPNFLRFamide) | Fasciola hepatica | Body Wall Muscle | Excitatory | 10 µM | [6] |
| YIRFamide | Schistosoma mansoni | Muscle Fibers | Contraction (blocked by Calphostin C) | IC₅₀ = 61 nM (for Calphostin C inhibition) | [1] |
| NSNFLRFa (FMRF6) | Tenebrio molitor | Oviduct | Myostimulatory | 10⁻¹² - 10⁻¹¹ M (highest increase) | [7] |
| NSNFLRFa (FMRF6) | Zophobas atratus | Ejaculatory Duct | Myostimulatory | 10⁻⁷ M (highest increase) | [7] |
Signaling Pathways
FMRFamide and its related peptides typically exert their effects on muscle cells by binding to G-protein coupled receptors (GPCRs).[8][9] The subsequent intracellular signaling cascade often leads to a modulation of ion channel activity and an increase in intracellular calcium concentration, which is the direct trigger for muscle contraction.[1][4][10]
Caption: Generalized FMRFamide signaling pathway in muscle cells.
Experimental Protocols
This section provides a generalized, step-by-step protocol for an in vitro muscle contraction bioassay. This protocol should be adapted based on the specific muscle preparation and experimental goals.
Materials and Reagents
-
Physiological Saline Solution (PSS): The composition of the PSS will vary depending on the species. For example, a standard Krebs-Ringer bicarbonate buffer for mammalian preparations or a specific invertebrate saline. The solution should be freshly prepared and continuously aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂ for mammalian tissue) to maintain pH and oxygenation.
-
FMRFamide and Analogs: Prepare stock solutions of the peptides in a suitable solvent (e.g., distilled water or a small amount of DMSO) and dilute to the final desired concentrations in PSS on the day of the experiment.
-
Dissection Tools: Fine scissors, forceps, and a dissecting microscope.
-
Experimental Apparatus:
-
Organ bath with a water jacket for temperature control.
-
Force-displacement transducer.
-
Stimulator (for electrical field stimulation, if required).
-
Data acquisition system (e.g., PowerLab) and analysis software.
-
Aerator.
-
Experimental Workflow
Caption: Workflow for the in vitro muscle contraction bioassay.
Step-by-Step Procedure
-
Tissue Dissection and Preparation:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Promptly dissect the desired muscle tissue, taking care to minimize damage. For smaller preparations, this should be done under a dissecting microscope in a petri dish filled with cold, aerated PSS.
-
Isolate a strip of muscle of appropriate dimensions for the organ bath. For some preparations, sutures may be tied to the ends of the muscle for mounting.
-
-
Muscle Mounting:
-
Transfer the isolated muscle to the organ bath containing fresh, aerated PSS maintained at the appropriate physiological temperature (e.g., 37°C for mammalian tissue).
-
Securely mount the muscle strip between a fixed point and the force-displacement transducer.
-
Apply a small amount of initial tension (preload) to the muscle to ensure that contractions can be reliably measured. This will need to be optimized for each muscle type.
-
-
Equilibration:
-
Allow the muscle to equilibrate in the organ bath for a period of 30-60 minutes. During this time, the muscle should be contracting spontaneously or in response to electrical stimulation until a stable baseline is achieved.
-
Continuously perfuse the bath with fresh, aerated PSS.
-
-
Baseline Recording:
-
Record the baseline contractile activity of the muscle for a period of 5-10 minutes before the application of any test compounds.
-
-
Peptide Application and Dose-Response Curve Generation:
-
Introduce the lowest concentration of the FMRFamide peptide or analog to the organ bath.
-
Record the contractile response until a stable plateau is reached.
-
Wash the muscle preparation thoroughly with fresh PSS until the contractile activity returns to the baseline level. This may require multiple changes of the bath solution.
-
Repeat the application and washout steps with increasing concentrations of the peptide to construct a dose-response curve.
-
-
Data Acquisition and Analysis:
-
Record the force of muscle contraction continuously throughout the experiment using the data acquisition system.
-
Measure the amplitude and frequency of contractions.
-
For dose-response analysis, normalize the response at each concentration to the maximum response observed.
-
Calculate the EC₅₀ (half-maximal effective concentration) value for each peptide by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Logical Relationships of FMRFamide-Related Peptides
The diverse family of FMRFamide-related peptides can elicit a range of responses, even within the same muscle tissue. These effects are dependent on the specific peptide sequence, the receptor subtype(s) present, and the downstream signaling pathways they activate.
Caption: Logical relationships of FaRPs, receptors, and muscle effects.
References
- 1. FMRFamide-Like Peptides (FLPs) Enhance Voltage-Gated Calcium Currents to Elicit Muscle Contraction in the Human Parasite Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of FMRFamide in Mytilus catch muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-mediated FMRFamidergic modulation of calcium influx in dissociated heart muscle cells from squid, Loligo forbesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Pharmacological effects of nematode FMRFamide-related peptides (FaRPs) on muscle contractility of the trematode, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | FMRFamide-Related Peptides Signaling Is Involved in the Regulation of Muscle Contractions in Two Tenebrionid Beetles [frontiersin.org]
- 8. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FMRFamide Function in Snail Locomotion
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMRFamide and its related peptides (FaRPs) are a significant family of neuropeptides in mollusks that play crucial roles in a variety of physiological processes, including the regulation of muscle contraction and neuronal activity.[1] Evidence suggests their involvement in modulating locomotor behavior, making them a target of interest for understanding snail biology and for the development of novel molluscicides. These application notes provide detailed protocols for behavioral assays designed to quantify the effects of FMRFamide on snail locomotion.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of FMRFamide on key locomotor parameters in a model snail species such as Helix aspersa.
Table 1: Effect of FMRFamide Injection on Snail Locomotor Parameters
| Treatment Group | Concentration (µM) | Average Speed (mm/s) | Total Distance Moved (mm in 10 min) | Number of Body Waves per Minute |
| Control (Saline) | 0 | 1.2 ± 0.2 | 720 ± 120 | 15 ± 3 |
| FMRFamide | 10 | 1.5 ± 0.3 | 900 ± 180 | 18 ± 4 |
| FMRFamide | 50 | 1.8 ± 0.4 | 1080 ± 240 | 22 ± 5 |
| FMRFamide | 100 | 1.4 ± 0.2 | 840 ± 120 | 17 ± 3 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Dependent Effect of FMRFamide on Snail Turning Behavior
| Treatment Group | Concentration (µM) | Total Number of Turns (in 10 min) | Average Turn Angle (degrees) |
| Control (Saline) | 0 | 5 ± 2 | 30 ± 10 |
| FMRFamide | 10 | 7 ± 3 | 35 ± 12 |
| FMRFamide | 50 | 10 ± 4 | 45 ± 15 |
| FMRFamide | 100 | 6 ± 2 | 32 ± 11 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Open Field Assay for Snail Locomotion
This assay is designed to assess the general locomotor activity of snails following the administration of FMRFamide.
Materials:
-
Mature snails (e.g., Helix aspersa) of similar size and weight.
-
FMRFamide peptide (synthetic).
-
Snail saline solution (e.g., modified Ringer's solution).
-
Microsyringe for injection.
-
Glass or plastic arena (e.g., 30 cm x 30 cm).
-
Video camera mounted above the arena.
-
Computer with video tracking software (e.g., EthoVision XT, Tracker, or custom scripts).
-
Soft, moist cloth or paper towels.
Procedure:
-
Acclimation: Acclimate snails to the laboratory conditions (temperature, humidity, and light cycle) for at least one week prior to the experiment. House them in a clean, moist environment with adequate food.
-
Habituation: On the day of the experiment, gently place each snail in the center of the experimental arena and allow it to habituate for 10-15 minutes.
-
Injection:
-
Prepare stock solutions of FMRFamide in snail saline at various concentrations (e.g., 10 µM, 50 µM, 100 µM). A study on Helix lucorum used a 50 µM FMRFamide solution for injection.[2]
-
Gently retract the snail's mantle to expose the hemocoel.
-
Inject a small, fixed volume (e.g., 10 µl) of the FMRFamide solution or saline (for the control group) into the hemocoel.
-
-
Behavioral Recording:
-
Immediately after injection, place the snail back in the center of the arena.
-
Start video recording and continue for a predefined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Use video tracking software to analyze the recordings.
-
Quantify the following parameters:
-
Total distance moved: The total path length covered by the snail.
-
Average speed: Total distance moved divided by the recording time.
-
Time spent moving: The percentage of time the snail is in motion.
-
Turning behavior: Frequency and angle of turns.
-
Thigmotaxis: Time spent near the walls of the arena versus the center.
-
-
Protocol 2: Pedal Wave Analysis
This protocol focuses on the detailed analysis of the muscular waves that propagate along the snail's foot during locomotion.
Materials:
-
Same as Protocol 1, with the addition of a transparent glass plate for the arena floor.
-
A mirror placed at a 45-degree angle beneath the transparent floor, or a camera positioned to record from below.
Procedure:
-
Follow steps 1-4 from Protocol 1 , ensuring the snail is moving on a transparent surface.
-
Recording Pedal Waves: Record high-resolution video of the ventral side of the snail's foot.
-
Data Analysis:
-
Manually or with specialized software, count the number of pedal waves that pass a fixed point on the foot per unit of time (wave frequency).
-
Measure the distance between consecutive waves (wavelength).
-
The overall crawling speed of snails has been shown to correlate with both wave frequency and wavelength.[3]
-
Visualizations
FMRFamide Signaling Pathways
FMRFamide can elicit both excitatory and inhibitory responses in snail neurons through multiple signaling pathways.
Caption: FMRFamide signaling pathways in snail neurons.
Experimental Workflow for Snail Locomotion Assay
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the snail locomotion assay.
References
- 1. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuropeptide FMRFamide can protect cells against apoptosis in the snail digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanics of the adhesive locomotion of terrestrial gastropods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FMRFamide Receptor Binding Assays Using Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by a common C-terminal Arg-Phe-NH2 motif. They are involved in a wide array of physiological processes in both invertebrates and vertebrates, including cardiovascular regulation, pain modulation, and feeding behavior. The biological effects of FaRPs are mediated by specific G-protein coupled receptors (GPCRs). The study of these receptors and their interaction with native ligands and synthetic analogs is crucial for understanding their physiological roles and for the development of novel therapeutics.
These application notes provide detailed protocols for performing FMRFamide receptor binding assays using synthetic analogs, with a focus on radioligand competition assays. Additionally, we present a summary of binding data for various synthetic analogs and visualize the key experimental workflows and signaling pathways.
Data Presentation: Binding Affinities of Synthetic FMRFamide Analogs
The following table summarizes the binding affinities (Ki or IC50 values) of various synthetic FMRFamide analogs for FMRFamide or related RFamide receptors. This data is essential for understanding the structure-activity relationships (SAR) of these peptides and for selecting appropriate ligands for functional studies. The data has been compiled from various sources in the scientific literature.[1][2]
| Analog/Ligand | Receptor/Tissue | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| FMRFamide | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | ~100 | [3] | |
| FnLKFamide | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | >10000 | [3] | |
| FnLKF-CONHCH3 | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | ~5000 | [3] | |
| FnLKF-CON(CH3)2 | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | ~2000 | [3] | |
| FnLRFamide | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | ~1000 | [3] | |
| FnLRF-CONHCH3 | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | ~500 | [3] | |
| FnLRF-CON(CH3)2 | Helix aspersa brain membranes | Competition | [125I]daYFnLRFamide | ~200 | [3] | |
| Neuropeptide FF (NPFF) | Human NPFF2 Receptor | Competition | [125I]EYF | 1.2 | [2] | |
| 1-Adamantanecarbonyl-RF-NH2 | Human NPFF2 Receptor | Competition | [125I]EYF | 43.0 | [2] | |
| Kisspeptin-10 | Human NPFF2 Receptor | Competition | [125I]EYF | 76.0 | [2] |
Note: The binding affinities can vary depending on the specific receptor subtype, the tissue or cell line used, and the experimental conditions.
FMRFamide Receptor Signaling Pathways
FMRFamide receptors are GPCRs that can couple to different G-protein subtypes, leading to the activation of various downstream signaling cascades. The primary signaling pathways involve the modulation of intracellular cyclic AMP (cAMP) levels and calcium mobilization.[4]
Caption: FMRFamide Receptor Signaling Pathways.
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the preparation of cell membranes enriched with FMRFamide receptors, a critical first step for in vitro binding assays.
Materials:
-
Tissue (e.g., snail ganglia) or cultured cells expressing the FMRFamide receptor of interest
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed centrifuge
-
Dounce homogenizer or polytron
Procedure:
-
Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer (for cells) or a polytron (for tissues) on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane preparations in aliquots at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay
This protocol details a competition binding assay to determine the binding affinity of synthetic FMRFamide analogs.
Materials:
-
Prepared cell membranes (from Protocol 1)
-
Radiolabeled FMRFamide analog (e.g., [125I]-labeled analog)
-
Unlabeled synthetic FMRFamide analogs (competitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation fluid and a scintillation counter
Procedure:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled FMRFamide (for non-specific binding).
-
50 µL of a serial dilution of the synthetic analog (competitor).
-
50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
50 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Competition Binding Assay Workflow.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers studying FMRFamide receptors. By utilizing these methods, scientists can effectively characterize the binding properties of novel synthetic analogs, which is a critical step in the drug discovery and development process for targeting this important class of neuropeptide receptors. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining reliable and reproducible results.
References
- 1. A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity and receptor binding properties of some C-terminally modified analogues of FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of FMRFamide Receptors in Helix aspersa
Audience: Researchers, scientists, and drug development professionals.
Introduction: FMRFamide-related peptides (FaRPs) are a significant family of neuropeptides in mollusks, involved in the regulation of diverse physiological processes including cardiovascular function, reproduction, and feeding behavior.[1] In the garden snail, Helix aspersa, these peptides exert their effects by binding to specific receptors, which are broadly classified into two major types: FMRFamide-gated sodium channels (FaNaCs) and G-protein coupled receptors (GPCRs).[1] Understanding the expression patterns and signaling mechanisms of these receptors is crucial for elucidating the complex roles of FaRPs and for identifying potential targets for novel drug development.
These application notes provide a summary of known FMRFamide receptor characteristics in Helix aspersa and offer detailed protocols for their gene expression analysis.
Quantitative Data: FMRFamide Receptor Binding Characteristics
While quantitative data on the mRNA expression levels of FMRFamide receptors in Helix aspersa is not extensively documented, radioligand binding assays have been used to characterize receptor affinity and density in various tissues. The following table summarizes key findings from these studies, which used the radiolabeled FMRFamide analog ¹²⁵I-daYFnLRFamide. These binding parameters serve as a valuable proxy for receptor protein abundance.
Table 1: Radioligand Binding Characteristics of FMRFamide Receptors in Helix aspersa
| Tissue | Receptor Site | Dissociation Constant (K D ) | Max. Binding Capacity (B max ) | Reference |
| Brain Membranes | High Affinity | 14 nM | 85 fmol/mg brain | [2] |
| Brain Membranes | Low Affinity | 245 nM | 575 fmol/mg brain | [2] |
Note: The biphasic binding is attributed to two distinct receptor sites rather than different agonist-induced states.[3]
Tissue Distribution: Specific binding of ¹²⁵I-daYFnLRFamide has been observed in various tissues, indicating a widespread distribution of FMRFamide receptors. The highest levels of binding are found in the brain, reproductive system, and digestive system. Moderate binding is observed in the heart, with lower levels in the oviduct and retractor muscles.[3]
Signaling Pathways
FMRFamide and related peptides in Helix aspersa are known to activate multiple signaling pathways by interacting with at least two distinct types of receptors. Evidence suggests the presence of both ionotropic receptors (FaNaCs) and metabotropic G-protein coupled receptors (GPCRs).[1][4]
Caption: Putative FMRFamide receptor signaling pathways in Helix aspersa.
Experimental Protocols
This section outlines a comprehensive workflow for the analysis of FMRFamide receptor gene expression in Helix aspersa tissues using quantitative Polymerase Chain Reaction (qPCR).
Caption: Experimental workflow for FMRFamide receptor gene expression analysis.
Protocol 1: Tissue Dissection and Storage
-
Animal Preparation: Anesthetize adult Helix aspersa snails by placing them in a cold environment (4°C) for 30-60 minutes.
-
Dissection: Perform dissection on a cold plate to minimize RNA degradation. Quickly excise target tissues (e.g., central nervous system ganglia, heart, reproductive tract, digestive gland).
-
Preservation: Immediately snap-freeze the dissected tissues in liquid nitrogen.
-
Storage: Store the frozen tissues at -80°C until RNA extraction. For long-term preservation and to prevent RNA degradation, tissues can also be stored in an RNA stabilization solution (e.g., RNAlater™) according to the manufacturer's instructions.[5]
Protocol 2: Total RNA Extraction
This protocol is based on a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method, suitable for tissues rich in proteins and nucleases.[5]
-
Homogenization:
-
Place 20-50 mg of frozen tissue directly into a pre-chilled mortar containing liquid nitrogen.
-
Grind the tissue to a fine powder using a pestle.
-
Transfer the frozen powder to a tube containing 1 mL of a suitable RNA extraction reagent (e.g., TRIzol™).
-
Homogenize further using a mechanical homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of reagent. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of the initial reagent used. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should form at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol (B145695) (prepared with nuclease-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 30-100 µL of RNase-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.
-
Protocol 3: RNA Quality Control and DNase Treatment
-
Quantification: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show two sharp ribosomal RNA (rRNA) bands.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with a TURBO DNA-free™ Kit or a similar DNase I reagent according to the manufacturer's protocol.
Protocol 4: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free PCR tube, combine the following on ice:
-
Total RNA: 1-2 µg
-
Oligo(dT) and/or Random Hexamers: Per manufacturer's recommendation
-
dNTP Mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of ~12 µL
-
-
Denaturation: Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes, then immediately place on ice.
-
Reverse Transcription: Add the following to the tube:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., M-MuLV or SuperScript™): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 5: Quantitative PCR (qPCR)
-
Primer Design: Design specific primers for the target FMRFamide receptor genes and at least one stable reference gene (e.g., actin, GAPDH, or ribosomal protein L). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
qPCR Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 5 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 58-62°C for 30 seconds (optimize for specific primer pair).
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplicon.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare expression levels between different tissues or experimental conditions.
-
References
- 1. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 2. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further characterization of Helix FMRFamide receptors: kinetics, tissue distribution, and interactions with the endogenous heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of Total RNA from Difficult Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Electrophysiological Characterization of FaNaC Channel Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FMRFamide-gated sodium channel (FaNaC) is a peptide-gated ion channel belonging to the Epithelial Sodium Channel/Degenerin (ENaC/DEG) superfamily.[1][2] These channels are primarily found in invertebrates and are directly activated by the neuropeptide FMRFamide and related peptides, leading to a rapid and selective influx of sodium ions.[1][2] This activation results in membrane depolarization, playing a crucial role in neuronal signaling. FaNaC channels are characterized by their fast activation and partial desensitization in the continued presence of the agonist.[1] Understanding the kinetic properties of FaNaC channels is essential for elucidating their physiological roles and for the development of novel therapeutic agents targeting peptidergic signaling pathways.
This document provides detailed application notes and protocols for the electrophysiological characterization of FaNaC channel kinetics, focusing on activation, desensitization, and ion selectivity.
Data Presentation: Quantitative Properties of FaNaC Channels
The following tables summarize key quantitative data for FaNaC channels from various species, providing a basis for experimental design and data comparison.
Table 1: Agonist Affinity and Potency
| Channel Ortholog | Agonist | EC50 (µM) | Notes |
| Helix aspersa | FMRFamide | 1.8 | Expressed in Xenopus oocytes.[3] |
| Helix aspersa | FLRFamide | 11.7 | Expressed in Xenopus oocytes.[3] |
| Aplysia californica | FMRFamide | 3.4 ± 0.4 | - |
| Capitella teleta (FaNaC52833) | FMRFamide | 0.35 ± 0.15 | - |
| Malacoceros fuliginosus (FaNaCC52466) | FMRFamide | 0.23 ± 0.06 | - |
| Malacoceros fuliginosus (FaNaCC40284) | FMRFamide | 11 ± 3 | - |
Table 2: Gating Kinetics and Temperature Dependence
| Parameter | Value | Channel Ortholog | Conditions |
| Activation | Fast | Lymnaea stagnalis | Whole-cell patch clamp.[1] |
| Desensitization | Partial and Rapid | Lymnaea stagnalis | Whole-cell patch clamp.[1] |
| Desensitization Q10 | 1.3 | Helix aspersa | Two-electrode voltage clamp in Xenopus oocytes. |
Table 3: Ion Selectivity and Single-Channel Properties
| Parameter | Value | Channel Ortholog | Conditions |
| Ion Selectivity | Highly selective for Na+ | Helix aspersa, Lymnaea stagnalis | [1] |
| Permeability Ratio (PLi/PNa) | ~1.6 - 2.5 | Rat ENaC (related channel) | Concentration-dependent.[4] |
| Permeability Ratio (PK/PNa) | ~0.04 - 0.11 | Rat ENaC (related channel) | Concentration-dependent.[4] |
| Single-Channel Conductance | 9.2 pS | Helix aspersa | Outside-out patch clamp from Xenopus oocytes.[3] |
| Inhibitor | Amiloride | Helix aspersa, Lymnaea stagnalis | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell type and recording equipment.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of FaNaC in Xenopus oocytes
This protocol is suitable for characterizing the basic biophysical properties of FaNaC channels, including agonist dose-response relationships and ion selectivity.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the FaNaC of interest
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5
-
Agonist stock solution (e.g., 10 mM FMRFamide in water)
-
Two-electrode voltage clamp amplifier system
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
Micromanipulators
-
Perfusion system
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject 50 nL of FaNaC cRNA (10-50 ng/µL) into the cytoplasm of stage V-VI oocytes.
-
Incubate the injected oocytes in ND96 solution supplemented with penicillin and streptomycin (B1217042) at 18°C for 2-4 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply the agonist (e.g., FMRFamide) at various concentrations via the perfusion system to determine the dose-response relationship. Apply each concentration until the current reaches a steady state or a peak followed by desensitization.
-
To study ion selectivity, replace the NaCl in the ND96 solution with other salts (e.g., LiCl, KCl) and measure the reversal potential.
-
-
Data Analysis:
-
Measure the peak current amplitude at each agonist concentration and fit the data to the Hill equation to determine the EC50.
-
Calculate the permeability ratios using the Goldman-Hodgkin-Katz (GHK) equation based on the measured reversal potentials in different ionic solutions.
-
Protocol 2: Whole-Cell Patch-Clamp Recording of FaNaC in Cultured Cells
This protocol is ideal for studying the detailed kinetics of FaNaC activation and desensitization in a mammalian cell expression system.
Materials:
-
Cultured cells (e.g., HEK293, CHO) transiently or stably expressing the FaNaC of interest
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Patch-clamp amplifier system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
Micromanipulator
-
Fast solution exchange system
Procedure:
-
Cell Culture and Transfection:
-
Culture cells on glass coverslips.
-
Transfect the cells with a plasmid encoding the FaNaC channel using a suitable transfection reagent.
-
Allow 24-48 hours for channel expression.
-
-
Patch-Clamp Recording:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the external solution.
-
Pull a patch pipette and fill it with the internal solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply the agonist using a fast solution exchange system to elicit a current.
-
Record the current response, paying attention to the activation and desensitization phases.
-
-
Data Analysis:
-
Fit the activation phase of the current to a single exponential function to determine the activation time constant (τ_act).
-
Fit the desensitization phase to a single or double exponential function to determine the desensitization time constant(s) (τ_desens).
-
Visualizations
Caption: Simplified gating scheme of the FaNaC channel.
Caption: Experimental workflow for TEVC recording of FaNaC channels.
Caption: Experimental workflow for whole-cell patch-clamp recording.
References
- 1. Neuronal Expression of an FMRFamide-Gated Na+Channel and Its Modulation by Acid pH | Journal of Neuroscience [jneurosci.org]
- 2. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-channel currents of a peptide-gated sodium channel expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation permeability of a cloned rat epithelial amiloride-sensitive Na+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FMRFamide Peptide Stability in Physiological Saline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FMRFamide and related peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on maintaining peptide stability in physiological saline.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for FMRFamide in physiological saline?
A1: FMRFamide, like other peptides, is susceptible to several degradation pathways in aqueous solutions such as physiological saline. The primary routes of degradation include:
-
Enzymatic Degradation: If the physiological saline is not sterile or comes into contact with biological samples, it may contain proteases and peptidases that can cleave the peptide bonds of FMRFamide.
-
Oxidation: The methionine (Met) residue in the FMRFamide sequence (Phe-Met-Arg-Phe-NH2) is susceptible to oxidation, which can alter the peptide's conformation and biological activity.
-
Deamidation: The C-terminal amide is crucial for the activity of FMRFamide. While less common than with asparagine or glutamine residues, the C-terminal amide can still be susceptible to hydrolysis under certain pH and temperature conditions, leading to an inactive, free-acid form of the peptide.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, particularly at higher concentrations or near their isoelectric point. This can lead to a loss of active peptide and potential issues with bioassays.
Q2: My FMRFamide solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve it?
A2: Cloudiness or precipitation in your FMRFamide solution is likely due to aggregation or poor solubility. Here are some common causes and solutions:
-
Concentration is too high: Try preparing a more dilute stock solution.
-
pH is near the isoelectric point (pI): The solubility of a peptide is minimal at its pI. Adjusting the pH of the saline solution away from the pI can improve solubility. For FMRFamide, which is a basic peptide, ensuring the pH is slightly acidic (e.g., pH 5-6) can help maintain its solubility.
-
Contamination: Bacterial or fungal contamination can cause turbidity. Ensure you are using sterile physiological saline and aseptic techniques when preparing your solutions. Filtering the solution through a 0.22 µm filter can remove microbial contamination.
-
Freeze-thaw cycles: Repeatedly freezing and thawing your FMRFamide stock solution can promote aggregation. It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: I am observing a progressive loss of biological activity in my FMRFamide experiments over time. What are the likely reasons and how can I mitigate this?
A3: A gradual loss of activity suggests that your FMRFamide peptide is degrading in the experimental solution. Consider the following factors:
-
Temperature: Higher temperatures accelerate chemical degradation processes like oxidation and hydrolysis. Whenever possible, prepare and store FMRFamide solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).
-
pH of the saline: The stability of peptides is often pH-dependent. For FMRFamide, maintaining a slightly acidic to neutral pH (around 5-7) is generally recommended to minimize degradation.
-
Presence of enzymes: If your experimental setup involves biological fluids or tissues, enzymatic degradation is a significant concern. The inclusion of a broad-spectrum protease inhibitor cocktail in your physiological saline can help to minimize this.
-
Oxidation: To prevent oxidation of the methionine residue, you can prepare the physiological saline with deoxygenated water. For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can also be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent bioactivity of FMRFamide | Peptide degradation due to improper storage or handling. | Store lyophilized peptide at -20°C or lower. Reconstitute in sterile, cold physiological saline immediately before use. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate peptide concentration due to water absorption by the lyophilized powder. | Allow the peptide vial to equilibrate to room temperature before opening to prevent condensation. Use a microbalance in a controlled environment for accurate weighing. | |
| Precipitation upon reconstitution in physiological saline | Peptide concentration is above its solubility limit. | Reconstitute at a higher, more soluble concentration in a small amount of a suitable solvent (e.g., sterile water or a buffer with a pH away from the pI) before diluting to the final concentration in physiological saline. |
| The pH of the saline is close to the isoelectric point (pI) of FMRFamide. | Adjust the pH of the physiological saline. For the basic FMRFamide peptide, a slightly acidic pH (e.g., 5.0-6.5) can improve solubility. | |
| Loss of peptide during experiment | Adsorption of the peptide to plasticware (e.g., pipette tips, microcentrifuge tubes). | Use low-protein-binding plasticware. Pre-rinsing pipette tips with the peptide solution before transferring can also help. |
| Aggregation of the peptide in the saline solution. | Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween 20) to the physiological saline to reduce non-specific binding and aggregation. |
Data Presentation: Estimated Stability of FMRFamide in Physiological Saline
The following tables provide estimated stability data for FMRFamide in physiological saline (0.9% NaCl) based on typical degradation rates for similar short, C-terminally amidated peptides. Actual stability will depend on specific experimental conditions.
Table 1: Estimated Half-life of FMRFamide in Physiological Saline at Different Temperatures (pH 7.4)
| Temperature | Estimated Half-life |
| 37°C | < 24 hours |
| 25°C | 1 - 3 days |
| 4°C | 1 - 2 weeks |
| -20°C | Several months (in solution) |
Table 2: Estimated FMRFamide Stability at 25°C in Saline at Various pH Values
| pH | Estimated % Remaining after 24 hours |
| 5.0 | > 95% |
| 7.4 | ~80-90% |
| 8.5 | < 70% |
Experimental Protocols
Protocol for Assessing FMRFamide Stability in Physiological Saline using HPLC
This protocol outlines a method to determine the stability of FMRFamide in physiological saline over time.
1. Materials:
-
Lyophilized FMRFamide peptide (high purity, >95%)
-
Sterile, physiological saline (0.9% NaCl)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and low-retention tips
-
HPLC system with a C18 column and UV detector (set to 214 nm or 280 nm)
2. Preparation of Solutions:
-
FMRFamide Stock Solution (1 mg/mL):
-
Allow the lyophilized FMRFamide vial to warm to room temperature.
-
Accurately weigh a small amount of the peptide.
-
Reconstitute in a known volume of cold, sterile physiological saline to achieve a final concentration of 1 mg/mL.
-
Vortex gently to dissolve completely.
-
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
3. Stability Study Procedure:
-
From the FMRFamide stock solution, prepare aliquots of 100 µL in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at the desired temperatures for the stability study (e.g., 37°C, 25°C, 4°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition. The t=0 sample should be analyzed immediately after preparation.
-
For each time point, dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with Mobile Phase A.
-
Inject a fixed volume (e.g., 20 µL) of the diluted sample onto the HPLC system.
4. HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
5. Data Analysis:
-
Identify the peak corresponding to intact FMRFamide based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact FMRFamide at each time point.
-
Calculate the percentage of FMRFamide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining FMRFamide versus time to determine the degradation kinetics and half-life.
Mandatory Visualizations
FMRFamide Signaling Pathways
FMRFamide and its related peptides exert their effects through two main types of receptors: G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).
Caption: FMRFamide G-protein coupled receptor (GPCR) signaling pathway.
Caption: FMRFamide-gated sodium channel (FaNaC) signaling pathway.
Experimental Workflow
Troubleshooting FMRFamide solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide. The following information is designed to address common challenges encountered during in vitro experiments, with a focus on solubility and proper handling.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve FMRFamide?
A1: The optimal solvent for FMRFamide depends on the experimental requirements. For most applications, sterile distilled water is the recommended starting solvent.[1][2] FMRFamide is a basic peptide, and if solubility in water is limited, adding a small amount of 10% acetic acid can aid dissolution.[1] For applications where higher concentrations are needed and the solvent system is compatible, Dimethyl Sulfoxide (DMSO) is an effective option.
Q2: I'm observing precipitation when I dilute my FMRFamide stock solution in my cell culture media. What should I do?
A2: Precipitation upon dilution into aqueous buffers or media is a common issue with peptides initially dissolved in organic solvents.[2] To avoid this, it is recommended to add the concentrated peptide stock solution dropwise to the aqueous buffer while gently vortexing.[3] This gradual dilution helps to prevent localized high concentrations that can lead to precipitation. If precipitation persists, consider reducing the final concentration of FMRFamide or the percentage of the organic solvent in the final solution. For most cell-based assays, the final DMSO concentration should ideally be kept below 0.5-1%.[1]
Q3: How should I store my lyophilized FMRFamide and prepared stock solutions?
A3: Lyophilized FMRFamide should be stored at -20°C or colder, protected from light.[1][2] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, which can reduce long-term stability.[2]
Prepared stock solutions are best aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or colder. For short-term storage (up to a week), peptide solutions in sterile buffers at pH 5-6 can be stored at 4°C.[3]
Q4: My FMRFamide contains Methionine. Are there any special precautions I should take?
A4: Yes, peptides containing Methionine (M), as well as Cysteine (C) or Tryptophan (W), are susceptible to oxidation.[1][2] When preparing solutions, it is advisable to use oxygen-free solvents. This can be achieved by degassing the solvent (e.g., by bubbling nitrogen or argon gas through it) before dissolving the peptide.[2] When storing stock solutions of these peptides, purging the vial with an inert gas like nitrogen or argon before sealing can also help to minimize oxidation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| FMRFamide powder will not dissolve in sterile water. | FMRFamide is a basic peptide and may have limited solubility in neutral water at high concentrations. | Add a few drops of 10% acetic acid to the solution to lower the pH, which should increase the solubility of the basic peptide.[1] Gentle sonication can also be used to aid dissolution.[1] |
| Precipitation occurs after adding the DMSO stock solution to an aqueous buffer. | The rapid change in solvent polarity is causing the peptide to crash out of solution. | Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while gently stirring or vortexing the buffer.[3] You can also try using a lower concentration of the stock solution. |
| Inconsistent results in bioassays. | The peptide may have degraded due to improper storage or handling, or the actual concentration of the dissolved peptide is lower than calculated due to incomplete dissolution. | Ensure proper storage of lyophilized peptide and stock solutions (see FAQs). Centrifuge the stock solution before use and take the supernatant for your experiment to remove any undissolved peptide. Always prepare fresh dilutions from a stock solution for each experiment. |
Quantitative Solubility Data
The solubility of FMRFamide can vary depending on the solvent and conditions. The following table summarizes available quantitative data.
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL (166.74 mM) | May require sonication to fully dissolve.[4] Use freshly opened, anhydrous DMSO for best results as it is hygroscopic.[4] |
| Water | Soluble | Specific maximum solubility not widely reported, but generally soluble. Solubility can be enhanced by adjusting the pH. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous FMRFamide Stock Solution
-
Allow the lyophilized FMRFamide vial to warm to room temperature in a desiccator.[2]
-
Add a small, measured amount of sterile, distilled water to a small aliquot of the peptide to test for solubility.
-
If the peptide dissolves, you can proceed to make your desired stock concentration (e.g., 1 mM) by adding the appropriate volume of sterile water.
-
If solubility is limited, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1]
-
Once dissolved, the stock solution can be aliquoted and stored at -20°C or colder.
Protocol 2: Preparation of an FMRFamide Stock Solution in DMSO
-
Equilibrate the lyophilized FMRFamide to room temperature.[2]
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL or 10 mM).[4]
-
If necessary, sonicate the solution in a water bath for short periods to ensure complete dissolution.[4]
-
Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
FMRFamide Signaling Pathways
FMRFamide and FMRFamide-related peptides (FaRPs) typically exert their effects by binding to G-protein coupled receptors (GPCRs), which in turn activate intracellular second messenger systems.[5] The specific downstream effects can vary depending on the receptor subtype and the cell type. Two common pathways are the modulation of cyclic AMP (cAMP) levels and the mobilization of intracellular calcium (Ca2+).
Caption: Generalized FMRFamide signaling pathways via GPCR activation.
In some invertebrates, FMRFamide signaling has been shown to increase intracellular cAMP levels, leading to downstream cellular responses.[6] In other systems, FMRFamide-like peptides can activate GPCRs that couple to Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and the release of intracellular calcium.[5]
The following diagram illustrates a more specific workflow for troubleshooting FMRFamide solubility issues.
Caption: Troubleshooting workflow for dissolving FMRFamide.
References
FMRFamide Delivery in Whole-Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for FMRFamide delivery in whole-animal studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is FMRFamide and what are its primary functions in vivo?
FMRFamide is a neuropeptide, first identified in the hard clam Mercenaria mercenaria, that is part of a larger family of FMRFamide-related peptides (FaRPs) characterized by a C-terminal -RFamide sequence.[1] In invertebrates, FaRPs are known to modulate a wide range of physiological processes, including heart rate, blood pressure, gut motility, feeding behavior, and reproduction.[1] In vertebrates, including mammals, these peptides can influence opioid receptors, affecting pain perception (antinociception) and feeding.[1][2] They are considered to play significant roles as neurotransmitters, neuromodulators, and neurohormones.[3]
Q2: What are the most common animal models used for in vivo FMRFamide studies?
A variety of animal models are utilized depending on the research question. Invertebrate models such as snails (e.g., Planorbidae and Lymnaeidae families), clams, and insects are common for studying the fundamental roles of FMRFamide in nervous system function and cardiac regulation.[1] For research related to pain, feeding, and cardiovascular effects in a mammalian system, rodents (rats and mice) are frequently used.[2][4][5]
Q3: What are the primary methods for delivering FMRFamide in whole-animal studies?
The delivery method largely depends on the target tissue and the animal model. Common methods include:
-
Systemic Injection: Intravenous (i.v.) or intraperitoneal (i.p.) injections are used for studying systemic effects.
-
Intracerebroventricular (ICV) Injection/Infusion: This method is used to deliver the peptide directly into the central nervous system (CNS) of rodents, bypassing the blood-brain barrier.[6][7][8] This is critical for studying the central effects of FMRFamide on behavior and physiology.[2]
-
Direct Injection into Hemolymph: In invertebrates like snails and insects, FMRFamide can be directly administered into the hemolymph, the circulatory fluid.[9][10][11]
Q4: How stable is FMRFamide in vivo, and what are the primary degradation concerns?
Like most therapeutic peptides, FMRFamide is susceptible to rapid degradation in vivo by proteases.[12][13] This results in a short half-life, which can reduce its therapeutic efficacy and complicate the interpretation of experimental results.[12][13] Strategies to enhance stability include chemical modifications (e.g., using D-amino acids) or encapsulation in delivery systems like hydrogels.[12][14]
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect after FMRFamide administration.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh solutions of FMRFamide for each experiment. Consider using protease inhibitors in the vehicle solution if compatible with the experimental design. For longer-term studies, explore chemically modified, degradation-resistant FMRFamide analogs or use a continuous infusion method (e.g., osmotic mini-pumps) to maintain a steady concentration.[12] |
| Incorrect Dosage | Perform a dose-response study to determine the optimal effective concentration for your specific animal model and experimental paradigm. Consult literature for dosages used in similar studies.[5] |
| Poor Bioavailability/Target Engagement | For CNS studies in vertebrates, ensure the delivery method bypasses the blood-brain barrier (e.g., ICV injection).[7] Verify the accuracy of the injection site through histological analysis post-experiment. |
| Vehicle Incompatibility | Ensure the vehicle used to dissolve FMRFamide is biocompatible and does not interfere with the biological process being studied. Sterile saline is a common and generally safe vehicle.[6] |
Problem 2: High variability in experimental results between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Administration Technique | Standardize the injection procedure, including the volume, rate of infusion, and anatomical location. For procedures like ICV injections, ensure consistent stereotaxic coordinates are used.[7][8] |
| Animal Stress | Acclimate animals to the experimental environment and handling procedures to minimize stress-induced physiological changes that could confound results. |
| Biological Variation | Increase the sample size (number of animals per group) to improve statistical power. Ensure animals are of a similar age, weight, and genetic background. |
Problem 3: Adverse effects or toxicity observed in animals.
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | Reduce the administered dose. High local concentrations, especially in the CNS, can lead to non-specific effects. |
| Vehicle Toxicity | If using a vehicle other than sterile saline, test the vehicle alone to ensure it does not cause adverse effects. |
| Contamination of Injectate | Ensure all solutions and equipment are sterile to prevent infection, particularly with chronic infusions or injections into sensitive areas like the CNS. |
Quantitative Data Summary
The following tables summarize dosages and observed effects of FMRFamide-related peptides from various whole-animal studies.
Table 1: Effects of Intracerebroventricular (ICV) Administration of RFamide-Related Peptides in Rodents
| Peptide | Species/Strain | Dose | Time Point | Observed Effect | Reference |
| RFRP-3 | Male C57BL/6J Mice | 6 nmol/day (chronic infusion) | 13 days | Increased cumulative food intake and body mass.[5] | [5] |
| Neuropeptide FF (NPFF) | Sprague-Dawley Rat | 5 or 10 µ g/rat | First 60 minutes | Dose-dependent reduction in food intake.[7] | [7] |
| Neuropeptide FF (NPFF) | Wistar Rat | Not specified | Early light phase | Acute reduction in food intake and a large increase in water intake.[7] | [7] |
| FMRFamide | Rat | Not specified | Not specified | When co-administered with morphine, it decreased or blocked morphine analgesia.[4] | [4] |
Detailed Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of FMRFamide in Rats
This protocol is adapted from established methods for ICV cannulation and injection in rodents.[6][7][8]
Materials:
-
FMRFamide peptide
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill with a burr bit
-
Guide cannula, dummy cannula, and internal injector cannula
-
Anchoring screws and dental cement
-
Microinjection pump
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol and place it in the stereotaxic frame. Shave the fur on the scalp and clean the surgical area with an antiseptic solution.[7]
-
Exposing the Skull: Make a midline incision on the scalp to expose the skull. Identify and clear the bregma (the intersection of the sagittal and coronal sutures).
-
Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP: -0.8 mm, L: ±1.5 mm relative to bregma), drill a small hole through the skull.[7]
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[7] Secure the cannula to the skull using anchoring screws and dental cement.
-
Recovery: Insert a dummy cannula into the guide cannula to keep it patent. Suture the scalp incision, administer analgesics, and allow the animal to recover for at least 24-48 hours.[6]
-
FMRFamide Preparation: Dissolve FMRFamide in sterile 0.9% saline to the desired concentration.
-
Injection Procedure: Gently restrain the conscious rat, remove the dummy cannula, and insert the internal injector cannula. The injector should extend slightly beyond the guide cannula.
-
Infusion: Infuse the FMRFamide solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[7] Typical injection volumes range from 1-5 µL.[7]
-
Post-Injection: Leave the injector in place for an additional minute to prevent backflow, then gently withdraw it and replace the dummy cannula.
Protocol 2: Hemolymph Delivery and Sampling in Snails
This protocol is based on methods for hemolymph extraction from gastropods.[10][11][15]
Materials:
-
FMRFamide peptide
-
Snail saline solution
-
Micropipette with fine tips or insulin (B600854) syringe
-
Small petri dish
-
Dissecting microscope (optional)
Procedure for FMRFamide Delivery (Injection):
-
Preparation: Prepare the FMRFamide solution in an appropriate snail saline buffer.
-
Anesthesia (Optional): For some species, brief anesthetization (e.g., with menthol (B31143) crystals in water) may facilitate handling.[10]
-
Injection: Using an insulin syringe or a fine micropipette, carefully inject a small, defined volume of the FMRFamide solution into the snail's foot or another accessible area where hemolymph circulates.[10]
Procedure for Hemolymph Sampling:
-
Non-lethal Method:
-
Heart Puncture Method (Terminal Procedure):
Visualizations
Caption: Generalized FMRFamide signaling pathway via G-protein coupled receptors (GPCRs).
Caption: Experimental workflow for in vivo FMRFamide studies.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sicb.org [sicb.org]
- 4. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]
- 9. Inhibitory Effect of FMRFamide on NO Production During Immune Defense in Sepiella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The hemolymph of Biomphalaria snail vectors of schistosomiasis supports a diverse microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing desensitization of FMRFamide receptors in electrophysiology
Welcome to the technical support center for researchers working with FMRFamide and related peptides in electrophysiology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address FMRFamide receptor desensitization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FMRFamide receptor desensitization and why is it a problem in electrophysiology?
A1: FMRFamide receptor desensitization is the progressive decrease in the response of a neuron to a constant or repeated application of FMRFamide. In electrophysiology, this manifests as a "rundown" of the recorded current or a diminished change in membrane potential with subsequent agonist applications. This phenomenon can lead to inaccurate measurements of receptor function, inconsistent drug effects, and difficulty in obtaining stable recordings, ultimately compromising the reliability and reproducibility of your data.
Q2: What are the primary mechanisms of FMRFamide receptor desensitization?
A2: FMRFamide and its related peptides can act on two main types of receptors, each with distinct desensitization mechanisms:
-
G-Protein Coupled Receptors (GPCRs): This is a common mechanism for many FMRFamide-related peptides.[1][2] Desensitization of these receptors is an active cellular process involving:
-
Phosphorylation: Upon activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[3][4]
-
Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor and sterically hinder its interaction with G-proteins, thus terminating the signal.
-
Internalization: Arrestin binding also promotes the removal of the receptor from the cell surface via endocytosis, making it unavailable for further stimulation.
-
-
Ion Channels (e.g., FaNaC): FMRFamide can directly gate certain ion channels, such as the FMRFamide-gated sodium channel (FaNaC).[1] Desensitization of these channels is often a faster and more direct process related to:
-
Channel Gating: The channel may enter a non-conducting, desensitized state in the continued presence of the agonist.
-
Agonist Block: At higher concentrations, FMRFamide itself may act as a channel blocker, contributing to a reduction in current.
-
Q3: How can I determine which type of FMRFamide receptor I am studying?
A3: Differentiating between GPCR-mediated and direct ion channel-mediated responses can be achieved through several electrophysiological and pharmacological approaches:
-
Kinetics of the Response: Direct channel gating is typically very fast (milliseconds), while GPCR-mediated responses are slower (hundreds of milliseconds to seconds) due to the involvement of intracellular signaling cascades.
-
Intracellular Messengers: If the response is mediated by a GPCR, including GTPγS (a non-hydrolyzable GTP analog) in your patch pipette will lead to an irreversible activation of the G-protein and can prevent desensitization. Conversely, including GDPβS (a competitive inhibitor of G-protein activation) will block the response.
-
Pharmacology: Use specific antagonists if available for the receptor subtype you are studying.
Troubleshooting Guide
Issue: Rapid rundown of FMRFamide-induced current during whole-cell recording.
This is a common problem indicative of receptor desensitization. The following troubleshooting steps can help you achieve more stable recordings.
Step 1: Optimize FMRFamide Application Protocol
The concentration and duration of FMRFamide application are critical factors.
| Parameter | Recommendation | Rationale |
| Concentration | Use the lowest effective concentration of FMRFamide. Determine the EC50 from a dose-response curve and work at concentrations at or slightly above this value. | High concentrations of FMRFamide can accelerate desensitization, and in the case of ionotropic receptors, may cause channel block. |
| Application Duration | Apply FMRFamide for the shortest duration necessary to elicit a stable response. | Prolonged exposure to the agonist will promote desensitization and receptor internalization. |
| Washout Period | Ensure a complete washout of FMRFamide between applications. The required time will depend on the receptor subtype and experimental conditions. | Insufficient washout will lead to cumulative desensitization. It is essential to allow the receptor sufficient time to recover. |
Step 2: Modify the Intracellular Solution
For GPCR-mediated responses, the composition of your intracellular (pipette) solution can significantly impact receptor stability.
| Component | Recommendation | Rationale |
| GTP | Include 0.1-0.5 mM GTP in your intracellular solution. | GTP is essential for G-protein activation. Its presence helps maintain the pool of active G-proteins available to couple with the receptor.[5][6] |
| ATP | Include 2-5 mM ATP in your intracellular solution. | ATP is required for the activity of many kinases and other enzymes involved in cellular signaling and may be necessary to maintain receptor function and prevent rundown.[5][7][8] |
| GTPγS | To test for G-protein involvement and to achieve a non-desensitizing response, you can replace GTP with 0.1-0.3 mM GTPγS. | GTPγS is a non-hydrolyzable GTP analog that causes persistent G-protein activation. This can lock the receptor in a high-activity state but will also make the response irreversible. |
| GDPβS | To confirm G-protein dependence, replace GTP with 0.5-2 mM GDPβS. | GDPβS competitively inhibits G-protein activation, which should block a GPCR-mediated response. |
Step 3: Pharmacological Intervention
If you suspect desensitization is mediated by GPCR phosphorylation, you can try to inhibit the kinases involved.
| Inhibitor | Target | Working Concentration | Notes |
| Paroxetine | GRK2 | 1-10 µM | A selective serotonin (B10506) reuptake inhibitor that has been shown to inhibit GRK2 and prevent desensitization of some GPCRs.[3][4] |
| Takeda Compound 101 | GRK2/3 | 100 nM - 1 µM | A potent and selective inhibitor of GRK2 and GRK3.[4] |
| Staurosporine | Broad-spectrum kinase inhibitor | 100 nM - 1 µM | A non-selective kinase inhibitor that can be used to test the general involvement of phosphorylation. However, its lack of specificity can lead to off-target effects. |
Note: The efficacy of these inhibitors can vary depending on the specific receptor subtype and cell type. Always perform appropriate controls.
Experimental Protocols
Protocol 1: Determining the Concentration-Response Relationship for FMRFamide
This protocol will help you determine the optimal concentration of FMRFamide to use in your experiments to minimize desensitization.
-
Establish a stable whole-cell recording.
-
Begin with a low concentration of FMRFamide (e.g., 1 nM) and apply for a short duration (e.g., 5-10 seconds).
-
Wash out the agonist for a prolonged period (e.g., 5-10 minutes) to allow for full receptor recovery.
-
Increase the concentration of FMRFamide in logarithmic steps (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Measure the peak amplitude of the response at each concentration.
-
Plot the peak response as a function of FMRFamide concentration and fit the data with a sigmoidal dose-response curve to determine the EC50.
-
For subsequent experiments, use a concentration at or slightly above the EC50.
Protocol 2: Assessing the Time Course of Recovery from Desensitization
This protocol will help you determine the necessary washout period between FMRFamide applications.
-
Establish a stable whole-cell recording.
-
Apply a saturating concentration of FMRFamide (e.g., 10x EC50) for a fixed duration to induce desensitization (e.g., 30 seconds).
-
Wash out the agonist and apply a test pulse of the same concentration and duration at increasing time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min).
-
Measure the peak amplitude of the response to the test pulse and express it as a percentage of the initial response.
-
Plot the percentage of recovery as a function of the washout time. This will give you an estimate of the time required for the receptors to recover.[9][10][11]
Visualizations
Caption: Signaling pathway for FMRFamide GPCR desensitization.
Caption: Troubleshooting workflow for FMRFamide receptor desensitization.
Caption: Experimental workflow for assessing recovery from desensitization.
References
- 1. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule G Protein-Coupled Receptor Kinase Inhibitors Attenuate G Protein-Coupled Receptor Kinase 2-Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular ATP and GTP are both required to preserve modulation of N-type calcium channel current by norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compartmentalization and regulation of GTP in control of cellular phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continued Protein Synthesis at Low [ATP] and [GTP] Enables Cell Adaptation during Energy Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recovery from desensitization in GluA2 AMPA receptors is affected by a single mutation in the N-terminal domain interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recovery from μ-Opioid Receptor Desensitization after Chronic Treatment with Morphine and Methadone - PMC [pmc.ncbi.nlm.nih.gov]
FMRFamide antibody cross-reactivity with other RFamide peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide antibodies. The focus is on addressing potential cross-reactivity with other RFamide peptides and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is FMRFamide and the RFamide peptide family?
FMRFamide (Phe-Met-Arg-Phe-NH2) is a neuropeptide originally identified in the hard clam, Mercenaria mercenaria, and is known to play a role in regulating cardiac activity.[1] It is the founding member of the FMRFamide-related peptides (FaRPs), a large and diverse family of neuropeptides that all share a common C-terminal arginine-phenylalanine-amide (-RFamide) motif.[1][2] In mammals, the broader RFamide peptide family is divided into several groups, including neuropeptide FF (NPFF), RFamide-related peptides (RFRPs, which includes gonadotropin-inhibitory hormone or GnIH), prolactin-releasing peptide (PrRP), and pyroglutamylated RFamide peptide (QRFP).[3][4]
Q2: Why is my FMRFamide antibody detecting signals from other RFamide peptides?
The primary reason for FMRFamide antibody cross-reactivity is the shared C-terminal RFamide motif among all members of this peptide superfamily.[4] Antibodies, especially polyclonal ones, raised against the full FMRFamide sequence may recognize this conserved epitope, leading to binding with other RFamide peptides present in the sample. This can result in non-specific signals in immunoassays like immunohistochemistry (IHC), ELISA, and Western blotting.
Q3: How can I confirm if my FMRFamide antibody is cross-reacting?
The most definitive way to confirm cross-reactivity is through a peptide pre-adsorption control experiment (also known as a blocking or competition assay). This involves pre-incubating the antibody with an excess of the FMRFamide peptide before using it in your staining protocol. If the signal in your sample disappears after this pre-adsorption, it indicates that the staining is specific to the FMRFamide sequence. To test for cross-reactivity, you can perform the same pre-adsorption experiment with other RFamide peptides (e.g., NPFF, PrRP). If another RFamide peptide also blocks the signal, it confirms cross-reactivity.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)
High background staining can obscure the specific signal and lead to misinterpretation of results. Here are some common causes and solutions:
| Possible Cause | Solution |
| Primary antibody concentration is too high. | Determine the optimal antibody concentration by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of higher dilutions. |
| Non-specific binding of the secondary antibody. | Run a control experiment without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing the blocking serum to one from the same species as the secondary antibody host. |
| Insufficient blocking. | Increase the incubation time for the blocking step (e.g., to 1 hour at room temperature). Use a blocking serum from the same species as the secondary antibody at a concentration of 5-10%. |
| Endogenous enzyme activity (for HRP or AP detection). | Quench endogenous peroxidase activity with a 0.3% hydrogen peroxide solution before primary antibody incubation. For alkaline phosphatase, use levamisole (B84282) in the substrate solution. |
| Cross-reactivity with other RFamide peptides. | Perform a peptide pre-adsorption control experiment to confirm specificity. If cross-reactivity is confirmed, you may need to source a more specific monoclonal antibody or use alternative detection methods. |
Issue 2: Unexpected or Inconsistent Results in ELISA
Inconsistent results in an ELISA can be due to a variety of factors, including cross-reactivity and procedural issues.
| Possible Cause | Solution |
| Cross-reactivity of the antibody with multiple RFamide peptides. | Perform a competitive ELISA to quantify the extent of cross-reactivity. This involves competing the binding of your FMRFamide antibody to a coated FMRFamide peptide with increasing concentrations of other RFamide peptides. |
| Insufficient washing. | Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer. |
| Inadequate blocking. | Use a suitable blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS-T) and incubate for at least 1-2 hours at room temperature or overnight at 4°C to prevent non-specific binding to the plate. |
| Incorrect antibody dilutions. | Optimize the concentrations of both the primary and secondary antibodies through titration experiments to find the optimal signal-to-noise ratio. |
Quantitative Data on Cross-Reactivity
The degree of cross-reactivity of an FMRFamide antibody with other RFamide peptides is a critical parameter for interpreting experimental results. While comprehensive cross-reactivity tables for commercially available FMRFamide antibodies are not always readily available, data from radioimmunoassays (RIA) and competitive binding assays can provide this information. Below is a representative table summarizing hypothetical cross-reactivity data for a polyclonal FMRFamide antibody.
| Peptide | Sequence | Cross-Reactivity (%) |
| FMRFamide | Phe-Met-Arg-Phe-NH2 | 100 |
| Neuropeptide FF (NPFF) | Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 | 45 |
| RFamide-Related Peptide 3 (RFRP-3) | Val-Pro-Ile-Asn-Leu-Pro-Gln-Arg-Phe-NH2 | 30 |
| Prolactin-Releasing Peptide (PrRP) | Ser-Arg-Thr-His-Arg-His-Ser-Met-Glu-Ile-Arg-Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Ala-Ser-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2 | 15 |
| Non-related Peptide (e.g., Substance P) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | <0.1 |
Note: This table is for illustrative purposes. Actual cross-reactivity will vary depending on the specific antibody and the assay conditions.
Experimental Protocols
Protocol 1: Peptide Pre-adsorption for Immunohistochemistry (IHC)
This protocol is designed to verify the specificity of an FMRFamide antibody.
Materials:
-
Primary FMRFamide antibody
-
FMRFamide peptide (and other RFamide peptides for cross-reactivity testing)
-
Antibody dilution buffer (e.g., PBS with 1% BSA)
-
Two identical tissue sections for each peptide being tested
Procedure:
-
Determine the optimal working dilution of your primary antibody.
-
Prepare two tubes with the diluted primary antibody.
-
To one tube (the "blocked" sample), add the FMRFamide peptide to a final concentration that is in 10-100 fold molar excess of the antibody.
-
To the second tube (the "control" sample), add an equal volume of the antibody dilution buffer.
-
Incubate both tubes for at least 1 hour at room temperature with gentle agitation.
-
Proceed with your standard IHC protocol, using the "blocked" antibody solution on one tissue section and the "control" antibody solution on the other.
-
Compare the staining between the two sections. A significant reduction or complete absence of staining in the "blocked" sample indicates that the antibody is specific for the FMRFamide peptide.
-
Repeat steps 3-7 with other RFamide peptides to assess cross-reactivity.
Caption: Workflow for FMRFamide antibody specificity testing using peptide pre-adsorption.
Protocol 2: Competitive ELISA for Cross-Reactivity Analysis
This protocol allows for the quantitative assessment of antibody cross-reactivity.
Materials:
-
96-well ELISA plate
-
FMRFamide peptide for coating
-
Various RFamide peptides for competition
-
Primary FMRFamide antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
Procedure:
-
Coat the wells of a 96-well plate with FMRFamide peptide (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a series of dilutions for each competing RFamide peptide in assay buffer.
-
In separate tubes, mix the diluted primary FMRFamide antibody with each concentration of the competing peptides. Also, prepare a control with only the primary antibody and no competing peptide. Incubate for 1 hour at room temperature.
-
Add the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the competitor peptide concentration to generate competition curves and calculate the IC50 values. The cross-reactivity can be calculated as: (IC50 of FMRFamide / IC50 of competing peptide) x 100%.
Signaling Pathways
FMRFamide and other RFamide peptides exert their effects by binding to G-protein coupled receptors (GPCRs).[5] These receptors can couple to different G-protein subtypes, primarily Gq and Gi, leading to distinct downstream signaling cascades.
FMRFamide-Gq Signaling Pathway
Activation of Gq-coupled FMRFamide receptors leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Caption: FMRFamide Gq-coupled receptor signaling pathway.
FMRFamide-Gi Signaling Pathway
When FMRFamide binds to a Gi-coupled receptor, the alpha subunit of the Gi protein inhibits adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of Protein Kinase A (PKA).
Caption: FMRFamide Gi-coupled receptor signaling pathway.
References
- 1. Prolactin releasing peptide has high affinity and efficacy at neuropeptide FF2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular mechanism to diversify Ca2+ signaling downstream of Gs protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP cascade (PKA, Epac, adenylyl cyclase, Gi, and phosphodiesterases) regulates myelin phagocytosis mediated by complement receptor-3 and scavenger receptor-AI/II in microglia and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
FMRFamide Antibody Specificity for Immunohistochemistry: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of FMRFamide antibodies in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during FMRFamide IHC experiments, providing potential causes and solutions to ensure accurate and reliable staining results.
Weak or No Staining Signal
Question: I am not seeing any staining, or the signal for FMRFamide is very weak. What are the possible causes and solutions?
Answer: Weak or absent staining can be frustrating. Here are several potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | Confirm that your FMRFamide antibody is validated for IHC on your specific sample type (e.g., formalin-fixed paraffin-embedded). Ensure it has been stored correctly and is within its expiration date. Always include a positive control tissue known to express FMRFamide (e.g., rat hypothalamus or spinal cord) to verify antibody activity.[1] |
| Incorrect Antibody Concentration | The antibody may be too diluted. Perform a titration experiment to determine the optimal concentration for your tissue and protocol. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[1] |
| Inactive Secondary Antibody or Detection System | Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit polyclonal FMRFamide antibody). Verify the activity of your detection system (e.g., HRP-DAB) independently. |
| Suboptimal Antigen Retrieval | This is a critical step. For heat-induced epitope retrieval (HIER), ensure the buffer (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) is appropriate for the FMRFamide antibody. Optimize the heating time and temperature, as insufficient heat can fail to adequately unmask the epitope.[1][2] |
| Over-fixation of Tissue | Excessive fixation with formalin can mask the epitope, preventing antibody binding. If possible, reduce the fixation time for future experiments. |
| Tissue Drying Out | Ensure the tissue sections remain hydrated throughout the entire staining procedure, as drying can lead to a loss of antigenicity and inconsistent staining.[2][3] |
High Background Staining
Question: My FMRFamide staining shows high background, which obscures the specific signal. How can I reduce this?
Answer: High background staining can make interpretation of results difficult. The following are common causes and solutions:
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration is Too High | An overly concentrated primary antibody can lead to non-specific binding. Perform a titration to identify a lower concentration that maintains a strong specific signal while minimizing background.[1] |
| Insufficient Blocking | Inadequate blocking can result in non-specific binding of both primary and secondary antibodies. Increase the blocking incubation time (e.g., to 1 hour) and use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[1][4] |
| Endogenous Peroxidase or Biotin (B1667282) Activity | If using an HRP-based detection system, endogenous peroxidases in the tissue can cause a false positive signal. Pre-treat slides with a peroxidase blocking solution (e.g., 3% H₂O₂).[2][4] If using a biotin-based system, endogenous biotin can be an issue in tissues like the kidney or liver; use an avidin/biotin blocking kit.[2] |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody. To confirm this issue, run a "no primary antibody" control.[2][3] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Ensure thorough and consistent washing steps.[4] |
FMRFamide Antibody Specificity and Cross-Reactivity
A critical aspect of validating an FMRFamide antibody is understanding its potential for cross-reactivity with other endogenous peptides. FMRFamide belongs to a large family of FMRFamide-related peptides (FaRPs), which share the C-terminal Arg-Phe-NH₂ motif.[5]
Quantitative Cross-Reactivity Data
Due to the shared C-terminal sequence, polyclonal antibodies raised against FMRFamide may recognize other FaRPs. It is crucial to consult the antibody's datasheet and relevant literature for cross-reactivity information. For example, studies have quantified the relative potency of FMRFamide antibodies with related peptides.
| Peptide | Relative Potency | Description |
| FMRFamide | 1.0 | Immunizing peptide |
| LPLRFamide | ~0.1 | An avian brain peptide that shows some cross-reactivity with FMRFamide antibodies.[6] This indicates that the antibody has a 10-fold lower affinity for LPLRFamide compared to FMRFamide. |
| YGGFMRFamide | No reaction | An N-terminally extended analogue that did not react with the tested FMRFamide antibody, suggesting the antibody is specific to the C-terminal region.[6] |
| Neuropeptide Y (NPY) | Potential | Some studies have noted similarities in immunostaining patterns between FMRFamide and the vertebrate neuropeptide Y superfamily, suggesting potential cross-reactivity that should be experimentally verified.[7] |
Experimental Protocols for Specificity Validation
To ensure the specificity of your FMRFamide antibody, it is essential to perform rigorous validation experiments. Below are detailed protocols for key validation methods.
Pre-absorption Control
This is a critical control to demonstrate that the antibody is binding specifically to the immunizing peptide, FMRFamide. The principle is to pre-incubate the antibody with an excess of the FMRFamide peptide to block the antigen-binding sites. A significant reduction or complete elimination of staining in the pre-absorbed condition compared to the control indicates specificity.
Protocol:
-
Optimize Antibody Concentration: First, determine the optimal working dilution of your FMRFamide antibody that gives a clear positive signal with low background.
-
Prepare Antibody Solutions:
-
Control Antibody Solution: Prepare the optimized dilution of the FMRFamide antibody in your antibody diluent.
-
Pre-absorbed Antibody Solution: In a separate tube, add a 10-fold molar excess of the FMRFamide immunizing peptide to the same dilution of the antibody.
-
-
Incubation: Incubate both tubes (control and pre-absorbed) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Staining: Proceed with your standard IHC protocol, using the control antibody solution on one tissue section and the pre-absorbed antibody solution on an adjacent, serial section.
-
Analysis: Compare the staining patterns. Specific staining should be absent or significantly reduced in the section stained with the pre-absorbed antibody.
Validation using Knockout/Knockdown Models (Gold Standard)
The most definitive method to validate antibody specificity is to use tissue from an animal model where the target gene (in this case, the FMRFamide precursor gene) has been knocked out (KO) or its expression knocked down (e.g., via RNAi).[8] The absence of staining in the KO/knockdown tissue, in contrast to positive staining in wild-type tissue, provides strong evidence of antibody specificity.
Protocol:
-
Tissue Preparation: Prepare IHC slides from both wild-type (WT) and FMRFamide KO/knockdown animals using identical fixation and processing methods.
-
Positive Control: Include a known positive control tissue to ensure the IHC protocol is working correctly.
-
Staining: Perform the IHC procedure on all slides (WT, KO/knockdown, and positive control) simultaneously, using the same optimized antibody concentration and detection reagents.
-
Analysis: Compare the staining between the WT and KO/knockdown tissues. A specific antibody will show positive staining in the WT tissue and no staining in the KO/knockdown tissue.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. FMRFamide - Wikipedia [en.wikipedia.org]
- 6. Characterization of FMRF amide-like immunoreactivity in rat spinal cord by region-specific antibodies in radioimmunoassay and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analyses of the neuropeptide F (NPF)- and FMRFamide-related peptide (FaRP)-immunoreactivities in Fasciola hepatica and Schistosoma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A proposal for validation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Artifacts in Peptidergic Modulation Recordings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common artifacts encountered during electrophysiological recordings of peptidergic modulation.
Troubleshooting Guides
This section provides detailed answers to specific problems you might encounter during your experiments.
Question: I'm observing a slow, persistent baseline drift after applying my peptide. What are the potential causes and how can I fix it?
Answer:
Slow baseline drift is a common issue in electrophysiology, often exacerbated by the introduction of peptides.[1] Several factors can contribute to this artifact.
Potential Causes & Solutions:
-
Changes in Osmolarity: The addition of a peptide solution, especially at high concentrations, can alter the osmolarity of the artificial cerebrospinal fluid (aCSF). This change can cause cell swelling or shrinking, leading to a drift in the baseline.
-
Solution: Prepare your peptide stock solution in a vehicle that is osmotically balanced with your aCSF. When making final dilutions, ensure the final osmolarity of the peptide-containing aCSF is as close as possible to the control aCSF. It is good practice to measure the osmolarity of all solutions.
-
-
Vehicle Effects: The solvent used to dissolve the peptide (e.g., DMSO) can have direct effects on neuronal activity or recording stability, even at low concentrations.
-
Solution: Always perform a vehicle control experiment where you apply the aCSF containing the same concentration of the solvent without the peptide. This will help you distinguish between the effects of the vehicle and the peptide itself.
-
-
Temperature Fluctuations: Minor changes in the temperature of the perfusion solution can cause baseline drift.[1]
-
Solution: Ensure your perfusion system has a reliable temperature controller and that the solution is warmed to the target temperature before it reaches the recording chamber.
-
-
Unstable Recording Pipette or Electrodes: Physical instability of the recording or reference electrodes is a frequent cause of drift.[1][2][3]
-
Peptide Sticking to Tubing or Chamber: Some peptides are "sticky" and can adhere to the perfusion tubing or the surface of the recording chamber, leading to a slow, cumulative effect and a drifting baseline.
-
Solution: Pre-incubate the perfusion lines and chamber with a solution containing a carrier protein like bovine serum albumin (BSA) (e.g., 0.1%) to block non-specific binding sites. Ensure you also include BSA in your control solutions to account for any direct effects.
-
Question: After switching to the peptide-containing solution, I see a sudden, large DC shift in my recording. How do I determine if this is a real biological effect or an artifact?
Answer:
A sudden DC shift upon peptide application can be a genuine physiological response, but it can also be a junction potential artifact.
Experimental Protocol to Differentiate Biological Response from Junction Potential Artifact:
-
Record the Initial Shift: Perform your standard whole-cell recording and apply the peptide solution, noting the immediate shift in the holding current or membrane potential.
-
Withdraw the Pipette: After observing the shift and recording the peptide's effects, carefully withdraw the pipette from the cell into the bath solution while still perfusing with the peptide solution.
-
Monitor for a Second Shift: Observe the recording baseline. If a DC shift of similar magnitude and polarity occurs upon withdrawing the pipette from the cell into the peptide-containing bath, this indicates a junction potential artifact between the pipette solution and the peptide-containing aCSF.
-
Correction: The magnitude of this second shift can be subtracted from the initial shift observed when the peptide was first applied to the cell to approximate the true biological effect.
Question: My recording becomes very noisy with high-frequency spikes after peptide application. What's going on?
Answer:
An increase in high-frequency noise is often related to electrical interference or issues with the recording setup itself, which can be exacerbated by changes in the recording conditions upon peptide application.[1]
Troubleshooting High-Frequency Noise:
-
Grounding Issues: The most common cause of electrical noise is improper grounding.[1]
-
Solution: Ensure all components of your rig (microscope, manipulators, perfusion system, amplifier) are connected to a common ground point to avoid ground loops.[1]
-
-
Environmental Electrical Interference: Nearby equipment can be a source of 50/60 Hz line noise.[1][4]
-
Peptide Precipitation: At higher concentrations, some peptides may come out of solution, forming small precipitates. These can partially and intermittently block the perfusion lines or the recording electrode tip, leading to sharp, high-frequency noise or "electrode pops".[4]
-
Solution: Visually inspect your peptide solution for any signs of precipitation. Consider filtering the solution before use. It may be necessary to lower the peptide concentration or try a different solvent.
-
-
Electrode Issues: A compromised recording electrode can also be a source of noise.
-
Solution: Ensure your recording pipette has the correct resistance and is filled with a filtered internal solution. A damaged or clogged pipette should be replaced.
-
Frequently Asked Questions (FAQs)
Q1: How can I prevent my perfusion lines or recording electrode from clogging when applying peptides?
A1: Electrode and perfusion line clogging is a common frustration. Here are several preventative measures:
-
Solubility is Key: Ensure your peptide is fully dissolved in the vehicle before diluting it into the aCSF. Sonication can sometimes help with dissolution.
-
Filter Your Solutions: Always filter your final peptide-containing aCSF through a 0.22 µm syringe filter before it enters the perfusion system.
-
Include a Carrier Protein: As mentioned, adding a small amount of a carrier protein like BSA (e.g., 0.05-0.1%) to your aCSF can help prevent peptides from sticking to surfaces.
-
Regularly Clean Perfusion Lines: After experiments, flush the perfusion lines thoroughly with distilled water and then with a cleaning solution (e.g., 70% ethanol) to remove any residual peptide.[3]
Q2: The effect of my peptide seems very slow to appear and wash out. How do I know if this is a real physiological effect?
A2: Peptidergic modulation is often mediated by G-protein coupled receptors (GPCRs), which involve intracellular signaling cascades. These processes are inherently slower than direct ion channel gating, so slow onsets and washouts are expected. However, to ensure you are observing a true biological effect:
-
Consistency: The effect should be repeatable across multiple cells and preparations.
-
Dose-Dependence: A hallmark of a specific pharmacological effect is that the magnitude of the response should increase with the concentration of the peptide.
-
Pharmacological Blockade: If a known antagonist for the peptide's receptor is available, pre-application of the antagonist should block the effect of the peptide. This is a strong confirmation of a specific receptor-mediated effect.
Q3: My peptide seems to degrade quickly in the aCSF. How can I mitigate this?
A3: Peptides are susceptible to degradation by proteases present in biological preparations, especially in slice recordings where cell damage can release these enzymes.[5]
-
Include a Protease Inhibitor Cocktail: Adding a broad-spectrum protease inhibitor cocktail to your aCSF can help to prevent peptide degradation. Be aware that these inhibitors could have their own effects, so appropriate controls are necessary.
-
Keep Solutions Cold: Prepare your peptide solutions fresh and keep them on ice until just before use.
-
Recirculate with Caution: If you use a recirculating perfusion system, be aware that the peptide concentration may decrease over time due to degradation. A single-pass perfusion system is often preferable for peptide experiments.
Q4: Can the peptide itself interact with the recording electrode?
A4: Yes, some peptides, particularly those with charged residues, can interact with the silver/silver-chloride wire of the reference or recording electrode, potentially causing instability. Furthermore, peptides can adsorb to the glass of the micropipette. This is a form of biofouling.[6][7]
-
Agar (B569324) Bridge: Using an agar bridge for your reference electrode can help to isolate it from the bath solution and the peptide.
-
Carrier Proteins: Including a carrier protein like BSA in the aCSF can help to saturate non-specific binding sites on the glass pipette, reducing peptide adsorption.
Data Summaries and Visualizations
Table 1: Troubleshooting Summary for Common Artifacts
| Artifact Type | Common Causes | Recommended Solutions |
| Slow Baseline Drift | Osmolarity mismatch, vehicle effects, temperature changes, unstable electrodes.[1][8] | Prepare osmotically balanced solutions, run vehicle controls, use a temperature controller, ensure electrode stability.[1][3][8] |
| High-Frequency Noise | Poor grounding, environmental electrical interference, peptide precipitation.[1] | Check all ground connections, isolate from noise sources, filter peptide solutions.[1] |
| Sudden DC Shift | Junction potential between pipette solution and aCSF. | Perform a junction potential test by withdrawing the pipette from the cell into the bath. |
| Clogged Lines/Electrodes | Poor peptide solubility, peptide adhesion to surfaces.[9] | Filter solutions, include carrier proteins (e.g., BSA), clean perfusion lines regularly.[3] |
| Slow Onset/Washout | GPCR-mediated signaling (biological), peptide sticking to surfaces. | Test for repeatability and dose-dependence, use an antagonist if available, pre-treat with BSA. |
Diagrams
Caption: Workflow for minimizing artifacts in peptide application experiments.
Caption: Typical slow signaling pathway for peptidergic modulation via GPCRs.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Devices Support Portal [support.moleculardevices.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Artifact Reduction | Neupsy Key [neupsykey.com]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Baseline drift [sprpages.nl]
- 9. What Are the Reasons for Hybrid Electrodes Probe Blockage? [sciex.com]
Technical Support Center: Receptor Deorphanization of FMRFamide-Like Peptides (FLPs)
Welcome to the technical support center for researchers engaged in the deorphanization of novel FMRFamide-like peptide (FLP) receptors. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and data presentation standards to facilitate your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for deorphanizing a novel FLP receptor?
A1: The most common and successful strategy is "reverse pharmacology".[1][2][3][4][5] This approach starts with a known orphan G protein-coupled receptor (GPCR), which many FLP receptors are, and screens it against a library of potential ligands (in this case, novel or known FLPs) to find its cognate partner.[2][3] Functional cell-based assays are used to detect receptor activation.
Q2: My novel FLP has been identified through genomics/proteomics. How do I find its receptor?
A2: This is a "forward pharmacology" approach. You have the ligand and need to find the receptor. The process involves:
-
Bioinformatics: Identify a panel of candidate orphan GPCRs based on tissue expression patterns that overlap with your FLP's location.
-
Screening: Synthesize your novel FLP and test it against the panel of candidate orphan GPCRs expressed in a cell line.
-
Functional Assays: Use assays that measure second messenger signaling (e.g., Ca²⁺ mobilization or cAMP modulation) to detect a positive "hit".
Q3: Which cell lines are best for expressing orphan GPCRs for screening?
A3: CHO (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney 293) cells are the most commonly used. They offer robust growth, high transfection efficiency, and low endogenous GPCR expression, which provides a "clean" background for detecting specific signaling events from your expressed receptor.
Q4: What are the typical signaling pathways for FLP receptors?
A4: FLP receptors, like other peptide GPCRs, primarily couple to one of three main G-protein pathways:
-
Gq/11: Activates Phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺). This is a very common pathway for FLP receptors.[6][7][8]
-
Gs: Activates Adenylyl Cyclase (AC), leading to an increase in cyclic AMP (cAMP).[6]
-
Gi/o: Inhibits Adenylyl Cyclase, leading to a decrease in cAMP levels.[7][9]
It is crucial to have assays that can probe all three pathways, as the coupling preference of an orphan receptor is unknown.
Section 2: Experimental Workflows and Signaling Pathways
Deorphanization Workflow
The overall strategy for matching a novel FLP with its receptor follows a logical progression from identification to validation.
Key Signaling Pathways
Understanding the downstream consequences of receptor activation is critical for choosing the correct assay.
Section 3: Troubleshooting Guides
Calcium Mobilization Assay Troubleshooting
Calcium mobilization is often the first-line screening assay for FLP receptors due to common Gq coupling.[8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No signal or very weak signal with positive control (e.g., ATP) | 1. Poor cell health or low viability.2. Incorrect dye loading (concentration, time, temperature).3. Instrument settings incorrect (e.g., excitation/emission wavelengths, gain). | 1. Check cell viability (>95% recommended). Use cells at an optimal passage number.2. Optimize dye loading conditions. Ensure probenecid (B1678239) is included to prevent dye leakage.3. Verify instrument settings are correct for your specific calcium indicator dye (e.g., Fluo-4, Calcium-6). |
| High background fluorescence | 1. Cell density too high.2. Dye has precipitated or is contaminated.3. Assay buffer contains interfering substances. | 1. Optimize cell seeding density to achieve an 80-90% confluent monolayer.2. Prepare fresh dye solution for each experiment. Centrifuge briefly before use.3. Use a simple Hanks' Balanced Salt Solution (HBSS) with HEPES. Avoid serum and phenol (B47542) red. |
| No signal with test FLP, but positive control works | 1. Receptor is not expressed or not trafficked to the cell surface.2. The receptor does not couple to the Gq pathway.3. The FLP is inactive or degraded. | 1. Verify receptor expression via Western Blot, qPCR, or immunofluorescence.2. Crucially, test for Gs and Gi coupling using a cAMP assay. 3. Verify peptide integrity and concentration via mass spectrometry. Use protease inhibitors in the assay buffer. |
| High variability between replicate wells ("noisy" data) | 1. Uneven cell seeding.2. Inconsistent liquid handling (pipetting errors).3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated multichannel pipettes or automated liquid handlers. Perform a "no-cell" control to check for background from the plate/buffer.3. Avoid using the outermost wells of the plate, or fill them with sterile buffer to maintain humidity. |
cAMP Assay Troubleshooting
Used to detect Gs (cAMP increase) or Gi (cAMP decrease) coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| (Gi Assay) No decrease in cAMP signal with test FLP | 1. Basal cAMP levels are too low to detect a decrease.[10]2. Receptor does not couple to Gi.3. Agonist concentration is too low. | 1. Stimulate cells with Forskolin (an adenylyl cyclase activator) to raise basal cAMP levels before adding your FLP.[10][11][12] This creates a larger window to observe inhibition.2. The receptor may couple to Gq or Gs. Test in other assays.3. Perform a full dose-response curve. |
| (Gs Assay) No increase in cAMP signal with test FLP | 1. Endogenous phosphodiesterase (PDE) activity is rapidly degrading cAMP.2. Receptor does not couple to Gs. | 1. Include a PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer to prevent cAMP breakdown and amplify the signal.2. The receptor may couple to Gq or Gi. Test in other assays. |
| High well-to-well variability | 1. Cell health issues or inconsistent cell numbers.2. Assay timing is critical and may be inconsistent. | 1. Ensure consistent cell seeding and viability as with the calcium assay.2. cAMP kinetics can be rapid. Precisely control incubation times and ensure all wells are treated for the same duration. |
Section 4: Data Presentation
Quantitative data from deorphanization experiments should be summarized for clarity. The goal is to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the peptide-receptor interaction.
Table 1: Example Dose-Response Data from a Calcium Mobilization Assay
| Peptide Concentration [M] | Normalized Response (% of Max) | Standard Deviation |
| 1.0E-11 | 2.1 | 0.8 |
| 1.0E-10 | 15.4 | 3.2 |
| 1.0E-09 | 48.9 | 5.1 |
| 1.0E-08 | 85.3 | 6.5 |
| 1.0E-07 | 98.2 | 4.3 |
| 1.0E-06 | 100.0 | 3.9 |
| 1.0E-05 | 101.2 | 4.1 |
| Calculated EC₅₀ | 1.1 nM | - |
Table 2: Summary of Receptor-Ligand Pairing Results
| Orphan Receptor | Peptide Tested | Primary Assay | Coupling Pathway | Potency (EC₅₀) |
| GPR-X | FLP-A | Calcium | Gq | 1.1 nM |
| GPR-X | FLP-B | Calcium | No Response | - |
| GPR-Y | FLP-A | cAMP | No Response | - |
| GPR-Y | FLP-B | cAMP | Gi | 25.4 nM |
| GPR-Z | FLP-C | Calcium / cAMP | No Response | Orphan |
Section 5: Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium changes upon receptor activation.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the orphan GPCR into a black-walled, clear-bottom 96-well or 384-well plate. Culture overnight to allow for adherence and 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6 AM) in HBSS with 20 mM HEPES.
-
Include an anion-exchange inhibitor like probenecid (typically 2.5 mM) to prevent the cells from pumping the dye out.
-
Remove cell culture media and add the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Peptide Preparation: During incubation, prepare a 2X or 5X concentrated stock of your FLPs in HBSS/HEPES buffer. Serially dilute to create a range of concentrations for the dose-response curve.
-
Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to the appropriate excitation/emission wavelengths for the dye (e.g., ~494 nm / ~516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject the prepared FLP solutions into the wells.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the maximum response (100%) and a vehicle control (0%).
-
Plot the normalized response versus the log of the peptide concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
-
Protocol 2: Gi-Coupled cAMP Inhibition Assay
This protocol measures the ability of an FLP to inhibit forskolin-stimulated cAMP production.
-
Cell Plating: Plate cells expressing the orphan GPCR in a suitable microplate and culture overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and the various concentrations of your test FLP.
-
Incubate for 15-30 minutes at room temperature.
-
-
Adenylyl Cyclase Activation:
-
Add a fixed concentration of Forskolin to all wells (except negative controls) to stimulate cAMP production. A typical starting concentration is 1-10 µM; this should be optimized to produce a sub-maximal cAMP response (EC₅₀-EC₈₀).
-
Incubate for another 15-30 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the accumulated cAMP levels using a commercially available kit (e.g., HTRF, ELISA, LANCE). Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
The signal will be inversely proportional to the inhibitory effect of your peptide.
-
Normalize the data with 0% inhibition being the "Forskolin alone" wells and 100% inhibition being the basal (no Forskolin) wells.
-
Plot the percent inhibition versus the log of the peptide concentration to determine the IC₅₀ value, which represents the EC₅₀ for the Gi-coupled agonist.
-
References
- 1. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 2. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor deorphanizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advancements in therapeutically targeting orphan GPCRs [frontiersin.org]
- 6. FMRFamide-like peptides encoded on the flp-18 precursor gene activate two isoforms of the orphan Caenorhabditis elegans G-protein-coupled receptor Y58G8A.4 heterologously expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Technical Support Center: Optimizing FMRFamide Concentration for Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FMRFamide in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for FMRFamide in a dose-response bioassay?
A1: The optimal concentration range for FMRFamide can vary significantly depending on the specific bioassay, cell type, or tissue being used. However, a common starting point is to perform a range-finding experiment with serial dilutions spanning from nanomolar (nM) to micromolar (µM) concentrations. Based on published literature, FMRFamide has been shown to be active in the nanomolar to low micromolar range in various invertebrate preparations.[1][2]
Q2: My FMRFamide peptide won't dissolve in my aqueous assay buffer. What should I do?
A2: FMRFamide and other peptides, especially those with hydrophobic amino acid residues, can have limited solubility in aqueous solutions.[3] It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[3] This stock solution can then be serially diluted in the aqueous assay buffer to the desired final concentrations. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I am not observing any response to FMRFamide in my bioassay. What are the possible causes?
A3: There are several potential reasons for a lack of response:
-
Peptide Degradation: Peptides are susceptible to degradation by proteases. Ensure you are using high-purity water and sterile buffers. Consider including protease inhibitors in your assay buffer.[4]
-
Incorrect Peptide Concentration: Double-check your stock solution calculations and serial dilutions.
-
Receptor Expression: Confirm that your target cells or tissue express the appropriate FMRFamide receptor.
-
Assay Conditions: The pH, temperature, and incubation time of your assay may not be optimal.
-
Peptide Stability: FMRFamide peptides can be susceptible to oxidation.[3] Prepare fresh solutions and avoid repeated freeze-thaw cycles.[5]
Q4: I am observing a high background signal in my FMRFamide bioassay. How can I reduce it?
A4: High background can obscure your signal and affect the quality of your dose-response curve. Here are some common causes and solutions:
-
Non-specific Binding: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer or increase the blocking incubation time.[6]
-
Contaminated Reagents: Use high-purity reagents and prepare fresh buffers.[7]
-
Endogenous Enzyme Activity: If you are using an enzyme-linked detection method, endogenous enzymes in your sample may be causing a background signal. Consider adding an inhibitor for the endogenous enzyme.[8]
-
Insufficient Washing: Increase the number and duration of wash steps between antibody or reagent incubations to remove unbound components.[6]
Q5: The dose-response curve for my FMRFamide experiment is not sigmoidal. What could be the issue?
A5: A non-sigmoidal dose-response curve can indicate several issues:
-
Concentration Range: The range of FMRFamide concentrations tested may be too narrow or may not bracket the EC50 value. You may need to test a wider range of concentrations.
-
Compound Precipitation: At high concentrations, the FMRFamide peptide may be precipitating out of solution. Visually inspect your wells for any precipitate.
-
Complex Biological Response: The biological system may have a more complex response that does not fit a simple sigmoidal model. FMRFamide-related peptides can sometimes interact with multiple receptor subtypes, potentially leading to biphasic or other complex curve shapes.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Response or Weak Signal | Peptide degradation | Prepare fresh FMRFamide solutions for each experiment. Use protease inhibitors in the assay buffer. |
| Incorrect concentration | Verify calculations for stock solution and serial dilutions. | |
| Low receptor expression | Confirm receptor expression in the test system using a positive control or another analytical method like qPCR or western blot. | |
| Suboptimal assay conditions | Optimize incubation time, temperature, and buffer pH. | |
| High Background Signal | Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA) or the blocking incubation time.[6] |
| Non-specific antibody binding | If using an antibody-based detection method, try a different blocking buffer or titrate the antibody concentration.[10] | |
| Contaminated reagents | Use high-purity, sterile reagents and prepare fresh buffers.[7] | |
| Poor Dose-Response Curve Shape | Inappropriate concentration range | Test a wider range of FMRFamide concentrations, ensuring to include concentrations that produce minimal and maximal responses. |
| (Non-sigmoidal, flat, etc.) | Data normalization issues | Review your data normalization procedure. Ensure that you are correctly subtracting the background and normalizing to the positive control.[11] |
| Outlier data points | Identify and consider removing outlier data points. Re-run the experiment if necessary for confirmation. | |
| High Variability Between Replicates | Pipetting errors | Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes. |
| Inconsistent cell plating | Ensure a uniform cell density in all wells of the microplate. | |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Protocol 1: Preparation of FMRFamide Stock Solution
-
Calculate the required mass: Determine the mass of FMRFamide peptide needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolve the peptide:
-
Allow the lyophilized FMRFamide peptide to equilibrate to room temperature before opening the vial.
-
Add a small volume of sterile, high-purity DMSO to the vial to dissolve the peptide. Vortex briefly to ensure complete dissolution.
-
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Generating a Dose-Response Curve
-
Prepare serial dilutions:
-
Thaw an aliquot of the FMRFamide stock solution.
-
Perform a serial dilution of the stock solution in the appropriate assay buffer to generate a range of concentrations. A 10-point, 1:10 serial dilution is a good starting point.
-
-
Plate cells or tissue: Plate your cells or prepare your tissue in a suitable microplate format (e.g., 96-well plate).
-
Add FMRFamide dilutions: Add the prepared FMRFamide dilutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control if available.
-
Incubate: Incubate the plate for the predetermined optimal time and temperature for your specific assay.
-
Measure the response: Measure the biological response using your chosen detection method (e.g., fluorescence, luminescence, absorbance).
-
Data analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the FMRFamide concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50.[12]
-
Visualizations
Caption: Simplified FMRFamide signaling pathway via a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for generating an FMRFamide dose-response curve.
Caption: A decision tree for troubleshooting common issues in FMRFamide bioassays.
References
- 1. Peptide F1, an N-terminally extended analog of FMRFamide, enhances contractile activity in multiple target tissues in lobster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FMRFamide effects on membrane properties of heart cells isolated from the leech, Hirudo medicinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Enzymatic Degradation of FMRFamide and Use of Peptidase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the neuropeptide FMRFamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on the enzymatic degradation of FMRFamide and the application of peptidase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is FMRFamide and what are its primary physiological roles?
A: FMRFamide is a neuropeptide, specifically a tetrapeptide with the amino acid sequence Phenylalanine-Methionine-Arginine-Phenylalanine-amide.[1] It is the founding member of a large family of FMRFamide-related peptides (FaRPs) that share the C-terminal -RFamide motif.[1] FMRFamide and its related peptides are widely distributed across the animal kingdom, particularly in invertebrates, and are involved in a diverse range of physiological processes, including cardiovascular function, feeding behavior, gut motility, and reproduction.[1] In some organisms, they also play a role in modulating neuronal activity and have been shown to have anti-opiate effects.[1]
Q2: Why is studying the enzymatic degradation of FMRFamide important?
A: The physiological effects of neuropeptides like FMRFamide are tightly regulated by their synthesis, release, and subsequent inactivation. Enzymatic degradation is a primary mechanism for terminating the action of FMRFamide. Understanding which enzymes are responsible for its breakdown, the rate of degradation, and the resulting peptide fragments is crucial for several reasons:
-
Pharmacokinetics: For the development of FMRFamide-based therapeutics, understanding its stability and metabolism is essential for determining dosage and delivery methods.
-
Physiological Regulation: Identifying the specific peptidases involved provides insight into the precise spatial and temporal control of FMRFamide signaling in vivo.
-
Drug Discovery: The enzymes that degrade FMRFamide can be targets for the development of inhibitors that prolong the peptide's effects, offering a potential therapeutic strategy.
Q3: What are the primary classes of enzymes known to degrade neuropeptides like FMRFamide?
A: While the specific enzymes that degrade FMRFamide can vary between species and tissues, the primary classes of peptidases involved in the breakdown of neuropeptides include:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Bestatin (B1682670) is a well-known inhibitor of many aminopeptidases.[2]
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus of peptides.
-
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Neprilysin (also known as neutral endopeptidase or enkephalinase) is a key example, and it is inhibited by thiorphan (B555922).[1][3]
Q4: How does FMRFamide exert its effects at the cellular level?
A: FMRFamide primarily acts by binding to and activating G-protein coupled receptors (GPCRs) on the surface of target cells.[4][5] Upon binding, the GPCR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific downstream effects depend on the type of G-protein coupled to the receptor, but common pathways include:
-
Modulation of cyclic AMP (cAMP) levels: FMRFamide can either stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in the second messenger cAMP.[6][7]
-
Activation of the Phospholipase C (PLC) pathway: FMRFamide can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during FMRFamide degradation experiments.
| Problem | Possible Cause | Recommended Solution |
| No or low FMRFamide degradation observed | Inactive enzyme preparation: The peptidase(s) in your sample (e.g., tissue homogenate, cell lysate) may have lost activity due to improper storage or handling. | - Ensure enzyme preparations are stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.- Prepare fresh enzyme samples for each experiment.- Confirm the activity of your enzyme preparation using a standard substrate before testing FMRFamide degradation. |
| Inappropriate assay conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the peptidase(s) of interest. | - Optimize the assay buffer to match the known optimal conditions for the suspected peptidases.- Most peptidases have optimal activity at physiological pH (around 7.4). | |
| Low enzyme concentration: The concentration of the degrading enzyme(s) in your sample may be too low to produce a measurable effect within the experimental timeframe. | - Increase the concentration of your enzyme preparation in the assay.- Extend the incubation time of the assay. | |
| High variability between replicate experiments | Inconsistent pipetting: Inaccurate or inconsistent pipetting of small volumes of FMRFamide, inhibitors, or enzyme preparations. | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare master mixes of reagents to minimize well-to-well variation. |
| Inconsistent incubation times: Variations in the timing of adding reagents or stopping the reaction. | - Use a precise timer for all incubation steps.- Stagger the addition of reagents to ensure consistent incubation times for all samples. | |
| Edge effects in microplates: Evaporation and temperature fluctuations in the outer wells of a microplate can lead to variability. | - Avoid using the outer wells of the microplate for samples.- Fill the outer wells with buffer or water to create a humidity barrier. | |
| Peptidase inhibitor shows no effect | Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | - Store inhibitors according to the manufacturer's instructions, protecting them from light and moisture.- Prepare fresh working solutions of the inhibitor for each experiment. |
| Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit the enzyme. | - Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value. | |
| Inhibitor is not specific for the degrading enzyme: The primary enzyme degrading FMRFamide in your system may not be the target of the inhibitor you are using. | - Try a panel of inhibitors targeting different classes of peptidases (e.g., bestatin for aminopeptidases, thiorphan for neprilysin).- Use a broad-spectrum protease inhibitor cocktail to confirm that the degradation is enzymatic. | |
| Unexpected degradation products observed | Non-specific cleavage: The observed degradation may be due to the action of multiple peptidases with different cleavage specificities. | - Use specific peptidase inhibitors to identify the contribution of each enzyme class to the degradation profile.- Analyze the degradation products at different time points to understand the sequence of cleavage events. |
| Chemical degradation: FMRFamide may be degrading due to harsh chemical conditions in the assay buffer. | - Ensure the pH of the buffer is stable throughout the experiment.- Avoid using reactive chemicals in your assay buffer unless they are part of a validated protocol. |
Quantitative Data on Peptidase Inhibitors
The following table summarizes the inhibitory constants (IC50 or Ki) for common peptidase inhibitors that are relevant to the study of neuropeptide degradation. While specific data for FMRFamide degradation is limited, the values for the inhibition of enkephalin degradation by these inhibitors provide a useful reference.
| Inhibitor | Target Enzyme Class | Target Enzyme | Substrate | IC50 / Ki | Reference |
| Bestatin | Aminopeptidase (B13392206) | Aminopeptidase M | (Met5)enkephalin | 5 µM (IC50) | [9] |
| Aminopeptidase | [Leu5]enkephalin | 0.2 µM (IC50) | [3] | ||
| Thiorphan | Endopeptidase | Neprilysin ("Enkephalinase A") | Enkephalin | ~10 nM (IC50) | [10] |
Experimental Protocols
Protocol 1: In Vitro FMRFamide Degradation Assay
This protocol describes a general method for measuring the degradation of FMRFamide by a biological sample (e.g., tissue homogenate, cell lysate) and for testing the efficacy of peptidase inhibitors.
Materials:
-
FMRFamide peptide
-
Biological sample containing peptidases (e.g., brain tissue homogenate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Peptidase inhibitors (e.g., bestatin, thiorphan)
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FMRFamide in the assay buffer.
-
Prepare stock solutions of peptidase inhibitors in a suitable solvent (e.g., DMSO or water).
-
Prepare the biological sample (e.g., homogenize tissue in assay buffer and centrifuge to remove debris). Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
In microcentrifuge tubes, set up the following reactions on ice:
-
Control (No Enzyme): FMRFamide + Assay Buffer
-
Experimental (With Enzyme): FMRFamide + Biological Sample
-
Inhibitor Test: FMRFamide + Biological Sample + Peptidase Inhibitor
-
-
Pre-incubate the biological sample with the peptidase inhibitor for 15-30 minutes on ice before adding FMRFamide.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the FMRFamide stock solution to all tubes.
-
Incubate the reactions at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes). The optimal incubation time should be determined empirically.
-
-
Termination of Reaction:
-
Stop the reaction at each time point by adding an equal volume of quenching solution (e.g., 10% TFA).
-
Centrifuge the tubes at high speed to pellet any precipitated protein.
-
-
Analysis of FMRFamide Degradation:
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by reverse-phase HPLC to separate the intact FMRFamide from its degradation products.
-
Quantify the amount of remaining FMRFamide by measuring the peak area at a specific wavelength (e.g., 214 nm).
-
(Optional) Collect the fractions corresponding to the degradation products and analyze them by mass spectrometry to determine their identity.
-
-
Data Analysis:
-
Calculate the percentage of FMRFamide remaining at each time point relative to the 0-minute time point.
-
For inhibitor experiments, calculate the percentage of inhibition of FMRFamide degradation at each inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
FMRFamide Signaling Pathways
FMRFamide initiates its physiological effects by binding to G-protein coupled receptors (GPCRs), which can lead to the modulation of two primary signaling cascades: the adenylyl cyclase/cAMP pathway and the phospholipase C/IP3/DAG pathway.
References
- 1. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FMRFamide reverses protein phosphorylation produced by 5-HT and cAMP in Aplysia sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Metabolism of vasoactive peptides by plasma and purified renal aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiorphan and analogs: lack of correlation between potency to inhibit "enkephalinase A" in vitro and analgesic potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in FMRFamide calcium imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their FMRFamide calcium imaging experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. High Background Fluorescence
Q1: I am observing high background fluorescence in my images, which is obscuring the FMRFamide-induced calcium signals. What are the common causes and how can I reduce it?
A1: High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. The primary sources are autofluorescence from cells and media, as well as unbound fluorescent dyes.
Troubleshooting Steps:
-
Optimize Dye Loading: Ensure the optimal concentration of the calcium indicator dye is used. Excessive dye concentration can lead to high background. Perform a concentration titration to find the lowest effective concentration that provides a detectable signal. After loading, wash the cells thoroughly 2-3 times with a buffered saline solution like PBS to remove any unbound dye.
-
Use an Appropriate Imaging Medium: Phenol red-containing culture media can be a significant source of background fluorescence. For live-cell imaging, switch to an optically clear, buffered saline solution or a specialized low-background imaging medium.
-
Reduce Autofluorescence:
-
Photobleaching: Before adding your fluorescent probe, you can intentionally photobleach the sample with high-intensity light to reduce autofluorescence.
-
Spectral Separation: If possible, choose a calcium indicator with excitation and emission spectra that are distinct from the autofluorescence spectrum of your sample. Red-shifted indicators can be beneficial as cellular autofluorescence is often lower in the red to far-red regions of the spectrum.[1]
-
Background Subtraction: Post-acquisition, you can use image analysis software to subtract the background fluorescence.
-
Experimental Protocol: Background Subtraction in ImageJ/Fiji
This protocol outlines a common method for background subtraction using the "Rolling Ball" algorithm in ImageJ or Fiji.
-
Open your image sequence: File > Open...
-
Set Measurements: Analyze > Set Measurements... (Ensure "Mean gray value" is checked).
-
Select a background region: Use one of the selection tools (e.g., rectangle, oval) to select a region of interest (ROI) in the image that contains only background, with no cells.
-
Subtract Background: Navigate to Process > Subtract Background....
-
Set the Rolling Ball Radius: The "Rolling ball radius" should be set to a value at least as large as the largest object in the image that is not part of the background. A good starting point is a radius of 50 pixels. Check the "Preview" box to see the effect of the subtraction.
-
Apply to the stack: If you are working with a time-lapse series (a stack), ensure the "Process entire stack" option is checked.
-
Click OK to apply the background subtraction to your image or stack.
2. Phototoxicity and Photobleaching
Q2: My cells are showing signs of stress (blebbing, vacuolization) or dying during long-term imaging. How can I minimize phototoxicity?
A2: Phototoxicity is light-induced cell damage, which can alter normal cellular physiology and lead to cell death. It is often correlated with photobleaching, the irreversible fading of the fluorescent signal.
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal. This is the most critical factor in reducing phototoxicity.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera. Modern sensitive cameras can acquire images with very short exposures.
-
Reduce Frequency of Acquisition: For time-lapse experiments, acquire images less frequently if the biological process under investigation allows for it.
-
Use More Photostable Dyes: Some calcium indicators are more resistant to photobleaching than others.
-
Optimize Wavelength: Longer excitation wavelengths (red to far-red) are generally less phototoxic to cells.[1]
-
Use Anti-fade Reagents: For fixed-cell imaging, mounting media containing anti-fade reagents can reduce photobleaching. For live-cell imaging, specialized live-cell anti-fade reagents are available.
Quantitative Data on Phototoxicity Reduction Strategies
| Strategy | Quantitative Effect on Cell Viability | Reference |
| Reduced Excitation Light Intensity | Decreasing illumination power can significantly increase cell survival over long imaging periods. | [2] |
| Longer Wavelength Excitation | Shifting from blue to red excitation wavelengths can lead to a marked increase in cell viability. | [2] |
| Optimized Imaging Medium | Using specialized imaging media can improve neuronal viability and outgrowth in long-term imaging. |
3. Low Signal-to-Noise Ratio (SNR)
Q3: The FMRFamide-induced calcium signals are very weak and noisy. How can I improve the signal-to-noise ratio?
A3: A low SNR can make it difficult to detect and quantify real biological signals. This can be due to a weak signal, high noise, or a combination of both.
Troubleshooting Steps:
-
Increase Signal Strength:
-
Choose a Brighter Dye: Select a calcium indicator with a high quantum yield and a large fluorescence increase upon calcium binding.
-
Optimize FMRFamide Concentration: Ensure you are using an optimal concentration of FMRFamide to elicit a robust calcium response. Perform a dose-response curve to determine the EC50.
-
-
Reduce Noise:
-
Background Subtraction: As detailed in the "High Background Fluorescence" section.
-
Image Denoising: Use post-acquisition denoising algorithms. Wavelet-based denoising can be effective at removing both high-frequency noise from the detector and low-frequency background variations.
-
Frame Averaging: If the signal is stable over a short period, averaging a few consecutive frames can reduce random noise.
-
-
Optimize Imaging Parameters:
-
Camera Binning: Binning pixels on the camera sensor (e.g., 2x2 or 3x3) can increase the signal at the expense of some spatial resolution.
-
Increase Exposure Time: A longer exposure time can increase the signal, but be mindful of the trade-off with phototoxicity and temporal resolution.
-
Quantitative Comparison of Calcium Indicators
| Indicator | Relative Brightness | ΔF/F₀ (Typical) | Advantages | Disadvantages |
| Fluo-4 | High | >100 | High signal increase, well-established. | Can have higher resting fluorescence, leading to lower SNR in some cases. |
| Fura-2 | Moderate | Ratiometric | Ratiometric measurement reduces effects of uneven dye loading and photobleaching.[3] | Requires a system capable of rapid excitation wavelength switching. |
| Cal-520 | Very High | >100 | Excellent signal-to-noise ratio, low resting fluorescence.[4] | |
| Rhod-4 | High | >50 | Red-shifted, reducing autofluorescence and phototoxicity.[4] | Lower signal change compared to some green indicators. |
FMRFamide Signaling Pathway and Experimental Workflow
FMRFamide Signaling Pathway Leading to Calcium Mobilization
FMRFamide and related peptides can elicit cellular responses through G-protein coupled receptors (GPCRs) or by directly gating ion channels.[5] The specific pathway can vary depending on the cell type and the FMRFamide receptor subtype expressed. A common pathway involves the activation of a Gq-coupled GPCR.
References
- 1. The effect of the neuropeptide FMRFamide on Aplysia californica siphon motoneurons involves multiple ionic currents that vary seasonally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Functional Comparison of FMRFamide and Small Cardioactive Peptides (SCPs)
A Guide for Researchers in Physiology and Drug Development
Introduction
FMRFamide and Small Cardioactive Peptides (SCPs) represent two major families of neuropeptides predominantly found in invertebrates. Both play crucial roles as neurotransmitters, neuromodulators, and neurohormones, regulating a wide array of physiological processes. While both peptide families can exert influence over similar systems, such as cardiovascular and neuromuscular function, they operate through distinct molecular mechanisms and can elicit different or even opposing physiological responses. This guide provides a detailed functional comparison of FMRFamide and SCPs, supported by experimental data, to aid researchers in understanding their distinct roles and potential as targets for drug development.
Functional Comparison: Cardiovascular and Neuromuscular Modulation
FMRFamide and SCPs are best known for their potent effects on heart and muscle tissues across numerous invertebrate phyla. Their actions range from direct excitation or inhibition of muscle contractility to subtle modulation of neuronal activity.
Cardiovascular System: Both peptide families are recognized as "cardioactive," yet their effects can be species-specific and context-dependent. FMRFamide and related peptides (FaRPs) can increase the heart rate and force of contraction in many molluscs and arthropods.[1][2] For instance, in the leech, FMRFamide application at concentrations of 10⁻⁷ to 10⁻⁶ M activates the myogenic rhythm of the heart and increases beat tension.[3] SCPs are also potent cardioexcitatory molecules. In the sea hare Aplysia californica, SCPB has been shown to increase both the rate and force of heart contraction with EC50 values as low as 3 x 10⁻¹¹ M and 3 x 10⁻¹⁰ M, respectively.[4] However, direct comparisons in some species have shown SCPs to be less effective than FaRPs, indicating receptor-level differences across species.[5][6]
Neuromuscular System: FMRFamide-related peptides are significant modulators at the neuromuscular junction. In Drosophila larvae, they enhance nerve-stimulated muscle contraction and increase the amplitude of excitatory junctional currents.[7] Application of the FMRFamide-related peptide DPKQDFMRFamide at 0.1 μM increased the excitatory junctional current to 151% of the baseline.[7] SCPs also modulate neuromuscular activity, often related to feeding behaviors. In Aplysia, SCPs and serotonin (B10506) potentiate contractions evoked by motor neurons innervating the buccal muscle, which is involved in feeding.[2] Furthermore, SCPB application can initiate rhythmic peristaltic contractions in the isolated esophagus of the nudibranch Melibe leonina.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the effective concentrations and observed effects of FMRFamide-related peptides and SCPs on cardiovascular and muscular tissues.
Table 1: Cardiovascular Effects
| Peptide Family | Species | Preparation | Parameter Measured | Effective Concentration | Observed Effect | Citation |
| FMRFamide | Hirudo medicinalis (Leech) | Isolated Heart | Myogenic Rhythm, Beat Tension | 10⁻⁷ - 10⁻⁶ M | Activation of rhythm, increased tension | [3] |
| FMRFamide | Procambarus clarkii (Crayfish) | Isolated Heart | Heart Rate, Amplitude | Threshold: ~10⁻⁷ M | Cardioexcitatory | [10] |
| FMRFamide-related | Locusta migratoria (Locust) | Semi-isolated Heart | Contraction Frequency & Amplitude | Threshold: 10⁻¹⁰ - 10⁻⁹ M | Cardioexcitatory | [2] |
| SCP | Aplysia californica (Sea Hare) | Isolated Heart | Heart Rate | EC50: 3 x 10⁻¹¹ M | Increased heart rate | [4] |
| SCP | Aplysia californica (Sea Hare) | Isolated Heart | Force of Contraction | EC50: 3 x 10⁻¹⁰ M | Increased force of contraction | [4] |
| SCP | Helix aspersa (Snail) | Isolated Ventricle | Heartbeat | Potent Excitor | Increased cAMP levels | [11] |
Table 2: Neuromuscular Effects
| Peptide Family | Species | Preparation | Parameter Measured | Effective Concentration | Observed Effect | Citation |
| FMRFamide-related | Drosophila melanogaster | Larval NMJ | Twitch Tension | EC50: ~40 nM | Potentiation of contraction | [7] |
| FMRFamide-related | Drosophila melanogaster | Larval NMJ | Excitatory Junctional Current | 0.1 µM | 151% increase in amplitude | [7] |
| FMRFamide | Sepia officinalis (Cuttlefish) | Chromatophore NMJ | Muscle Contraction | Not specified | Slower, longer-lasting contraction vs. glutamate | [5] |
| SCP | Melibe leonina (Nudibranch) | Isolated Esophagus | Peristaltic Contractions | Not specified | Initiation of rhythmic contractions | [8][9] |
| SCP | Lymnaea stagnalis (Snail) | Isolated Foregut | Gut Motility | Not specified | Stimulatory activity | [4] |
Signaling Pathways
FMRFamide and SCPs primarily exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular second messenger cascades. However, the specific pathways they activate can differ significantly, leading to their distinct physiological actions.
FMRFamide Signaling: FMRFamide and its related peptides bind to specific FMRFamide receptors, which are well-characterized as GPCRs.[11][12][13] Upon binding, the receptor activates a G-protein, which in turn can modulate the activity of various effector enzymes and ion channels. In C. elegans, different FMRFamide-like peptides (FLPs) can act through distinct GPCRs to either activate or inhibit cellular activity. For example, the FLP-22 peptide activates its receptor (FRPR-17) to stimulate a protein kinase A (PKA) signaling cascade, while the FLP-9 peptide acts on a different receptor (FRPR-21) to inhibit the same cell.[14] In some systems, FMRFamide signaling has been shown to decrease cAMP levels by activating a cGMP-activated phosphodiesterase, which hydrolyzes cAMP.[11] In other cases, FMRFamide can directly modulate ion channels, such as the S-type K+ channel in Aplysia.[11]
Figure 1: Simplified FMRFamide signaling pathways.
Small Cardioactive Peptide (SCP) Signaling: SCPs also act through GPCRs, but their signaling is consistently linked to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11] In the snail Helix aspersa, SCPs produce a dose-dependent increase in myocardial cAMP levels, an effect that is mimicked by the adenylyl cyclase activator forskolin.[11] This elevation in cAMP typically activates Protein Kinase A (PKA), which then phosphorylates target proteins, such as ion channels or contractile proteins, to elicit a cellular response. For example, in Aplysia sensory neurons, SCPB inhibits a Cl⁻ current through the activation of the cAMP/PKA cascade.[11] This mechanism contrasts with the FMRFamide pathway, which can be inhibitory to cAMP levels in the same cells.
Figure 2: Generalized SCP signaling pathway via cAMP.
Experimental Protocols
Standardized bioassays are essential for the quantitative comparison of neuropeptide function. Below are detailed methodologies for two key experiments used to assess the activity of FMRFamide and SCPs.
Isolated Invertebrate Heart Perfusion Assay
This ex vivo method allows for the direct measurement of a peptide's effect on heart rate and contractility, independent of systemic neural and hormonal influences.
Methodology:
-
Animal Dissection: Anesthetize the animal (e.g., snail, crayfish) by chilling on ice. Carefully dissect the animal under a microscope in a dish filled with cold physiological saline appropriate for the species.
-
Heart Isolation: Expose the heart and carefully cannulate the aorta with a polyethylene (B3416737) tube connected to a perfusion system. Ligate other vessels to ensure a closed system. Excise the heart and transfer it to an organ bath containing oxygenated saline at a constant temperature.
-
Perfusion Setup: Perfuse the heart in a retrograde manner through the aortic cannula using a peristaltic pump at a constant flow rate. The perfusion medium is species-specific physiological saline, continuously bubbled with oxygen.
-
Recording: Attach a force transducer via a fine hook and thread to the ventricle apex to measure the force of contraction. Heart rate can be derived from the contraction frequency. Allow the preparation to equilibrate for at least 30 minutes until a stable baseline rhythm is established.
-
Peptide Application: Introduce peptides into the perfusion saline at increasing concentrations. Record the response for a set duration at each concentration, followed by a washout period with fresh saline to allow for recovery to baseline.
-
Data Analysis: Measure the change in heart rate (beats per minute) and amplitude of contraction (in millinewtons or grams) from the baseline. Construct dose-response curves to determine parameters like EC50.
Figure 3: Workflow for an isolated heart perfusion assay.
Invertebrate Visceral Muscle Contraction Assay
This protocol is used to measure the myotropic effects of peptides on smooth or visceral muscles, such as the gut or reproductive tract.
Methodology:
-
Tissue Dissection: Dissect the target visceral organ (e.g., foregut, oviduct) in cold physiological saline.
-
Mounting: Tie fine silk or nylon threads to both ends of the muscle strip. Mount the tissue vertically in a temperature-controlled organ bath filled with oxygenated saline.
-
Transducer Connection: Attach the bottom thread to a fixed hook at the base of the organ bath and the top thread to an isometric force transducer. Apply a small amount of initial tension (preload).
-
Equilibration: Allow the muscle to equilibrate for 30-60 minutes, with regular changes of saline, until spontaneous contractions (if any) are stable.
-
Peptide Application: Add peptides directly to the organ bath to achieve the desired final concentration. Record the change in contractile frequency and amplitude.
-
Data Analysis: Quantify the change in basal tone, contraction amplitude, and frequency in response to the peptide. Generate dose-response curves to compare the potency of different peptides.
Conclusion
FMRFamide and Small Cardioactive Peptides are functionally distinct families of invertebrate neuropeptides. While both can modulate cardiovascular and neuromuscular systems, they do so through different signaling pathways. SCPs typically act via a stimulatory G-protein to increase cAMP levels, leading to excitatory effects. In contrast, FMRFamide signaling is more diverse and can be either excitatory or inhibitory, sometimes acting to reduce cAMP levels or by directly gating ion channels. This functional antagonism, observed in systems like Aplysia neurons, underscores their distinct and non-redundant roles in invertebrate physiology. A thorough understanding of these differences is critical for researchers investigating the neural control of behavior and for the development of novel, targeted invertebrate pest control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. web.as.uky.edu [web.as.uky.edu]
- 4. Small cardioactive peptide gene: structure, expression and mass spectrometric analysis reveals a complex pattern of co-transmitters in a snail feeding neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging Neuropeptide Release at Drosophila Neuromuscular Junction with a Genetically Engineered Neuropeptide Release Reporter | Springer Nature Experiments [experiments.springernature.com]
- 6. Isolation, Electron Microscopy and 3D Reconstruction of Invertebrate Muscle Myofilaments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Distribution and Possible Roles of Small Cardioactive Peptide in the Nudibranch Melibe leonina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. Antagonistic modulation of a hyperpolarization-activated Cl(-) current in Aplysia sensory neurons by SCP(B) and FMRFamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The small cardioactive peptides A and B of Aplysia are derived from a common precursor molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FMRFamide and membrane stretch as activators of the Aplysia S-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency of Synthetic FMRFamide Analogs on Snail Heart: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various synthetic FMRFamide (Phe-Met-Arg-Phe-NH2) analogs on the snail heart, supported by experimental data. This document summarizes key findings on the structure-activity relationship of these neuropeptides and offers detailed experimental protocols for their assessment.
FMRFamide and its related peptides are a significant family of neuropeptides in molluscs, playing crucial roles in cardioregulation, neurotransmission, and visceral muscle contraction. Understanding the potency and functional differences between synthetic analogs is vital for developing novel pharmacological tools and potential therapeutic agents. This guide focuses on comparative studies conducted on the hearts of the garden snail (Helix aspersa) and the great pond snail (Lymnaea stagnalis).
Comparative Potency of FMRFamide Analogs
The potency of synthetic FMRFamide analogs can vary significantly based on their amino acid sequence, particularly the N-terminal extension and modifications to the core RF-amide motif. The following table summarizes the comparative potencies of several key analogs as observed in published studies.
| Analog Name (Sequence) | Snail Species | Observed Effect | Relative Potency | Citation |
| pQDPFLRFamide (pyroGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2) | Helix aspersa | Cardioexcitatory | ~100x more potent than FMRFamide | [1] |
| GDPFLRFamide (Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2) | Lymnaea stagnalis | Inhibitory on specific central neurons | Mimics inhibitory response of VWI; FMRFamide is 10x less potent | [2] |
| SDPFLRFamide (Ser-Asp-Pro-Phe-Leu-Arg-Phe-NH2) | Lymnaea stagnalis | Inhibitory on specific central neurons | Mimics inhibitory response of VWI; FMRFamide is 10x less potent | [2] |
Experimental Protocols
The following section details a typical experimental methodology for assessing the bioactivity of FMRFamide analogs on an isolated snail heart, based on protocols described for Helix aspersa.[3]
Animal Preparation and Heart Isolation
Snails (Helix aspersa) are typically allowed to aestivate for several months before use. The ventricle is isolated from the snail for the bioassay.
Perfusion and Acclimation
The isolated ventricle is perfused with a saline solution. A commonly used saline composition (in mmol L⁻¹):
-
NaCl: 80
-
KCl: 5
-
MgCl₂: 5
-
CaCl₂: 7
-
Hepes: 20
-
pH: 7.5
The preparation is allowed to acclimate for a minimum of 30 minutes before the introduction of any peptides. The perfusion rate is maintained at a constant level, typically around 600 μl min⁻¹.[3]
Peptide Application and Data Recording
Synthetic FMRFamide analogs are dissolved to desired concentrations and introduced into the perfusion stream. The effects on the heart's contractility (inotropic effects) and beat rate (chronotropic effects) are recorded using a suitable transducer and data acquisition system. Dose-response curves are typically generated to determine the potency of each analog.
Experimental Workflow and Signaling
The following diagrams illustrate the general experimental workflow for a snail heart bioassay and the proposed signaling pathway for FMRFamide.
References
A Comparative Guide to FMRFamide Receptor Pharmacology: Agonist and Antagonist Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of agonists and antagonists targeting FMRFamide (FMRFa) and its related receptors, with a focus on the mammalian Neuropeptide FF (NPFF) receptor system. The information is supported by experimental data to aid in the research and development of novel therapeutics.
Introduction to FMRFamide Receptors
FMRFamide-related peptides (FaRPs) are a large and diverse family of neuropeptides characterized by a common C-terminal -RFamide motif. In mammals, the primary receptors for these peptides are the G protein-coupled receptors (GPCRs), Neuropeptide FF receptor 1 (NPFF1 or GPR147) and Neuropeptide FF receptor 2 (NPFF2 or GPR74). These receptors are involved in a wide array of physiological processes, including pain modulation, opioid system regulation, cardiovascular function, and feeding behavior. Understanding the agonist and antagonist profiles of these receptors is crucial for the development of selective ligands for therapeutic intervention.
Agonist and Antagonist Pharmacology: A Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of key agonists and antagonists for the human NPFF1 and NPFF2 receptors. This data has been compiled from various in vitro studies using recombinant cell lines.
Agonist Profile
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Signaling Pathway |
| Neuropeptide FF (NPFF) | hNPFF1 | 1.13 - 2.82[1][2] | - | Gi/o (cAMP Inhibition) |
| hNPFF2 | 0.22 - 0.37[1][2] | 3[3] | Gi/o (cAMP Inhibition) | |
| Neuropeptide AF (NPAF) | hNPFF2 | 0.22[2] | - | Gi/o (cAMP Inhibition) |
| Neuropeptide VF (NPVF/RFRP-3) | hNPFF1 | - | - | Gi/o (cAMP Inhibition) |
| dNPA | hNPFF2 | - | - | Gi/o (cAMP Inhibition) |
Antagonist Profile
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50/Ke, nM) | Notes |
| BIBP3226 | rNPY Y1 | 1.1[4] | - | Also a potent NPY Y1 antagonist |
| hNPFF2 | 79[4] | - | First reported antagonist for NPFF2[3] | |
| rNPFF | 108[4] | - | ||
| RF9 | hNPFF1 | - | 4.7 (µM)[1] | Potent and selective NPFF receptor antagonist[5][6] |
| hNPFF2 | - | 45[1] | Blocks NPFF-induced effects in vivo[6] |
Signaling Pathways of FMRFamide Receptors
FMRFamide receptors, particularly the NPFF1 and NPFF2 subtypes, primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, NPFF receptors have been shown to couple to Gq proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium mobilization.
Figure 1: Simplified signaling pathways of FMRFamide receptors.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of agonist and antagonist profiles. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the inhibitory constant (Ki).
Materials:
-
Cell membranes expressing the target receptor (NPFF1 or NPFF2)
-
Radioligand (e.g., [¹²⁵I]-EYF for NPFF2)
-
Test compounds (agonists and antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP, typically through the inhibition of adenylyl cyclase for Gi/o-coupled receptors.
Materials:
-
Cells stably expressing the target receptor (NPFF1 or NPFF2)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Test compounds (agonists and antagonists)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and supplements
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Stimulate the cells with forskolin and the test agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value for agonists or the IC50 value for antagonists.
Calcium Mobilization Assay
This assay measures the ability of a test compound to induce an increase in intracellular calcium concentration, typically through the activation of Gq-coupled receptors.
Materials:
-
Cells co-expressing the target receptor and a promiscuous G protein (e.g., Gα16) or cells where the receptor naturally couples to Gq.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (agonists)
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test agonist to the wells and immediately begin measuring the change in fluorescence intensity over time.
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
Figure 2: General experimental workflow for ligand characterization.
Conclusion
The pharmacological characterization of FMRFamide receptors, particularly the mammalian NPFF1 and NPFF2 subtypes, is an active area of research with significant therapeutic potential. This guide provides a comparative overview of the currently available agonist and antagonist profiles, highlighting the key quantitative parameters and experimental methodologies used for their determination. The development of more selective and potent ligands will be crucial for elucidating the precise physiological roles of these receptors and for advancing novel treatments for pain, opioid addiction, and other neurological and physiological disorders.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Agonist and antagonist activities on human NPFF2 receptors of the NPY ligands GR231118 and BIBP3226 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RF9 (drug) - Wikipedia [en.wikipedia.org]
- 6. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FMRFamide Signaling Pathways Across Invertebrate Phyla
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of FMRFamide (Phe-Met-Arg-Phe-NH2) and FMRFamide-related peptide (FaRP) signaling pathways, with a focus on key invertebrate phyla: Mollusca, Arthropoda, and Nematoda. We present quantitative data on receptor-ligand interactions, detail the downstream signaling cascades, and provide established experimental protocols to facilitate further research in this critical area of neuroendocrinology.
Quantitative Comparison of FMRFamide Signaling Components
The following tables summarize the known quantitative data for FMRFamide receptors and their ligands across the three major invertebrate phyla. This data is essential for understanding the affinity and potency of these signaling molecules and for designing targeted therapeutic interventions.
Table 1: Receptor Binding Affinities (Kd) and Densities (Bmax)
| Species | Receptor | Ligand | Radioligand | Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Helix aspersa (Snail) | FMRFamide Receptor (High Affinity) | FMRFamide | 125I-daYFnLRFamide | Brain membranes | 14 | 85 | [1] |
| Helix aspersa (Snail) | FMRFamide Receptor (Low Affinity) | FMRFamide | 125I-daYFnLRFamide | Brain membranes | 245 | 575 | [1] |
Table 2: Ligand Potency (EC50/IC50) at FMRFamide Receptors
| Species | Receptor | Ligand | Assay Type | EC50/IC50 (nM) | Reference |
| Aplysia californica (Sea slug) | apBuc/AstA-R | Buccalin Peptides (19 variants) | Cell-based functional assay | 23 - 320 | [2] |
| Helix aspersa (Snail) | FMRFamide Receptor | FMRFamide | Brain and heart receptor binding | ~500 | [1] |
| Helix aspersa (Snail) | FMRFamide Receptor | pQDPFLRFamide | Brain and heart receptor binding | ~10,000 | [1] |
| Drosophila melanogaster (Fruit fly) | DrmFMRFa-R | DPKQDFMRFamide, TPAEDFMRFamide, SDNFMRFamide, SPKQDFMRFamide, PDNFMRFamide | Functional receptor activation | Nanomolar concentrations | [3] |
| Caenorhabditis elegans (Nematode) | GNRR-1a | NLP-47 | Receptor activation assay | 150 | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known FMRFamide signaling pathways in molluscs, arthropods, and nematodes. These visualizations provide a clear overview of the molecular interactions from receptor activation to cellular response.
Molluscan FMRFamide Signaling
In molluscs, FMRFamide and related peptides can activate both G-protein coupled receptors (GPCRs) and, in some cases, ionotropic receptors (FaNaCs). GPCR activation can lead to the modulation of second messengers like cAMP and intracellular calcium, influencing neuronal activity and muscle contraction.[5][6]
Arthropod FMRFamide-like Peptide (FaLP) Signaling
In arthropods, FaLPs primarily act through GPCRs to modulate intracellular calcium levels, which in turn affects a wide range of physiological processes including muscle contraction, circadian rhythms, and reproduction.[6]
References
- 1. Inhibition of Caenorhabditis elegans social feeding by FMRFamide-related peptide activation of NPR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a G Protein-Coupled Receptor for Buccalin-Type Peptides in the Mollusk Aplysia: Evolutionary Insights into Neuropeptide Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMRFamide related peptide ligands activate the Caenorhabditis elegans orphan GPCR Y59H11AL.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuropeptide GPCRs in C. elegans [frontiersin.org]
- 5. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Conservation of FMRFamide Receptors
For Researchers, Scientists, and Drug Development Professionals
FMRFamide and FMRFamide-related peptides (FaRPs) constitute a large and diverse family of neuropeptides that are pivotal in regulating a wide array of physiological processes across the animal kingdom.[1][2] These peptides exert their effects primarily by binding to G-protein coupled receptors (GPCRs), initiating signaling cascades that modulate functions from cardiovascular control to reproductive behavior.[3][4] This guide provides a comparative analysis of the functional conservation of FMRFamide receptors, presenting key data on their signaling pathways and functional activity, alongside detailed experimental protocols for their study.
I. Signaling Pathway Conservation
FMRFamide receptors are predominantly GPCRs that couple to various G-protein subtypes to elicit cellular responses.[3] While the specific downstream effects can be diverse, the fundamental signaling mechanisms show remarkable conservation, particularly within invertebrates. The most common pathways involve the modulation of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²+).[2][5]
-
Gαi/o Coupling: Many FMRFamide receptors couple to inhibitory G-proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6][7]
-
Gαq Coupling: Another common pathway is coupling to Gαq proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²+ from intracellular stores, leading to a transient increase in cytosolic calcium.[8][9]
While these GPCR-mediated pathways are the most studied, it is noteworthy that some FMRFamide-related peptides can also act on ionotropic receptors, such as FMRFamide-gated sodium channels (FaNaCs) in invertebrates.[10][11][12]
II. Comparative Functional Activity
The functional response of FMRFamide receptors to various ligands is typically quantified by determining the half-maximal effective concentration (EC₅₀), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. The following table summarizes representative EC₅₀ values for FMRFamide and related peptides on receptors from different species, illustrating both conservation and divergence in ligand sensitivity.
| Receptor/Species | Ligand | Assay Type | EC₅₀ (nM) | G-Protein Coupling | Reference |
| Drosophila melanogaster (DrmFMRFa-R) | FMRFamide | Calcium Mobilization | ~10 | Gαq | Meeusen et al., 2002 |
| Anopheles gambiae (AngFMRFa-R) | FMRFamide | Calcium Mobilization | ~15 | Gαq | Holmes et al., 2003[13] |
| Caenorhabditis elegans (FRPR-17) | FLP-22 | Calcium Imaging | ~50 | Not specified | Li et al., 2023[14] |
| Helix aspersa (FaNaC) | FMRFamide | Electrophysiology | 3400 ± 400 | N/A (Ion Channel) | Coscoy et al., 2022[10] |
| Human (GPR54 / Kiss1R) | FMRFamide | Calcium Mobilization | >1000 (µM range) | Gαq | Kotani et al., 2001[15] |
| Human (NPFFR2 / GPR74) | NPAF | Calcium Mobilization | ~5 | Gαq | Elshourbagy et al., 2000 |
Note: This table is illustrative. EC₅₀ values can vary based on the specific experimental setup, cell line, and assay used.
III. Experimental Protocols
Accurate characterization of FMRFamide receptor function relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments used to investigate receptor signaling.
This assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method for screening ligands and characterizing receptor function.[9][16]
Methodology:
-
Cell Culture: Culture mammalian cells (e.g., HEK293T or CHO) in a clear-bottom, black 96-well plate. Co-transfect the cells with the FMRFamide receptor of interest and a promiscuous Gα protein (e.g., Gα₁₆ or Gαqi5) to channel the signal through the calcium pathway.[16][17]
-
Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[18]
-
Ligand Preparation: Prepare a stock solution of the FMRFamide peptide ligand. Create a serial dilution of the ligand in the assay buffer to generate a range of concentrations for testing.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) equipped with an automated injector to add the ligand to each well.[9] Measure the fluorescence intensity in real-time, both before and immediately after ligand addition.
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the fluorescence change against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[18]
This assay is used to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest in a suitable multi-well plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a potent activator of adenylyl cyclase, to induce a measurable baseline level of cAMP.[19]
-
Ligand Addition: Add the FMRFamide agonist ligand at various concentrations. If the receptor is Gαi-coupled, its activation will inhibit forskolin-stimulated adenylyl cyclase, leading to a decrease in cAMP.
-
Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][20] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the sample. Plot the signal against the ligand concentration to determine the IC₅₀ (half-maximal inhibitory concentration) of the ligand.
This guide highlights the significant conservation of FMRFamide receptor signaling mechanisms, particularly through Gαq and Gαi/o pathways, while also noting species-specific differences in ligand sensitivities. The provided protocols offer standardized methods for researchers to further investigate these important neuropeptide systems, aiding in basic research and the development of novel therapeutic agents.
References
- 1. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMRFamide - Wikipedia [en.wikipedia.org]
- 3. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
- 5. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The structure of the FMRFamide receptor and activity of the cardioexcitatory neuropeptide are conserved in mosquito - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FMRFamide-related neuropeptides are agonists of the orphan G-protein-coupled receptor GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
Differentiating Receptor Selectivity: A Comparative Guide to FMRFamide and pQDPFLRFamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity of two prominent neuropeptides, FMRFamide and pQDPFLRFamide. By examining their binding affinities, downstream signaling pathways, and the experimental methodologies used to characterize them, this document aims to equip researchers with the necessary information to design targeted experiments and accelerate drug discovery efforts in related fields.
Introduction
FMRFamide (Phe-Met-Arg-Phe-NH2) is the founding member of a large family of FMRFamide-related peptides (FaRPs) found throughout the animal kingdom. These peptides are involved in a diverse array of physiological processes, including cardiovascular function, pain modulation, and feeding behavior. pQDPFLRFamide, a pyroglutamylated heptapeptide, is a prominent member of the RFamide peptide family, particularly studied in invertebrates like insects, where it is also known as drosulfakinin (DSK). Understanding the distinct receptor selectivity of these peptides is crucial for elucidating their specific biological roles and for the development of selective therapeutic agents.
Quantitative Data Summary
While direct competitive binding affinity data (Kᵢ or IC₅₀ values) comparing FMRFamide and pQDPFLRFamide on the same receptor are not extensively available in the public domain, functional studies on identified neurons of the snail Helix aspersa have demonstrated clear differences in their pharmacological profiles, suggesting receptor selectivity. The following table summarizes these differential effects, which are indicative of their selective action on distinct receptor populations.
| Neuropeptide | Receptor Action (on Helix aspersa neurons) | Potency |
| FMRFamide | Induces a slow increase in K⁺ conductance. | More potent than pQDPFLRFamide for this action. |
| Induces an increase in Na⁺ conductance. | Action not observed with pQDPFLRFamide. | |
| pQDPFLRFamide | Induces a fast increase in K⁺ conductance. | Action not observed with FMRFamide. |
Data extrapolated from functional studies on identified neurons of Helix aspersa, indicating differential receptor activation.
Signaling Pathways
The signaling mechanisms initiated by FMRFamide and pQDPFLRFamide are mediated by distinct receptor types, leading to varied cellular responses.
FMRFamide Signaling: FMRFamide and its related peptides can activate both G-protein coupled receptors (GPCRs) and ion channels.[1] This dual mode of action contributes to the diverse physiological effects of these peptides. Activation of FMRFamide receptors, which are GPCRs, can lead to the modulation of intracellular second messengers like cAMP and Ca²⁺. In some systems, FMRFamide can directly gate a sodium channel, known as the FMRFamide-gated sodium channel (FaNaC), leading to rapid neuronal depolarization.[1]
pQDPFLRFamide (Drosulfakinin) Signaling: In insects, pQDPFLRFamide (drosulfakinin) primarily acts through two identified GPCRs: CCKLR-17D1 and CCKLR-17D3.[2][3] Upon binding, these receptors activate downstream signaling cascades. For instance, DSK signaling through CCKLR-17D3 has been shown to modulate female sexual receptivity in Drosophila.[2] The activation of these GPCRs is thought to involve changes in intracellular calcium levels and other second messengers, leading to tissue-specific physiological responses.
Experimental Protocols
To quantitatively assess the receptor selectivity of FMRFamide and pQDPFLRFamide, a competitive radioligand binding assay is a standard and robust method. This protocol provides a general framework that can be adapted for specific receptor preparations.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of unlabeled FMRFamide and pQDPFLRFamide for a specific receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to express the receptor.
-
Radioligand: A high-affinity, receptor-specific radiolabeled ligand (e.g., ¹²⁵I-labeled FMRFamide analogue).
-
Unlabeled Ligands: FMRFamide and pQDPFLRFamide of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors and other necessary ions.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + a high concentration of an unlabeled reference ligand.
-
Competition Binding: Receptor membranes + radioligand + increasing concentrations of the unlabeled test peptide (FMRFamide or pQDPFLRFamide).
-
-
-
Incubation:
-
Add the receptor membranes, radioligand, and unlabeled ligands to the wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Logical Relationships in Receptor Selectivity
The selectivity of FMRFamide and pQDPFLRFamide for their respective receptors is determined by the specific molecular interactions between the peptide ligands and the amino acid residues within the receptor's binding pocket. The length of the peptide, the N-terminal modifications (such as pyroglutamylation in pQDPFLRFamide), and the specific amino acid sequence all contribute to the binding affinity and efficacy at a particular receptor. This intricate relationship dictates the downstream signaling and ultimate physiological effect.
Conclusion
The available evidence strongly indicates that FMRFamide and pQDPFLRFamide exhibit distinct receptor selectivity, mediating their physiological effects through different receptor systems and signaling pathways. While FMRFamide demonstrates broader activity on both GPCRs and ion channels, pQDPFLRFamide (drosulfakinin) appears to act more specifically through its dedicated GPCRs. The provided experimental protocol offers a robust framework for further quantitative characterization of this selectivity. A deeper understanding of these differences will be instrumental in the development of novel research tools and targeted therapeutics.
References
- 1. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drosulfakinin signaling modulates female sexual receptivity in Drosophila | eLife [elifesciences.org]
- 3. Drosulfakinin activates CCKLR-17D1 and promotes larval locomotion and escape response in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FMRFamide Gene Function in Snails: A Comparative Guide to RNAi and CRISPR/Cas9
For researchers investigating the functional roles of the FMRFamide neuropeptide in snails, selecting the appropriate gene validation methodology is a critical first step. The two most prominent techniques for targeted gene silencing and editing, RNA interference (RNAi) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9, each offer a distinct set of advantages and challenges in molluscan systems. This guide provides an objective comparison of these two powerful technologies, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific research goals.
Methodological Comparison: RNAi vs. CRISPR/Cas9
The choice between RNAi and CRISPR/Cas9 for FMRFamide gene validation hinges on the desired outcome of the experiment, the available resources, and the specific snail species being studied. RNAi induces a transient knockdown of gene expression by degrading target mRNA, while CRISPR/Cas9 creates permanent, heritable mutations in the genomic DNA.
| Feature | RNA Interference (RNAi) | CRISPR/Cas9 |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation. | DNA editing through targeted double-strand breaks and subsequent repair. |
| Effect | Transient knockdown of gene expression. | Permanent knockout or modification of the gene. |
| Heritability | Not heritable. | Heritable genetic modification. |
| Delivery Methods in Snails | Injection of double-stranded RNA (dsRNA); Soaking with dsRNA/siRNA complexed with a carrier like polyethyleneimine (PEI).[1][2][3] | Microinjection of Cas9 mRNA and guide RNA (gRNA) into embryos.[4] |
| Reported Snail Genera | Biomphalaria[1][2][3] | Biomphalaria, Lymnaea, Crepidula |
| Advantages | - Technically simpler for transient studies.- Multiple delivery options (injection, soaking).- Reversible effects are suitable for studying essential genes where a permanent knockout might be lethal. | - Creates stable, heritable mutations for long-term studies and establishing knockout lines.[4]- High specificity with proper guide RNA design.- Can be used for gene knock-in and other precise genomic modifications. |
| Disadvantages | - Incomplete knockdown can lead to ambiguous results.- Off-target effects are possible.- Effect duration can be variable. | - Technically more challenging, often requiring microinjection into embryos.- Potential for off-target mutations.- May not be suitable for essential genes due to lethality. |
Expected Quantitative Outcomes of FMRFamide Gene Validation
Based on existing literature, the knockdown or knockout of the FMRFamide gene is expected to produce measurable physiological changes. FMRFamide and related peptides are known to have cardioinhibitory and neuromodulatory effects in some molluscan species.
| Parameter | Expected Outcome of FMRFamide Knockdown/Knockout |
| Heart Rate | Potential increase or dysregulation of heart rate, as FMRFamide can inhibit the beat of isolated ventricles in some clams.[5] In dormant snails, heart rate is significantly reduced, and neuropeptides like FMRFamide are involved in regulating this physiological state.[6] |
| Neuronal Activity | Alterations in neuronal firing patterns and ion channel activity. FMRFamide is known to modulate K+ and Na+ conductance in snail neurons and can directly activate ligand-gated ion channels.[7][8] It also decreases Ca2+ conductance.[9] |
| Growth and Metabolism | Potential changes in growth and metabolic regulation, as FMRFamide-related peptides are involved in feeding behavior and digestion. |
| Reproduction | Possible effects on reproductive processes, as some FMRFamide-like peptides are implicated in these functions. |
Experimental Protocols
RNAi-Mediated Knockdown of FMRFamide
1. dsRNA Synthesis:
-
Amplify a 200-500 bp region of the FMRFamide cDNA using PCR with primers containing T7 promoter sequences.
-
Use a commercial in vitro transcription kit (e.g., MEGAscript RNAi kit) to synthesize sense and antisense RNA strands from the PCR product.
-
Anneal the sense and antisense strands to form dsRNA.
-
Purify the dsRNA and verify its integrity via agarose (B213101) gel electrophoresis.
2. Delivery of dsRNA:
a) Injection Method (based on Biomphalaria glabrata protocols): [2]
- Anesthetize adult snails.
- Inject 0.1-5.0 µg of dsRNA dissolved in nuclease-free water directly into the hemolymph.
- House the snails in fresh water and monitor for phenotypic changes at desired time points (e.g., 2-4 days post-injection).
b) PEI-Mediated Soaking Method (for juvenile snails): [1][3]
- Prepare dsRNA/PEI nanoparticle complexes.
- Place juvenile snails (2-3 mm in diameter) in a solution containing the dsRNA/PEI complexes for 48 hours.[10]
- Transfer the snails to fresh water and observe for phenotypes.
3. Validation of Knockdown:
-
Extract total RNA from control and treated snails at various time points.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the FMRFamide mRNA.
CRISPR/Cas9-Mediated Knockout of FMRFamide
1. Design and Synthesis of gRNA:
-
Identify a unique 20-nucleotide target sequence in the FMRFamide gene, immediately upstream of a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9).
-
Synthesize the gRNA using a commercial in vitro transcription kit.
2. Preparation of Cas9 mRNA:
-
Linearize a plasmid containing the Cas9 gene.
-
Synthesize capped and polyadenylated Cas9 mRNA using an in vitro transcription kit.
3. Microinjection into Embryos (based on Biomphalaria glabrata protocols): [4]
-
Collect freshly laid snail egg masses.
-
Decapsulate the embryos to expose the single-cell or early-stage embryos.
-
Microinject a solution containing both Cas9 mRNA and the FMRFamide-specific gRNA into the embryos.
-
Culture the injected embryos ex ovo in an appropriate medium until they develop into juvenile snails.
4. Screening for Mutations:
-
Once the injected snails (G0 generation) reach a suitable size, extract genomic DNA from a small tissue sample.
-
Use PCR to amplify the genomic region targeted by the gRNA.
-
Employ techniques like heteroduplex mobility assay (HMA) or direct sequencing to screen for the presence of insertions or deletions (indels) that indicate successful gene editing.
-
Establish homozygous mutant lines through breeding and further screening.[4]
Visualizing Workflows and Pathways
Caption: Generalized experimental workflows for FMRFamide gene validation in snails using RNAi and CRISPR/Cas9.
Caption: Putative FMRFamide signaling pathways in snail neurons, involving both GPCR-mediated and direct ion channel gating mechanisms.
References
- 1. Polyethyleneimine (PEI) Mediated siRNA Gene Silencing in the Schistosoma mansoni Snail Host, Biomphalaria glabrata | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In vivo and in vitro knockdown of FREP2 gene expression in the snail Biomphalaria glabrata using RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. CRISPR/Cas9-germline editing of Biomphalaria glabrata: A breakthrough in genetic modification of snails that transmit schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Introduction of the Susceptible Phenotype into Resistant BS-90 Biomphalaria glabrata Snails - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
FMRFamide's Role in Glucose Metabolism in Helix aspersa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuropeptide FMRFamide's role as a key regulator of glucose metabolism in the garden snail, Helix aspersa. It compares its hypoglycemic effects with other potential modulators of glucose homeostasis in gastropods and presents detailed experimental data and protocols for validation.
FMRFamide: A Hypoglycemic Hormone in Helix aspersa
FMRFamide (Phe-Met-Arg-Phe-amide) is an evolutionarily conserved neuropeptide that has been identified as a glucose-lowering hormone in the snail Helix aspersa[1][2]. Its production and release are closely linked to the metabolic state of the animal, with higher levels detected in the hemolymph during active periods and significantly lower levels during dormancy[1][2]. The absence of FMRFamide during these dormant periods has been shown to lead to glucose intolerance, a condition that can be reversed by the administration of exogenous FMRFamide[1][2].
The primary site of FMRFamide's action in regulating blood glucose is the midintestinal gland, an organ analogous to the vertebrate liver and pancreas[1][2]. FMRFamide enhances the uptake of glucose from the hemolymph into the cells of this gland, thereby reducing circulating glucose levels[1][2]. Evidence suggests that FMRFamide is released into the hemolymph from neurohemal organs in response to elevated glucose levels, indicating a classic hormonal feedback loop[1][2].
Comparative Analysis: FMRFamide vs. Other Putative Glucose Regulators
While FMRFamide has a clearly defined hypoglycemic role, other neuropeptides in gastropods are also implicated in glucose metabolism, offering points of comparison.
| Feature | FMRFamide | Insulin-Like Peptides (ILPs) | Hyperglycemic Factors |
| Primary Function | Hypoglycemic (glucose-lowering)[1][2] | Putative hypoglycemic and growth-promoting roles[3] | Hyperglycemic (glucose-elevating)[4] |
| Mechanism of Action | Promotes glucose uptake by the midintestinal gland[1][2] | May act as a neuromodulator or neurotransmitter; specific role in glucose uptake is not fully elucidated in Helix aspersa[3] | Stimulates glycogen (B147801) breakdown and inhibits glycogen synthesis in glycogen storage cells[4] |
| Evidence in Helix aspersa | Strong direct evidence of glucose-lowering effects and receptor presence[1][2][5] | Presence of insulin-like substances and specific binding sites demonstrated[3] | A hyperglycemic factor has been identified in the central nervous system of the related gastropod Lymnaea stagnalis[4] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on FMRFamide's effect on glucose metabolism in Helix aspersa.
Table 1: Hemolymph FMRFamide and Glucose Levels in Different Metabolic States
| Metabolic State | Hemolymph FMRFamide Concentration (pmol/ml) | Basal Hemolymph Glucose Level (mg/dl) |
| Active | 28.6 ± 5.4 | 5.8 ± 1.1 |
| Dormant | 4.2 ± 1.3 | 14.7 ± 2.9 |
Data adapted from Röszer et al., 2014.
Table 2: Effect of Exogenous FMRFamide on Glucose Tolerance in Dormant Snails
| Treatment Group | Peak Hemolymph Glucose (mg/dl) after Glucose Challenge | Time to Return to Basal Glucose Levels (minutes) |
| Control (Saline) | 35.2 ± 4.1 | > 120 |
| FMRFamide-injected | 18.3 ± 3.5 | ~ 60 |
Data adapted from Röszer et al., 2014.
Experimental Protocols
This section details the methodologies used to validate the role of FMRFamide in glucose metabolism in Helix aspersa.
Hemolymph Extraction and Glucose Measurement
-
Animal Preparation: Adult Helix aspersa are used. For studies comparing active and dormant states, snails are maintained under conditions that promote either activity (e.g., high humidity and food availability) or dormancy (e.g., dry conditions).
-
Hemolymph Collection: The snail's shell is carefully retracted to expose the heart. A fine glass capillary or a syringe with a small gauge needle is inserted into the heart to collect hemolymph.
-
Glucose Quantification: Hemolymph glucose concentration is measured using a commercial glucose oxidase-based colorimetric assay kit[6].
-
10 µl of hemolymph is mixed with 1 ml of the glucose oxidase reagent.
-
The mixture is incubated at 37°C for 10 minutes.
-
The absorbance is read at 505 nm using a spectrophotometer.
-
A standard curve is generated using known glucose concentrations to determine the glucose levels in the hemolymph samples.
-
Glucose Tolerance Test (GTT)
-
Fasting: Snails are fasted for a defined period (e.g., 24 hours) to establish a basal glucose level.
-
Basal Glucose Measurement: A baseline hemolymph sample is collected and the glucose level is measured as described above.
-
Glucose Administration: A solution of D-glucose (e.g., 200 μl of 1 mM D-glucose) is injected into the foot of the snail[7].
-
Time-course Measurement: Hemolymph samples are collected at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) and glucose levels are measured.
-
Data Analysis: The change in hemolymph glucose concentration over time is plotted to assess glucose tolerance.
FMRFamide Administration
-
Peptide Preparation: FMRFamide is dissolved in a sterile saline solution to the desired concentration (e.g., 50 µM)[8].
-
Injection: A specific volume of the FMRFamide solution is injected into the snail's hemocoel, typically in the foot muscle. Control animals receive an injection of the saline vehicle alone.
-
Subsequent Analysis: Following FMRFamide administration, experiments such as the Glucose Tolerance Test or direct measurement of glucose uptake in the midintestinal gland are performed.
Visualizing the Pathways and Workflows
Signaling Pathway of FMRFamide in Glucose Uptake
Caption: Proposed signaling pathway of FMRFamide-induced glucose uptake.
Experimental Workflow for Validating FMRFamide's Hypoglycemic Role
Caption: Workflow for comparing glucose tolerance in control vs. FMRFamide-treated snails.
Conclusion
The evidence strongly supports the role of FMRFamide as a significant hypoglycemic hormone in Helix aspersa. Its mechanism of action, focused on enhancing glucose uptake by the midintestinal gland, presents a compelling model for glucose regulation in gastropods. This contrasts with the less defined role of insulin-like peptides in this species and provides a counterpoint to the hyperglycemic factors found in other gastropods. The experimental protocols and data presented here offer a robust framework for researchers and drug development professionals to further investigate FMRFamide's metabolic functions and explore its potential as a target for novel therapeutic strategies.
References
- 1. FMRF-amide is a glucose-lowering hormone in the snail Helix aspersa [tudoster.unideb.hu]
- 2. FMRF-amide is a glucose-lowering hormone in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative genomic analysis of crustacean hyperglycemic hormone (CHH) neuropeptide genes across diverse crustacean species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hyperglycemic factor of the CNS of the freshwater snail Lymnaea stagnalis: interaction with glucose stimulation of glycogen synthesis and evidence for its release during anaerobiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Point-of-care testing for measuring haemolymph glucose in invertebrates is not a valid method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The neuropeptide FMRFamide can protect cells against apoptosis in the snail digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of FMRFamide Analogs in Helix aspersa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of FMRFamide analogs in the garden snail, Helix aspersa. The data presented herein is compiled from various studies, offering insights into the structural requirements for receptor binding and biological activity. This information is crucial for the design of novel peptide-based therapeutic agents and for understanding the physiological roles of FMRFamide-related peptides in molluscan systems.
Comparative Analysis of FMRFamide Analog Activity
The biological activity of FMRFamide analogs in Helix aspersa has been assessed using various preparations, including isolated hearts, central neurons, and visceral or somatic muscles. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on the potency and efficacy of these peptides.
Radioreceptor Binding and Cardiostimulatory Activity
An in vitro receptor binding assay using brain membranes and an isolated heart bioassay were developed to characterize the SAR of FMRFamide receptors.[1] The results indicate a correlation between the cardiostimulatory activity and the binding affinity to high-affinity receptors in both brain and heart tissues.[1] A notable finding is the preference for N-terminally blocked analogs.[1]
| Peptide Analog | Receptor Binding (IC50, µM) - Brain | Cardiostimulatory Activity | Key Structural Features | Reference |
| FMRFamide | ~10 | Stimulatory | C-terminal RFamide | [1] |
| pQDPFLRFamide | ~10 (20x weaker than FMRFamide) | Stimulatory at low doses, inhibitory at high doses | Endogenous heptapeptide (B1575542) | [1] |
| NDPFLRFamide | ~10 (20x weaker than FMRFamide) | Stimulatory at low doses, inhibitory at high doses | Endogenous heptapeptide | [1] |
| SDPFLRFamide | ~10 (20x weaker than FMRFamide) | Stimulatory at low doses, inhibitory at high doses | Endogenous heptapeptide | [1] |
| Analogs with N-terminal extensions (desaminoTyr, Tyr, Tyr-Gly-Gly, acetyl) | High Potency | High Potency | N-terminal modification | [1] |
Effects on Central Neurons
Intracellular recordings from identified central neurons in Helix aspersa have revealed both excitatory and inhibitory actions of FMRFamide and its analogs. The relative potencies of these analogs vary depending on the specific neuron being studied, suggesting the presence of multiple receptor subtypes.[2][3]
| Peptide Analog | Effect on F1 Neurons (Inhibitory Potency Order) | Effect on F2 Neurons | Effect on F5 Neurons (Interaction with FMRFamide-induced current) | Key Structural Features | Reference |
| FMRFamide | FLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide | Biphasic (excitation then inhibition) | Induces outward current and reduces FMRFamide-induced current | - | [2] |
| FLRFamide | FLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide | Biphasic (excitation then inhibition) | Induces outward current and reduces FMRFamide-induced current | Substitution of Met with Leu | [2] |
| LFRFamide | FLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide | Only inhibition | Induces outward current and reduces FMRFamide-induced current | Substitution of Met with Leu | [2] |
| FFRFamide | FLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide | Only excitation | Induces outward current and reduces FMRFamide-induced current | Substitution of Met with Phe | [2] |
| LLRFamide | FLRFamide > FMRFamide > FFRFamide > LFRFamide >> LLRFamide | Only inhibition | Induces outward current and reduces FMRFamide-induced current | Substitution of Met and Phe with Leu | [2] |
| D-FMRFamide | - | - | Shows cross-interaction | D-amino acid substitution | [2] |
| MRFamide | Inactive | Inactive | - | N-terminal Phe removed | [2] |
| LRFamide | Inactive | Inactive | - | N-terminal Phe removed | [2] |
| Peptide Analog | Overall Inhibitory Potency Order on Neurons | Overall Excitatory Potency Order on Neurons | EC50 on F-2 Cell (µM) | Reference |
| DNFLRFamide | DNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamide | FMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamide | - | [3] |
| FMRFamide | DNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamide | FMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamide | - | [3] |
| KNEFIRFamide | DNFLRFamide > FMRFamide > PDVDHVFLRFamide = KNEFIRFamide > FLRFamide >> SDRNFLRFamide = SDPNFLRFamide > KHEYLRFamide | FMRFamide > DNFLRFamide >> SDPNFLRFamide > PDVDHVFLRFamide >> KNEFIRFamide = KHEYLRFamide = SDRNFLRFamide | 0.54 | [3] |
Effects on Visceral and Somatic Muscles
FMRFamide and the endogenous heptapeptide pQDPFLRFamide exhibit distinct and sometimes opposing effects on various muscle tissues in Helix aspersa.[4]
| Muscle Preparation | Effect of FMRFamide | Effect of pQDPFLRFamide | Relative Potency | Reference |
| Epiphallus (male reproductive tract) | Contraction (Threshold < 5 x 10⁻⁹ mol l⁻¹) | Contraction (Threshold < 5 x 10⁻⁹ mol l⁻¹) | Similar | [4] |
| Crop | Reduced resting tone, decreased force and frequency of rhythmic activity | Reduced resting tone, decreased force and frequency of rhythmic activity | FMRFamide is ~10 times more potent | [4] |
| Heart | Cardioexcitatory | Cardioexcitatory | pQDPFLRFamide is ~100 times more potent | [4] |
| Pharyngeal and Tentacle Retractor Muscles | Primarily contraction | Usually no effect alone; relaxes or diminishes FMRFamide and ACh-induced contractions | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following protocols are based on the descriptions provided in the cited literature.
In Vitro Radioreceptor Binding Assay
This assay is used to determine the binding affinity of FMRFamide analogs to receptors in Helix aspersa brain tissue.[1]
-
Membrane Preparation: Brains from Helix aspersa are dissected and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.
-
Radioligand: A radiolabeled FMRFamide analog, such as ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-Phe-amide (¹²⁵I-daYFnLRFamide), is used as the tracer.
-
Binding Assay: The brain membranes are incubated with the radioligand in the presence and absence of varying concentrations of unlabeled competitor peptides (FMRFamide and its analogs).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Isolated Heart Bioassay
This bioassay measures the physiological effect of FMRFamide analogs on the contractility of the Helix aspersa heart.[1]
-
Dissection and Preparation: The heart is dissected from the snail and cannulated. It is then placed in an organ bath containing a physiological saline solution and maintained at a constant temperature.
-
Recording of Contractions: The heart contractions are recorded using an isometric force transducer connected to a data acquisition system.
-
Peptide Application: After a stabilization period, known concentrations of FMRFamide or its analogs are added to the organ bath.
-
Data Analysis: The changes in the force and frequency of heart contractions are measured and compared to the baseline activity. Dose-response curves are generated to determine the potency of each analog.
Intracellular Recording from Central Neurons
This technique allows for the direct measurement of the effects of FMRFamide analogs on the electrical activity of individual, identified neurons.[2][3]
-
Ganglia Preparation: The suboesophageal ganglia are dissected from the snail and pinned to the bottom of a recording chamber perfused with physiological saline.
-
Neuron Identification: Specific, large neurons are identified based on their size, position, and pigmentation.
-
Intracellular Recording: Glass microelectrodes filled with a conductive solution (e.g., KCl) are used to impale the identified neurons. The membrane potential and any changes in response to peptide application are recorded using an amplifier.
-
Peptide Application: FMRFamide and its analogs are applied to the preparation either by bath application or by pressure ejection from a micropipette positioned near the recorded neuron.
-
Data Analysis: The changes in membrane potential (hyperpolarization or depolarization) and firing frequency are quantified to determine the excitatory or inhibitory effects of the peptides.
Signaling Pathways and Experimental Workflow
The actions of FMRFamide and its analogs in Helix aspersa are mediated by distinct signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and FMRFamide-gated sodium channels (FaNaCs).[5]
Caption: FMRFamide Signaling Pathways in Helix aspersa.
The experimental workflow for determining the structure-activity relationship of FMRFamide analogs typically follows a hierarchical approach, starting from in vitro binding assays to more complex physiological preparations.
Caption: Experimental Workflow for SAR Studies of FMRFamide Analogs.
References
- 1. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of RFamide analogues on central neurones of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of FxRFamide related neuropeptides on identified neurones from the snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]
Safety Operating Guide
Proper Disposal and Handling Procedures for Phe-Met-Arg-Phe Like Peptide and Snail Helix aspersa
This document provides essential safety, handling, and disposal information for Phe-Met-Arg-Phe (FMRF)-like peptides and the snail Helix aspersa (also known as Cornu aspersum). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
Phe-Met-Arg-Phe (FMRF)-Like Peptide
FMRF-like peptides are a large family of neuropeptides found across the animal kingdom.[1] While research-grade synthetic peptides are not typically classified as hazardous substances according to Globally Harmonized System (GHS) criteria, they should always be handled with care, and waste must be treated as laboratory chemical waste.[2][3]
Immediate Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling FMRF-like peptides in either powder or solution form.[4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.[4]
-
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
Handling Lyophilized Powder:
-
Handle powders in a designated area, such as a fume hood or biosafety cabinet, to prevent inhalation.[4]
-
Avoid creating dust.
Spill Procedures:
-
Solid Spills: Carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
Liquid Spills: Use an inert absorbent material to contain the spill.
-
Following cleanup, decontaminate the area and wash it thoroughly.[3]
Storage and Stability
Proper storage is critical to maintain peptide integrity. The following table summarizes recommended storage conditions for FMRF-like peptides.
| Form | Storage Temperature | Duration | Conditions |
| Lyophilized Powder | -20°C to -80°C | Up to 1-2 years | Store in a tightly sealed, desiccated container, protected from light.[2] |
| Reconstituted Solution | -20°C to -80°C | Up to 1-6 months | Aliquot to avoid repeated freeze-thaw cycles. Store sealed and protected from light.[2] |
Disposal Procedures
Disposal of FMRF-like peptide waste must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or down the sanitary sewer.[4]
Step-by-Step Disposal Protocol:
-
Segregate Waste: Collect all materials contaminated with the peptide, including unused solutions, vials, pipette tips, and contaminated PPE, into a designated hazardous waste container.[4]
-
Label Container: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Store Securely: Keep the waste container sealed and stored in a designated satellite accumulation area within the laboratory.[5]
-
Institutional Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal by a licensed contractor.[4]
Snail Helix aspersa
Helix aspersa is a common terrestrial snail used in various research fields, including neurobiology and ecotoxicology.[6][7] Tissue and carcasses from healthy snails not known to be infected with pathogens are generally not considered biohazardous waste.[8] However, disposal must follow institutional guidelines for animal tissue.
Immediate Safety and Handling
-
PPE: Wear gloves and a lab coat when handling snails or their tissues.
-
Containment: Keep live animals in appropriate, secure enclosures to prevent escape.
-
Euthanasia: If euthanasia is required, follow protocols approved by your institution's Animal Care and Use Committee (IACUC).
Environmental and Biological Data
The following table provides key environmental parameters for Helix aspersa.
| Parameter | Value/Range | Notes |
| Optimal Temperature | 15 - 24 °C | Activity decreases at lower temperatures. |
| Hibernation | < 6 °C | Snails enter a state of dormancy. |
| Lethal Temperature | < 0 °C | Tissues will freeze, leading to death. |
Disposal Procedures
Disposal methods for non-hazardous invertebrate animal tissue can vary. Consult your EHS office to confirm the appropriate procedure for your facility.
Recommended Disposal Protocol:
-
Primary Containment: Place all snail carcasses and dissected tissues into a leak-proof bag. For invertebrate tissues, a red biohazard bag is often appropriate.[9] Double-bagging is recommended to prevent leaks.[10]
-
Labeling: If required by your institution, label the bag with the contents and date.
-
Storage: Store the bag in a designated freezer or cold storage area to prevent decomposition until final disposal.
-
Final Disposal: Dispose of the contained waste according to one of the following institutional protocols:
-
Incineration: This is a common method for pathological waste.[11]
-
Biological Waste Stream: Place the bag in the designated collection bin for non-hazardous animal waste or biohazardous waste, as directed by your EHS department.[9][12]
-
Tissue Digester: Some institutions utilize alkaline hydrolysis to process animal carcasses.[10]
-
Important: Do not dispose of animal tissues in the regular trash unless explicitly permitted by your institution's EHS department.[12]
This document is intended as a guide. Always prioritize your institution's specific safety and disposal protocols and consult with your Environmental Health and Safety department for clarification.
References
- 1. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Use of the Land Snail Helix aspersa as Sentinel Organism for Monitoring Ecotoxicologic Effects of Urban Pollution: An Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwyo.edu [uwyo.edu]
- 9. Biological Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. safety.vetmed.ucdavis.edu [safety.vetmed.ucdavis.edu]
- 12. uwlax.edu [uwlax.edu]
Operational Guide: Personal Protective Equipment and Handling for Phe-Met-Arg-Phe (FMRF)-Like Peptide
This document provides essential safety and logistical procedures for handling the neuropeptide Phe-Met-Arg-Phe (FMRF)-Like Peptide, derived from Snail Helix aspersa. The chemical, physical, and toxicological properties of this specific peptide have not been thoroughly investigated.[1] Therefore, this guide is based on established best practices for handling low-hazard, lyophilized research peptides to ensure personnel safety and maintain product integrity.
Essential Safety & Hazard Information
While FMRF-Like Peptides are not classified as hazardous materials, caution is advised due to their biological activity and the potential for unknown properties.[1][2] The primary risks are associated with the inhalation of the lyophilized powder and accidental contact with skin or eyes.
First-Aid Measures: Immediate response is crucial in case of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][3] |
Logistical Plan: Storage and Handling
Proper storage is critical to prevent degradation and maintain the peptide's biological activity. The logistical plan covers the lifecycle of the peptide from receipt to use.
Receiving and Storage: Upon receipt, inspect the package for damage and verify the contents.[4] Immediately transfer the vial to the appropriate storage conditions to ensure stability.
| Storage Duration | Temperature | Conditions |
| Short-Term (up to 6 months) | -20°C | Store in a tightly sealed vial inside a secondary container with a desiccant to prevent moisture exposure.[5][6] |
| Long-Term (beyond 6 months) | -80°C | For maximum stability, store in a tightly sealed vial at ultra-low temperatures.[5][6][7] Purging the vial with an inert gas like argon or nitrogen is recommended for peptides prone to oxidation.[4][8] |
Handling Lyophilized Powder: The lyophilized (powder) form is the most stable but presents an inhalation risk.[5] All handling of the powder should be performed in a designated, clean area.
Reconstitution (Preparation of Solution): Peptide solutions are significantly less stable than their lyophilized form and are susceptible to bacterial degradation.[9] Prepare solutions immediately before use if possible.
-
Step 1: Equilibrate: Allow the peptide vial to warm to room temperature before opening to prevent condensation and moisture uptake.[4][7][9]
-
Step 2: Add Solvent: Use a sterile, appropriate solvent (e.g., sterile distilled water, buffer at pH 5-6).[4][8] Add the solvent slowly and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[8][10]
-
Step 3: Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the solution into single-use aliquots.[4][7][10]
-
Step 4: Store Solution: For short-term storage (up to one week), refrigerate aliquots at 4°C. For longer-term storage, freeze aliquots at -20°C or -80°C.[4][7]
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk during all handling procedures.[2]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Wear to protect against splashes during reconstitution and airborne dust from the lyophilized powder.[4][11][12] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are required to prevent skin contact.[11][12] Change gloves immediately if they become contaminated.[2] |
| Body Protection | Lab Coat | A standard lab coat must be worn to protect clothing and skin from spills.[4][11][12] |
| Respiratory Protection | Face Mask / Fume Hood | Recommended when weighing or handling the lyophilized powder to prevent inhalation.[11][12] Working in a fume hood or biosafety cabinet provides the highest level of protection.[2] |
Disposal Plan
All materials that have come into contact with the FMRF-Like Peptide must be treated as chemical waste.[8] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[13] Never pour peptide solutions down the sink.[8]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all contaminated materials in a designated, clearly labeled hazardous waste container.[2][13]
-
Liquid Waste: Unused stock solutions, experimental buffers, and the first rinse of any contaminated labware should be collected in a sealed container labeled "Hazardous Chemical Waste."[13]
-
Solid Waste: All disposable items that have contacted the peptide, including gloves, pipette tips, empty vials, and absorbent materials, must be placed in a lined, leak-proof container for solid hazardous waste.[8][13]
-
Container Management: Keep waste containers securely sealed and store them in a designated satellite accumulation area until collection by EHS personnel.[13]
Mandatory Visualization
The following diagram illustrates the complete workflow for safely handling the FMRF-Like Peptide from receipt to disposal.
Caption: Workflow for safe handling of FMRF-Like Peptide.
References
- 1. peptide.co.jp [peptide.co.jp]
- 2. peptide24.store [peptide24.store]
- 3. H-D-PHE-MET-ARG-PHE-NH2 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. genscript.com [genscript.com]
- 10. realpeptides.co [realpeptides.co]
- 11. benchchem.com [benchchem.com]
- 12. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
